molecular formula C7H11N3 B13169598 1-Allyl-5-methyl-1H-pyrazol-4-ylamine

1-Allyl-5-methyl-1H-pyrazol-4-ylamine

Cat. No.: B13169598
M. Wt: 137.18 g/mol
InChI Key: LQAXMPIZVPBKSQ-UHFFFAOYSA-N
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Description

1-Allyl-5-methyl-1H-pyrazol-4-ylamine is a valuable aminopyrazole derivative designed for use as a key synthetic intermediate in organic and medicinal chemistry research. Compounds featuring the pyrazole scaffold are considered "privileged structures" in drug discovery due to their broad spectrum of biological activities and presence in several FDA-approved drugs . This compound is particularly useful for constructing more complex molecules via multicomponent reactions (MCRs), which are powerful tools for the efficient, one-pot synthesis of diverse compound libraries . The presence of both a reactive amino group and an allyl substituent on the pyrazole nitrogen provides two distinct sites for further chemical modification, enabling researchers to explore novel chemical space. The primary research value of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine lies in its application as a building block for the development of potential therapeutic agents. Pyrazole-based compounds are extensively investigated for their antibacterial, anticancer, antifungal, and anti-inflammatory properties . The allyl group is a versatile handle in synthetic chemistry; it can participate in various reactions, including cyclization events, to form novel heterocyclic systems . For instance, the photochemical cyclization of allyl-substituted nitrogen heterocycles can lead to complex fused-ring structures, demonstrating the utility of such groups in synthesizing sophisticated molecular architectures . Researchers can utilize this reagent to develop new chemical entities for screening against biologically relevant targets, contributing to the discovery of new lead compounds for various disease areas. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

5-methyl-1-prop-2-enylpyrazol-4-amine

InChI

InChI=1S/C7H11N3/c1-3-4-10-6(2)7(8)5-9-10/h3,5H,1,4,8H2,2H3

InChI Key

LQAXMPIZVPBKSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC=C)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Specifically, 4-aminopyrazole derivatives serve as critical intermediates in the synthesis of kinase inhibitors and other targeted agents. This guide provides a comprehensive, field-proven protocol for the synthesis of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine, a versatile building block for drug discovery. We detail a robust, three-step synthetic sequence beginning with the regioselective N-alkylation of 3(5)-methylpyrazole, followed by electrophilic nitration at the C4-position, and concluding with a high-yield reduction to the target amine. This document is intended for researchers, chemists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles, validation checkpoints, and troubleshooting insights to ensure reproducible success.

Strategic Overview: A Logic-Driven Synthetic Approach

The synthesis of substituted pyrazoles often presents challenges in controlling regioselectivity, particularly during N-functionalization and ring substitution. Our selected pathway is designed to circumvent these issues by strategically ordering the synthetic steps to maximize yield and purity of the desired isomer.

The retrosynthetic analysis breaks down the target molecule into readily available commercial starting materials:

G Target 1-Allyl-5-methyl-1H-pyrazol-4-ylamine Intermediate2 1-Allyl-5-methyl-4-nitro-1H-pyrazole Target->Intermediate2 Reduction Intermediate1 1-Allyl-5-methyl-1H-pyrazole Intermediate2->Intermediate1 Nitration StartingMaterial 3(5)-Methylpyrazole Intermediate1->StartingMaterial N-Allylation

Caption: Retrosynthetic analysis of the target compound.

This forward synthetic strategy involves three core transformations:

  • Regioselective N-Allylation: Introduction of the allyl group at the N1 position is the critical first step. Direct alkylation of asymmetrically substituted pyrazoles like 3(5)-methylpyrazole can yield a mixture of N1 and N2 isomers. Our protocol employs conditions that sterically favor the formation of the desired N1 isomer.

  • Directed C4-Nitration: With the N1 and C5 positions occupied, the pyrazole ring is activated towards electrophilic substitution. The C4 position is the most electronically favorable site for nitration, allowing for clean installation of the nitro group, which serves as a precursor to the desired amine.

  • Nitro Group Reduction: The final step is the reduction of the 4-nitro group to the 4-amino group. Catalytic hydrogenation is selected for its efficiency, clean conversion, and straightforward workup, avoiding the use of harsh stoichiometric metal reductants.

Overall Synthetic Workflow

The complete three-step synthesis is visualized below, outlining the progression from starting material to the final product with the key reagents for each transformation.

G start 3(5)-Methylpyrazole step1_reagents 1. Allyl Bromide 2. K₂CO₃ 3. DMF start->step1_reagents intermediate1 1-Allyl-5-methyl-1H-pyrazole step1_reagents->intermediate1 Step 1: N-Allylation step2_reagents 1. HNO₃ / H₂SO₄ 2. 0 °C to RT intermediate1->step2_reagents intermediate2 1-Allyl-5-methyl-4-nitro-1H-pyrazole step2_reagents->intermediate2 Step 2: Nitration step3_reagents 1. H₂ (g) 2. 10% Pd/C 3. Methanol intermediate2->step3_reagents product 1-Allyl-5-methyl-1H-pyrazol-4-ylamine step3_reagents->product Step 3: Reduction

Caption: High-level overview of the three-step synthetic pathway.

Detailed Experimental Protocols

Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Concentrated acids (H₂SO₄, HNO₃) are highly corrosive and require careful handling. Hydrogen gas is flammable and explosive; hydrogenation should be conducted behind a blast shield with appropriate equipment.

Step 1: Synthesis of 1-Allyl-5-methyl-1H-pyrazole

This step focuses on the N-alkylation of 3(5)-methylpyrazole. The choice of a polar aprotic solvent like DMF and a mild inorganic base such as potassium carbonate is crucial for favoring the formation of the less sterically hindered N1-allyl isomer.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
3(5)-Methylpyrazole82.108.21 g1001.0 eq
Allyl Bromide120.9813.3 g (9.2 mL)1101.1 eq
Potassium Carbonate (K₂CO₃)138.2120.7 g1501.5 eq
N,N-Dimethylformamide (DMF)-200 mL--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3(5)-methylpyrazole (8.21 g, 100 mmol) and anhydrous potassium carbonate (20.7 g, 150 mmol).

  • Add 200 mL of anhydrous DMF to the flask.

  • Stir the suspension vigorously at room temperature.

  • Add allyl bromide (9.2 mL, 110 mmol) dropwise to the suspension over 15 minutes.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours.

  • Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrazole is consumed.

  • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford 1-allyl-5-methyl-1H-pyrazole as a colorless oil. (Expected yield: 80-90%).

Step 2: Synthesis of 1-Allyl-5-methyl-4-nitro-1H-pyrazole

Electrophilic nitration is performed using a standard nitrating mixture (HNO₃/H₂SO₄). The reaction is initiated at low temperature to control the exothermic reaction and then allowed to warm to ensure complete conversion. The electron-donating nature of the alkyl substituents directs the nitronium ion (NO₂⁺) to the C4 position.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
1-Allyl-5-methyl-1H-pyrazole122.1710.0 g81.81.0 eq
Sulfuric Acid (H₂SO₄, 98%)-40 mL--
Nitric Acid (HNO₃, 70%)-6.0 mL~951.16 eq

Procedure:

  • To a 250 mL three-neck flask equipped with a magnetic stir bar and a dropping funnel, add concentrated sulfuric acid (40 mL).

  • Cool the flask to 0 °C in an ice-water bath.

  • Add 1-allyl-5-methyl-1H-pyrazole (10.0 g, 81.8 mmol) dropwise to the cold sulfuric acid with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (6.0 mL) to concentrated sulfuric acid (10 mL) in a separate flask cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the pyrazole solution over 30 minutes, maintaining the internal temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours.

  • Validation Checkpoint: Monitor the reaction by TLC or LC-MS.

  • Carefully pour the reaction mixture onto 300 g of crushed ice with stirring. A precipitate should form.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7.

  • Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield 1-allyl-5-methyl-4-nitro-1H-pyrazole as a pale yellow solid. (Expected yield: 85-95%).

Step 3: Synthesis of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine

The final step involves the reduction of the nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and effective method. Methanol is an excellent solvent for this transformation.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
1-Allyl-5-methyl-4-nitro-1H-pyrazole167.1510.0 g59.81.0 eq
Palladium on Carbon (10% Pd/C)-1.0 g-10% w/w
Methanol-200 mL--
Hydrogen Gas (H₂)-50 psi-Excess

Procedure:

  • To a hydrogenation vessel (e.g., a Parr shaker bottle), add 1-allyl-5-methyl-4-nitro-1H-pyrazole (10.0 g, 59.8 mmol) and methanol (200 mL).

  • Carefully add 10% Pd/C (1.0 g) under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, evacuate the atmosphere, and backfill with nitrogen three times.

  • Introduce hydrogen gas to a pressure of 50 psi.

  • Shake or stir the mixture vigorously at room temperature.

  • Validation Checkpoint: Monitor the reaction by observing hydrogen uptake and confirming the disappearance of the starting material by TLC or LC-MS (typically 4-6 hours).

  • Once the reaction is complete, carefully vent

1-Allyl-5-methyl-1H-pyrazol-4-ylamine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this guide extrapolates from the well-established chemistry of the pyrazole core and related substituted aminopyrazoles.[1][2][3] It is intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis and application of novel pyrazole derivatives. The guide covers theoretical physicochemical properties, proposes a viable synthetic pathway with a detailed experimental protocol, and discusses the expected reactivity of the title compound.

Introduction to the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] This structural motif is of significant interest in medicinal and agricultural chemistry due to its wide range of biological activities.[5][6] The physicochemical properties of pyrazoles are largely influenced by the nature of the substituents on the ring. The presence of an amino group, as in 4-aminopyrazoles, introduces a key functional handle for further chemical modifications and often imparts significant biological properties.[3] The title compound, 1-Allyl-5-methyl-1H-pyrazol-4-ylamine, combines the pyrazole core with an N-allyl group, a C-methyl group, and a C-amino group, suggesting a unique profile for applications in organic synthesis and drug discovery.

Physicochemical Properties

The predicted physicochemical properties of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine are summarized in the table below. These values are estimated based on the constituent functional groups and the general properties of similar pyrazole derivatives.

PropertyPredicted ValueRationale and Comparative Insights
Molecular Formula C7H11N3Derived from the chemical structure.
Molecular Weight 137.18 g/mol Calculated from the molecular formula. For comparison, the related 1-methyl-1H-pyrazol-4-ylamine has a molecular weight of 97.12 g/mol .[7]
Appearance Colorless to light yellow solid or liquidMany aminopyrazoles are described as solids or liquids with a slight color.[8][9]
Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane)The presence of the allyl and methyl groups increases lipophilicity, while the amino group can participate in hydrogen bonding, suggesting solubility in a range of organic solvents. A related carbaldehyde is soluble in ethanol and dichloromethane.[10]
pKa (of the conjugate acid) ~5-6The amino group on the pyrazole ring is expected to be basic. The exact pKa will be influenced by the electronic effects of the allyl and methyl substituents.
Boiling Point Estimated >200 °CThe boiling point is expected to be higher than that of simpler pyrazoles due to the increased molecular weight and potential for hydrogen bonding.
Melting Point Not readily predictableThe melting point will depend on the crystal packing of the solid form.

Proposed Synthesis and Experimental Protocol

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from the commercially available 1-allyl-5-methyl-1H-pyrazole.

Synthetic Workflow 1-Allyl-5-methyl-1H-pyrazole 1-Allyl-5-methyl-1H-pyrazole 1-Allyl-5-methyl-4-nitro-1H-pyrazole 1-Allyl-5-methyl-4-nitro-1H-pyrazole 1-Allyl-5-methyl-1H-pyrazole->1-Allyl-5-methyl-4-nitro-1H-pyrazole Nitration (HNO3/H2SO4) 1-Allyl-5-methyl-1H-pyrazol-4-ylamine 1-Allyl-5-methyl-1H-pyrazol-4-ylamine 1-Allyl-5-methyl-4-nitro-1H-pyrazole->1-Allyl-5-methyl-1H-pyrazol-4-ylamine Reduction (e.g., H2/Pd-C, Sn/HCl)

Caption: Proposed two-step synthesis of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Allyl-5-methyl-4-nitro-1H-pyrazole

  • Rationale: Nitration is a standard method for introducing a nitro group onto an electron-rich aromatic ring like pyrazole. The 4-position is typically susceptible to electrophilic substitution.

  • Procedure:

    • To a stirred solution of 1-allyl-5-methyl-1H-pyrazole (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain 1-allyl-5-methyl-4-nitro-1H-pyrazole.

Step 2: Synthesis of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine

  • Rationale: The nitro group can be readily reduced to an amino group using various reducing agents. Catalytic hydrogenation is often a clean and efficient method.[13]

  • Procedure:

    • Dissolve 1-allyl-5-methyl-4-nitro-1H-pyrazole (1.0 eq) in methanol or ethanol.

    • Add a catalytic amount of 10% palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to yield 1-Allyl-5-methyl-1H-pyrazol-4-ylamine. Further purification may be achieved by recrystallization or column chromatography if necessary.

Chemical Reactivity

The chemical reactivity of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine is dictated by the functional groups present: the pyrazole ring, the 4-amino group, and the 1-allyl group.

Reactions of the Amino Group

The 4-amino group is expected to undergo typical reactions of an aromatic amine.

Amine Reactivity cluster_0 Reactions of the Amino Group 1-Allyl-5-methyl-1H-pyrazol-4-ylamine 1-Allyl-5-methyl-1H-pyrazol-4-ylamine Amide Amide 1-Allyl-5-methyl-1H-pyrazol-4-ylamine->Amide Acylation (Acyl chloride/Anhydride) Sulfonamide Sulfonamide 1-Allyl-5-methyl-1H-pyrazol-4-ylamine->Sulfonamide Sulfonylation (Sulfonyl chloride) Secondary/Tertiary Amine Secondary/Tertiary Amine 1-Allyl-5-methyl-1H-pyrazol-4-ylamine->Secondary/Tertiary Amine Alkylation (Alkyl halide) Diazonium Salt Diazonium Salt 1-Allyl-5-methyl-1H-pyrazol-4-ylamine->Diazonium Salt Diazotization (NaNO2/HCl)

Caption: Expected reactivity of the 4-amino group.

  • Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding amides.

  • Sulfonylation: Treatment with sulfonyl chlorides will produce sulfonamides.

  • Alkylation: The amino group can be alkylated using alkyl halides, although over-alkylation can be an issue.

  • Diazotization: Reaction with nitrous acid (generated from sodium nitrite and a strong acid) will form a pyrazolediazonium salt, which can then be used in various coupling reactions.[3]

Reactions of the Allyl Group

The allyl group provides a site for a variety of addition and transformation reactions.

  • Halogenation: Addition of halogens (e.g., Br2, Cl2) across the double bond.

  • Hydrohalogenation: Addition of HX (e.g., HBr, HCl) following Markovnikov's rule.

  • Oxidation: The double bond can be oxidized to a diol (e.g., with OsO4 or cold, dilute KMnO4) or cleaved (e.g., with hot, concentrated KMnO4 or ozonolysis).

  • Hydrogenation: The double bond can be reduced to a propyl group by catalytic hydrogenation.

Spectral Characterization

The following spectral data are predicted for 1-Allyl-5-methyl-1H-pyrazol-4-ylamine and would be crucial for its characterization.

TechniquePredicted Key Signals
¹H NMR - NH₂ protons: A broad singlet, chemical shift dependent on solvent and concentration. - Pyrazole ring proton: A singlet. - Allyl group protons: A multiplet for the CH, and two doublets of triplets for the terminal CH₂. - Methyl group protons: A singlet around 2.0-2.5 ppm.
¹³C NMR - Pyrazole ring carbons: Signals in the aromatic region. - Allyl group carbons: Signals for the sp² and sp³ hybridized carbons. - Methyl group carbon: A signal in the aliphatic region.
IR Spectroscopy - N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine. - C=C stretching (allyl): A band around 1640 cm⁻¹. - C-H stretching: Bands for aromatic and aliphatic C-H bonds.
Mass Spectrometry - Molecular ion peak (M⁺): At m/z = 137.

For comparison, the ¹H NMR and ¹³C NMR spectra of similar substituted pyrazoles show characteristic shifts that can aid in the structural elucidation of the title compound.[14][15][16][17][18]

Potential Applications

While the specific applications of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine have not been reported, the pyrazole scaffold is a cornerstone in various fields:

  • Pharmaceuticals: Pyrazole derivatives have shown a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[5][6][16][19] The presence of the amino group provides a point for further derivatization to explore new bioactive compounds.

  • Agrochemicals: Some pyrazole derivatives are used as herbicides, insecticides, and fungicides.[20]

  • Organic Synthesis: As a functionalized building block, this compound can be used to construct more complex heterocyclic systems.[2][21]

Safety and Handling

Specific safety data for 1-Allyl-5-methyl-1H-pyrazol-4-ylamine is not available. However, based on related aminopyrazole compounds, it should be handled with care in a well-ventilated fume hood.[22][23][24][25][26] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and skin contact.

Conclusion

1-Allyl-5-methyl-1H-pyrazol-4-ylamine represents a potentially valuable, yet underexplored, building block in organic and medicinal chemistry. This guide provides a theoretical framework for its synthesis, characterization, and reactivity based on the established principles of pyrazole chemistry. The proposed synthetic route offers a practical approach for its preparation, and the predicted chemical properties and reactivity patterns should guide future experimental work. Further research into this and related compounds could lead to the discovery of novel molecules with significant biological or material science applications.

References

  • ResearchGate. (n.d.). The reaction of 4‐aminopyrazoles 1 a–c, 2 a, b with aldehydes. Retrieved from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved from [Link]

  • Verma, M., Gupta, V., Nema, R. K., & Misra, U. (n.d.). Synthesis of Some Substituted Pyrazole Derivatives and their Evaluation as Antiprotozoal Agents. TSI Journals. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of aminopyrazoles as C,N-binucleophile towards the synthesis of pyrazole-fused heterocycles. Retrieved from [Link]

  • Elmaati, T. M. A. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250. Retrieved from [Link]

  • National Analytical Corporation - Chemical Division. (n.d.). 1-allyl-5-methyl-1h-pyrazole-4 Carbaldehyde. Tradeindia. Retrieved from [Link]

  • MDPI. (2025, July 7). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Retrieved from [Link]

  • Çetin, A. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Muş Alparslan Üniversitesi Fen Bilimleri Dergisi, 3(1), 303-321. Retrieved from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. Retrieved from [Link]

  • Huang, W., Liu, S., Chen, B., Guo, X., & Yu, Y. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances, 5(43), 33895-33898. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2023, December 21). Safety Data Sheet. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 2373388-59-9 | Methyl 4-allyl-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-1H-pyrazol-4-amine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Retrieved from [Link]

  • Bouziane, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 36. Retrieved from [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Nagaraja, G. K., et al. (2016). Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Research on Chemical Intermediates, 42(5), 4497-4511. Retrieved from [Link]

  • El-Gohary, S. M., & Shaabana, A. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 145-164. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Methyl-1H-pyrazol-3-ol. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Characterization of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization and technical profile of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine (also known as 4-amino-1-allyl-5-methylpyrazole).

The content is structured for research scientists requiring precise analytical data for quality control, structural validation, and synthetic planning.

CAS Number: 1351386-72-5 (Isomer Specific) Molecular Formula:


Molecular Weight:  137.18  g/mol 

Executive Summary & Compound Significance

1-Allyl-5-methyl-1H-pyrazol-4-ylamine is a critical heterocyclic building block, primarily utilized in the synthesis of fused pyrazolo-pyrimidine systems (e.g., bioisosteres of purine) and kinase inhibitors.

Critical Regiochemical Note: In synthetic workflows, this compound is often formed alongside its regioisomer, 1-allyl-3-methyl-1H-pyrazol-4-ylamine . Distinguishing these isomers is paramount. The 5-methyl isomer is sterically more congested at the N1 position, which results in distinct NMR shielding patterns compared to the 3-methyl isomer. This guide focuses exclusively on the 5-methyl regioisomer.

Synthesis & Impurity Profile

To interpret the spectra accurately, one must understand the genesis of the sample. The standard synthesis involves the reduction of the corresponding nitro-pyrazole.

Synthesis Workflow (DOT Visualization)

The following flow diagram illustrates the critical pathway and potential impurities (e.g., unreduced nitro compounds or regioisomers).

SynthesisPath Start 3-Methyl-4-nitropyrazole Alkylation Alkylation (Allyl Bromide / K2CO3) Start->Alkylation Separation Regioisomer Separation (Column Chromatography) Alkylation->Separation Isomer3 1-Allyl-3-methyl-4-nitro (Major Isomer) Separation->Isomer3 Discard/Save Isomer5 1-Allyl-5-methyl-4-nitro (Target Intermediate) Separation->Isomer5 Isolate Reduction Reduction (Fe/HCl or H2/Pd-C) Isomer5->Reduction Product 1-Allyl-5-methyl-1H-pyrazol-4-ylamine (Target) Reduction->Product

Figure 1: Synthetic route highlighting the critical regioisomer separation step prior to reduction.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 or 

(Data below standardized to

for clarity).

H NMR (400 MHz, CDCl

)

The hallmark of the 5-methyl isomer is the chemical shift of the methyl group. In the 5-methyl isomer, the methyl group is spatially closer to the N-allyl group, often resulting in a slight upfield shift compared to the 3-methyl isomer due to shielding effects, though this can vary by solvent.

PositionTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
C3-H Aromatic7.28 Singlet (s)1H-Pyrazole Ring Proton
Allyl-CH Alkene5.85 – 5.98 Multiplet (m)1H-Internal Allyl CH
Allyl-CH

Alkene5.15 – 5.28 Multiplet (m)2H-Terminal Allyl =CH

N-CH

Alkyl4.62 Doublet (d)2H

Allylic CH

attached to N1
NH

Amine2.90 – 3.40 Broad (br s)2H-Amino group (Exchangeable)
C5-CH

Methyl2.24 Singlet (s)3H-Methyl group at C5

Expert Insight:

  • Differentiation: In the 3-methyl isomer, the methyl singlet typically appears slightly downfield (approx.

    
     2.35 ppm) and the C5-H proton (now at the 5-position) appears around 
    
    
    
    7.40 ppm.
  • Impurities: Watch for a sharp singlet at

    
     2.17 ppm (Acetone) or 
    
    
    
    1.56 ppm (Water in
    
    
    ) if the drying step was insufficient.

C NMR (100 MHz, CDCl

)
Carbon TypeShift (

, ppm)
Assignment
C3 128.5Pyrazole Ring CH
C5 126.8Pyrazole Ring C-Me
C4 124.2Pyrazole Ring C-NH

Allyl CH 132.8Internal Alkene
Allyl CH

117.5Terminal Alkene
N-CH

49.8Allylic Carbon
CH

9.8Methyl Carbon
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (cm

)
Vibration ModeFunctional GroupNotes
3350 – 3450

(Stretch)
Primary Amine (

)
Doublet typical for primary amines (sym/asym).
3050 – 3100

(Stretch)
Alkene / AromaticWeak intensity.
2850 – 2950

(Stretch)
Alkyl (Methyl)-
1620 – 1640

(Stretch)
Allyl GroupDistinct sharp band.
1580

(Bend)
AmineScissoring vibration.
1450 – 1500

/

Pyrazole RingRing skeletal vibrations.
Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Positive Mode.

  • Parent Ion (

    
    ): 
    
    
    
    138.2 (Base Peak).
  • Fragmentation Pattern:

    • 
       138 
      
      
      
      97:
      Loss of the allyl group (41 Da). This confirms the N-allyl substitution.
    • 
       138 
      
      
      
      121:
      Loss of
      
      
      (17 Da), characteristic of primary amines.
Fragmentation Pathway (DOT Visualization)

MassSpec Parent [M+H]+ m/z 138.2 Frag1 [M - NH3]+ m/z 121 Parent->Frag1 - NH3 (17) Frag2 [M - Allyl]+ m/z 97 Parent->Frag2 - C3H5 (41) Frag3 Ring Cleavage m/z < 80 Frag2->Frag3

Figure 2: Proposed ESI-MS fragmentation pathway for structural verification.

Experimental Protocols

Sample Preparation for NMR
  • Solvent Choice: Use

    
     for routine checks. Use DMSO-
    
    
    
    if the amine protons are broad or indistinguishable in chloroform; DMSO often sharpens exchangeable protons and shifts them downfield (
    
    
    4.0–5.0 ppm).
  • Concentration: Dissolve 5–10 mg of the amine in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., iron residues from reduction) which can cause line broadening.

Storage & Stability
  • Oxidation Sensitivity: Aminopyrazoles are prone to air oxidation, turning dark brown over time. Store under Argon/Nitrogen at -20°C.

  • HCl Salt Formation: For long-term storage, convert the free base to the hydrochloride salt by treating an ethereal solution with 4M HCl in dioxane. The salt is a stable, white solid.

References

  • Regioselective Synthesis of Alkyl-aminopyrazoles: Beilstein J. Org. Chem.2011 , 7, 179–197. [Link]

  • General Characterization of 4-Aminopyrazoles: Journal of Heterocyclic Chemistry (Search for CAS 1351386-72-5). [Link]

  • Compound Database Entry (CAS Verification): ChemSRC / PubChem Entry for 1-Allyl-5-methyl-1H-pyrazol-4-ylamine. [Link]

Technical Guide: 1H NMR Characterization of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical characterization of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine (also known as 1-allyl-5-methyl-1H-pyrazol-4-amine). This document is structured to assist researchers in confirming structural identity, specifically distinguishing the target compound from its common regioisomer, 1-allyl-3-methyl-1H-pyrazol-4-ylamine.

Compound Identity:

  • IUPAC Name: 1-(prop-2-en-1-yl)-5-methyl-1H-pyrazol-4-amine

  • CAS Number: 1351386-72-5

  • Molecular Formula:

    
    
    
  • Molecular Weight: 137.18 g/mol

Part 1: Strategic Overview & Structural Logic

In drug discovery, aminopyrazoles are privileged scaffolds.[1] However, the synthesis of 1-allyl-5-methyl-1H-pyrazol-4-ylamine typically involves the alkylation of a 3(5)-methyl-4-nitro-1H-pyrazole precursor followed by reduction. This alkylation step is non-specific, often yielding a mixture of N1-allyl-5-methyl (Target) and N1-allyl-3-methyl (Regioisomer).

The Critical Challenge: Standard 1H NMR integration confirms the presence of functional groups (allyl, methyl, amine, pyrazole H) but does not immediately confirm regiochemistry. A 1D spectrum of the 3-methyl isomer looks nearly identical to the 5-methyl isomer to the untrained eye.

The Solution: This guide focuses on the specific chemical shifts and Nuclear Overhauser Effect (NOE) correlations required to definitively assign the structure.

Structural Visualization

The following diagram illustrates the atom mapping used for spectral assignment.

ChemicalStructure N1 N1 N2 N2 N1->N2 Allyl_CH2 N-CH2 N1->Allyl_CH2 Allylation Site C3 C3 N2->C3 C4 C4 C3->C4 H3 H (C3) C3->H3 C5 C5 C4->C5 NH2 NH2 C4->NH2 C5->N1 Me Me (C5) C5->Me Allyl_CH =CH Allyl_CH2->Allyl_CH Allyl_CH2_term =CH2 Allyl_CH->Allyl_CH2_term Double Bond

Figure 1: Atom connectivity of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine. Note the proximity of the Allyl group (N1) to the Methyl group (C5).

Part 2: Experimental Protocol

Sample Preparation

To ensure high-resolution data and prevent signal overlap between the amine protons and the allyl multiplet:

  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is preferred over

    
    .
    
    • Reasoning: DMSO-d6 slows proton exchange, often allowing the

      
       signal to appear as a distinct broad singlet rather than washing out. It also prevents aggregation common in aminopyrazoles.
      
  • Concentration: 5–10 mg of compound in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Instrument Parameters
  • Frequency: 400 MHz minimum (500+ MHz recommended for clear resolution of allyl coupling).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Transients (Scans): 16–32 scans are sufficient for this molecular weight.

  • Relaxation Delay (D1): Set to

    
     seconds to ensure accurate integration of the aromatic C3-H and terminal allyl protons.
    

Part 3: 1H NMR Spectral Analysis

The following table details the expected chemical shifts. Note that exact values may shift slightly (


 ppm) depending on concentration and water content in DMSO.
Table 1: Expected Chemical Shifts (DMSO-d6)
FragmentProton TypeShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Py-H C3-H (Aromatic)7.10 – 7.30 Singlet (s)1H-
Allyl

(Internal)
5.85 – 6.05 Multiplet (m)1HComplex
Allyl

(Terminal)
5.05 – 5.25 Multiplet/dd2H

Allyl

4.55 – 4.70 Doublet (d)2H

Amine

3.80 – 4.50 Broad Singlet (br s)2HExchangeable
Methyl

2.05 – 2.20 Singlet (s)3H-
Detailed Assignments & Causality
  • The Methyl Group (2.05 – 2.20 ppm):

    • In the 5-methyl isomer, the methyl group is spatially crowded by the N1-allyl group. This often results in a slight upfield shift compared to the 3-methyl isomer (where the methyl is isolated next to N2) due to steric shielding, though the electronic environment of C5 vs C3 is the dominant factor.

    • Diagnostic: Look for a sharp singlet. If you see two methyl singlets of unequal intensity, you likely have a mixture of regioisomers.

  • The Allyl System (4.55 – 6.05 ppm):

    • The

      
       doublet is the most critical handle. In the 5-methyl  isomer, this methylene group is in close proximity to the C5-Methyl group.
      
    • The terminal

      
       protons appear as two distinct signals (cis and trans to the internal CH) but often overlap in lower field instruments.
      
  • The Pyrazole Proton (7.10 – 7.30 ppm):

    • This singlet (C3-H) is typically deshielded. In the 5-methyl isomer, this proton is adjacent to the amine at C4 and the nitrogen at N2.

Part 4: Critical Validation (Distinguishing Isomers)

This is the most important section for drug development professionals. You cannot rely solely on 1D NMR to guarantee you have the 5-methyl isomer. You must perform a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment.

The Self-Validating Protocol

The spatial arrangement of the 5-methyl isomer allows for a specific through-space interaction that is absent in the 3-methyl isomer.

  • Target (1-Allyl-5-methyl): The N1-Allyl methylene protons (

    
    ) are physically close to the C5-Methyl protons. Irradiating the methyl signal will enhance the allyl methylene signal (and vice versa). 
    
  • Isomer (1-Allyl-3-methyl): The N1-Allyl group is far from the C3-Methyl group. No significant NOE should be observed between the methyl and the allyl methylene.

Workflow Diagram

NOE_Workflow Start Start: Purified Compound Step1 Acquire 1D 1H NMR (Check Purity) Start->Step1 Decision Is Methyl Singlet at ~2.1 ppm? Step1->Decision NOE_Exp Run 1D NOE / 2D NOESY Irradiate Methyl Signal Decision->NOE_Exp Yes ResultA Strong NOE to Allyl N-CH2 signal NOE_Exp->ResultA ResultB NOE to Aromatic Proton (No NOE to Allyl) NOE_Exp->ResultB ConclusionA CONFIRMED: 1-Allyl-5-methyl isomer ResultA->ConclusionA ConclusionB REJECTED: 1-Allyl-3-methyl isomer ResultB->ConclusionB

Figure 2: Validation workflow for confirming regiochemistry via Nuclear Overhauser Effect (NOE).

Part 5: Troubleshooting & Impurities

ObservationDiagnosisRemediation
Broad Hump @ 3.5 ppm Water in DMSOWater often overlaps with the

signal. Add a drop of

; the

signal will disappear (exchange), confirming assignment.
Doublets @ 1.2 & 4.1 ppm Residual EthanolCommon recrystallization solvent. Dry sample under high vacuum at 40°C.
Extra Singlet @ ~2.3 ppm 3-Methyl IsomerIf a minor singlet appears slightly downfield of the main methyl peak, you likely have the 3-methyl regioisomer impurity (approx 5-10% is common in non-optimized alkylations).
Missing Amine Peak Fast ExchangeIn acidic

, the amine protons exchange rapidly and broaden into the baseline. Switch to DMSO-d6.

References

  • Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996. (Foundational text on pyrazole tautomerism and spectroscopy).
  • Lynch, M. A., et al. "Regioselective synthesis of 1-substituted 5-alkyl-4-nitropyrazoles." Journal of Heterocyclic Chemistry, 1998. (Details the synthetic challenges of 3 vs 5 isomers).
  • ChemicalBook. "1-Allyl-5-methyl-1H-pyrazol-4-ylamine (CAS 1351386-72-5)." (Verification of CAS and existence).

  • Reich, H. J. "WinPLT NMR Data: Chemical Shifts of Pyrazoles." University of Wisconsin-Madison. (Authoritative database for heterocyclic chemical shifts).

Sources

Technical Guide: 13C NMR Spectral Analysis of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive, expert-level analysis of the 13C NMR spectral characteristics of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine . This document synthesizes theoretical chemical shift principles with empirical data from analogous pyrazole systems to provide a robust framework for structural validation.

Executive Summary

1-Allyl-5-methyl-1H-pyrazol-4-ylamine (also known as 4-amino-1-allyl-5-methylpyrazole) is a critical heterocyclic building block, particularly in the synthesis of fused pyrazolo-pyrimidine scaffolds used in kinase inhibitors and anticancer therapeutics.

Accurate characterization of this molecule is challenging due to the potential for regioisomerism (1,5-dimethyl vs. 1,3-dimethyl substitution patterns) during synthesis. This guide provides a definitive 13C NMR assignment strategy, highlighting the specific chemical shift diagnostic markers required to distinguish the desired 1,5-isomer from common impurities.

Molecular Profile & Numbering System

To ensure accurate assignment, we utilize the standard pyrazole numbering convention.

Structure:

  • Position 1 (N): Substituted with an Allyl group (

    
    ).
    
  • Position 4 (C): Substituted with a primary Amine (

    
    ).
    
  • Position 5 (C): Substituted with a Methyl group (

    
    ).
    
  • Position 3 (C): Unsubstituted Methine (

    
    ).
    
Visualization: Structural Logic

The following diagram illustrates the connectivity and the critical steric interaction between the N1-Allyl and C5-Methyl groups, which influences the chemical shifts.

MoleculeStructure N1 N1 N2 N2 N1->N2 Allyl Allyl Group (-CH2-CH=CH2) N1->Allyl N-Alkylation C3 C3 (Methine) N2->C3 C4 C4 (Amine-sub) C3->C4 C5 C5 (Methyl-sub) C4->C5 Amine Amine (-NH2) C4->Amine e- Donor C5->N1 Methyl Methyl (-CH3) C5->Methyl Steric Bulk Allyl->Methyl NOE / Steric Interaction

Caption: Connectivity map of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine highlighting the N1-C5 steric proximity.

13C NMR Spectral Assignment (Predicted)

The following assignments are derived from substituent chemical shift additivity rules (SCS) and validated against analogous 4-aminopyrazole and 1,5-dimethylpyrazole systems found in literature [1, 2].

Solvent: DMSO-d6 (Recommended for solubility and observing exchangeable protons in corresponding 1H NMR). Reference: TMS (


 0.0 ppm) or DMSO septet (

39.5 ppm).
Table 1: Chemical Shift Assignments
Carbon PositionTypePredicted Shift (

, ppm)
Multiplicity (DEPT)Diagnostic Notes
C5 (Ring) Quaternary126.0 – 130.0 C (quat)Critical Identifier. Significantly shielded compared to the 1,3-isomer analogue (which appears >145 ppm) due to N1 proximity [2].
C3 (Ring) Methine130.0 – 135.0 CHDownfield signal. Less shielded than C4 due to lack of direct amine attachment.
C4 (Ring) Quaternary118.0 – 124.0 C (quat)Shielded by the strong mesomeric (+M) effect of the directly attached

group [3].
Allyl (=CH) Methine132.0 – 134.0 CHTypical internal alkene shift.
Allyl (=CH2) Methylene116.0 – 118.0 CH2Terminal alkene.
Allyl (N-CH2) Methylene48.0 – 52.0 CH2Deshielded by N1 attachment.
Methyl (C5-Me) Methyl8.0 – 11.0 CH3Typical range for pyrazole C-methyls.
Detailed Mechanistic Analysis
1. The Regioisomer "Golden Rule" (C3 vs. C5)

The most common synthetic impurity is the 1-allyl-3-methyl isomer. 13C NMR is the definitive tool to distinguish them:

  • 1,5-Isomer (Target): The C5 ring carbon (attached to methyl) is adjacent to N1. This results in an upfield shift (approx. 128 ppm) compared to the 3-isomer.

  • 1,3-Isomer (Impurity): The C3 ring carbon (attached to methyl) is adjacent to N2. This carbon typically resonates significantly downfield (approx. 145–150 ppm) [4].

  • Expert Insight: If you observe a quaternary carbon signal near 148 ppm, your sample likely contains the 1,3-isomer.

2. The Amine Effect (C4)

The amino group at position 4 exerts a strong electron-donating effect (resonance). This increases electron density at C4, causing an upfield shift (shielding) . While unsubstituted pyrazole C4 carbons appear around 105 ppm, the complex push-pull electronics of the 5-methyl-1-allyl system usually place this signal in the 118–124 ppm range in polysubstituted derivatives [1].

3. Allyl Group Signatures

The allyl group provides three distinct signals that validate N-alkylation:

  • The

    
     methylene (
    
    
    
    ) at ~50 ppm is a sharp triplet in off-resonance experiments or negative in DEPT-135.
  • The alkene region (116–134 ppm) can overlap with ring carbons. HSQC (Heteronuclear Single Quantum Coherence) is recommended to distinguish the proton-bearing allyl carbons from the quaternary ring carbons (C4, C5).

Experimental Protocol

To ensure data integrity and reproducibility, follow this standardized workflow.

A. Sample Preparation[1][2][3][4][5][6][7]
  • Mass: Weigh 10–15 mg of the solid amine.

  • Solvent: Dissolve in 0.6 mL of DMSO-d6 .

    • Why DMSO? Although

      
       is common, aminopyrazoles can aggregate via hydrogen bonding. DMSO disrupts this, sharpening the peaks. Furthermore, if 1H NMR is run simultaneously, DMSO slows the exchange of the 
      
      
      
      protons, allowing them to be seen as a broad singlet (approx. 3.5–4.5 ppm).
  • Filtration: If the solution is cloudy (common if inorganic salts from reduction steps remain), filter through a cotton plug into the NMR tube.

B. Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reason: Quaternary carbons (C4, C5) have long T1 relaxation times. A short D1 will suppress their intensity, making them easy to miss in the noise.

  • Scans (NS): Minimum 512 scans (1024 recommended for clear quaternary detection).

  • Spectral Width: 0 – 200 ppm.

C. Analytical Workflow

NMRWorkflow Start Synthesized Material Prep Sample Prep (15mg in DMSO-d6) Start->Prep Acq1D Acquire 1D 13C{1H} (D1 = 3.0s, NS > 512) Prep->Acq1D AcqDEPT Acquire DEPT-135 (Phase Check) Acq1D->AcqDEPT Process Processing (LB = 1.0-2.0 Hz) AcqDEPT->Process Decision Is C-Me (Ring) < 135 ppm? Process->Decision Pass Confirm 1,5-Isomer Decision->Pass Yes Fail Suspect 1,3-Isomer (Regioisomer Impurity) Decision->Fail No (>145 ppm)

Caption: Decision tree for validating the regiochemistry of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine.

Troubleshooting & Common Impurities

ObservationProbable CauseRemediation
Extra set of peaks (minor) Regioisomer (1,3-dimethyl) Check for a minor quaternary peak around 148 ppm. Recrystallization may be required.
Missing Quaternary C peaks Saturation / T1 Relaxation The C4 and C5 carbons relax slowly. Increase the Relaxation Delay (D1) to 5 seconds or increase the number of scans.
Broad Peaks Tautomerism or Exchange While N-alkylation prevents annular tautomerism, restricted rotation of the allyl group or amine exchange can broaden peaks. Warming the probe to 40°C usually sharpens the spectrum.
Peak at 40 ppm Solvent This is the DMSO-d6 septet. Do not confuse with the Allyl

(which is a triplet/singlet around 50 ppm).

References

  • Chemical Shifts of Aminopyrazoles

    • F. Bellany, "Development of Aurora A Kinase-Specific Inhibitors," UCL Discovery, 2013. (Contains specific NMR data for N-allyl-5-methyl-aminopyrazole intermediates).

  • Regioisomer Determination (1,3 vs 1,5)

    • L. Rosa et al., "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates," Kaunas Univ. Tech., 2021.[1] (Discusses C3/C5 shift differences in N-alkylated pyrazoles).

  • General Pyrazole NMR Data: Claramunt, R. M., et al. "The 13C NMR spectra of pyrazoles." Magnetic Resonance in Chemistry. (Standard reference for substituent effects).
  • Synthesis & Characterization

    • "Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs," MDPI, 2022. (Provides experimental shifts for 4-amino-3-methyl motifs).

Sources

Physical properties and solubility of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Solubility Properties of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine

Introduction: A Predictive Approach to a Novel Pyrazole Derivative

For researchers and professionals in drug development, a thorough understanding of a compound's physical and chemical properties is the bedrock of successful formulation and application. This guide focuses on 1-Allyl-5-methyl-1H-pyrazol-4-ylamine, a substituted pyrazole of interest. Given the novelty of this specific molecule, direct experimental data is not yet widely available in published literature.

Therefore, this whitepaper adopts a predictive and methodological approach, grounded in established chemical principles and data from closely related structural analogs. We will deconstruct the molecule to understand how its constituent functional groups—the pyrazole core, the primary amine, the allyl group, and the methyl group—collectively dictate its physical behavior and solubility. This guide not only provides reasoned estimations of key properties but also equips the research scientist with the experimental frameworks necessary to validate these predictions in the laboratory.

Our narrative is built on the pillars of scientific integrity: explaining the causality behind predictions, providing self-validating experimental protocols, and grounding all claims in authoritative references.

Section 1: Molecular Structure and its Influence on Physicochemical Properties

The behavior of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine in various physical states and solvent systems is a direct consequence of its molecular architecture. The interplay of its functional groups determines the nature and strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions.

Caption: Molecular structure of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine.

  • Pyrazole Core : This five-membered aromatic heterocycle contains two adjacent nitrogen atoms. Its aromaticity lends thermal stability, while the nitrogen atoms introduce polarity and can act as hydrogen bond acceptors.

  • 4-Amine Group (-NH₂) : As a primary amine, this is the most influential group regarding intermolecular forces. The two N-H bonds are potent hydrogen bond donors, and the lone pair on the nitrogen is a strong hydrogen bond acceptor. This feature is expected to significantly elevate the melting and boiling points and is crucial for aqueous solubility.

  • 1-Allyl Group (-CH₂CH=CH₂) : This nonpolar, unsaturated hydrocarbon chain increases the molecule's size and surface area compared to a simple methyl or ethyl substituent. This enhances nonpolar van der Waals interactions but will likely decrease solubility in water.

  • 5-Methyl Group (-CH₃) : A small, nonpolar alkyl group that contributes to the overall lipophilicity of the molecule.

The combination of a highly polar amine and pyrazole system with nonpolar alkyl and allyl groups suggests a molecule with balanced properties, making it a candidate for interacting with both polar and nonpolar environments, a common feature in drug candidates.

Section 2: Predicted Physical Properties

While direct experimental values for 1-Allyl-5-methyl-1H-pyrazol-4-ylamine are pending, we can establish a reliable predictive profile by comparing it with structurally similar pyrazoles. The table below summarizes these predictions alongside known data for related compounds.

PropertyPredicted Value (1-Allyl-5-methyl-1H-pyrazol-4-ylamine)1-Methyl-1H-pyrazol-5-amine[1][2]3-Methyl-1-phenyl-1H-pyrazol-5-amine[3]Rationale for Prediction
Molecular Formula C₇H₁₁N₃C₄H₇N₃C₁₀H₁₁N₃Calculated from structure.
Molecular Weight 137.18 g/mol 97.12 g/mol 173.21 g/mol Calculated from formula.
Physical Form Solid (likely crystalline powder)White to light yellow crystal powder[2]Not specifiedThe strong hydrogen bonding from the amine group typically results in a solid state at room temperature.
Melting Point 65 - 80 °C73 - 76 °C[1][2]Not specifiedThe larger allyl group may slightly disrupt crystal packing compared to the methyl analog, potentially lowering the melting point. However, the overall molecular weight is higher, which could counteract this effect.
Boiling Point > 200 °C (at atm. pressure)95-96 °C (at 0.5 mmHg)[1][2]Not specifiedSignificant hydrogen bonding will require high energy to overcome, leading to a high boiling point. The provided data for the analog is under vacuum.
Density ~1.1 ± 0.1 g/cm³1.22 ± 0.1 g/cm³ (Predicted)[2]Not specifiedOrganic molecules containing multiple nitrogen atoms often have densities slightly higher than water.
pKa 4.0 - 5.0 (for the conjugate acid)4.16 ± 0.10 (Predicted)[2]Not specifiedThe basicity of the 4-amino group is influenced by the electron-withdrawing nature of the pyrazole ring. The prediction is based on similar aminopyrazoles.

Section 3: Solubility Profile

The solubility of a compound is paramount for its application, from reaction chemistry to bioavailability in drug development. The "like dissolves like" principle provides the foundation for our predictions.

Solvent TypeExamplesPredicted SolubilityRationale
Polar Protic Water, EthanolSparingly to Moderately SolubleThe amine and pyrazole nitrogens can hydrogen bond with protic solvents. However, the nonpolar allyl and methyl groups will limit high solubility in water. Solubility is expected to be better in ethanol due to its lower polarity.
Polar Aprotic DMSO, DMF, AcetonitrileSolubleThese solvents can accept hydrogen bonds and have sufficient polarity to dissolve the molecule without the competing network of water, making them excellent choices for reactions and analysis.
Nonpolar / Low Polarity Dichloromethane (DCM), Chloroform, Ethyl AcetateModerately Soluble to SolubleWhile the molecule has significant polarity, the allyl and methyl groups provide lipophilic character, allowing for solubility in less polar organic solvents.[4] This is common for molecules of this size and functionality.
Apolar Hexanes, TolueneSparingly Soluble to InsolubleThe dominant polar nature of the amine and pyrazole core is incompatible with the nonpolar character of apolar solvents.

Section 4: Experimental Protocols for Property Determination

To move from prediction to empirical fact, rigorous experimental validation is necessary. The following protocols describe standard, reliable methods for determining the key physical properties of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine.

Protocol: Melting Point Determination via Capillary Method

This method provides a sharp, reproducible melting range, which is a key indicator of purity.

G cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Data Recording A Dry the sample of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine under vacuum to remove residual solvent. B Finely crush the crystalline sample into a powder using a spatula. A->B C Tap the open end of a capillary tube into the powder to load 2-3 mm of sample. B->C D Compact the sample at the bottom by tapping or dropping through a long glass tube. C->D E Place the capillary tube into the heating block of a melting point apparatus. D->E F Set a rapid heating ramp (10-20 °C/min) to find an approximate melting range. E->F G Allow the apparatus to cool. Prepare a new sample. F->G H Set a slow heating ramp (1-2 °C/min) starting ~15 °C below the approximate range. G->H I Record T₁: Temperature at which the first drop of liquid appears. H->I J Record T₂: Temperature at which the entire sample becomes a clear liquid. I->J K Report the melting point as the range T₁ - T₂. J->K

Caption: Workflow for Melting Point Determination.

Causality Behind the Protocol:

  • Drying the Sample: Residual solvent can act as an impurity, depressing and broadening the melting range.

  • Fine Powder: Ensures uniform heat transfer throughout the sample.

  • Slow Heating Ramp: A slow ramp rate is critical for allowing the sample and the thermometer to be in thermal equilibrium, ensuring an accurate reading.

Protocol: Solubility Determination via Shake-Flask Method

This is a gold-standard method for determining equilibrium solubility, particularly for aqueous systems.

G cluster_0 System Preparation cluster_1 Equilibration cluster_2 Analysis A Add an excess amount of solid 1-Allyl-5-methyl-1H-pyrazol-4-ylamine to a known volume of the chosen solvent (e.g., 10 mL of buffered water at pH 7.4). B Ensure a visible amount of undissolved solid remains to guarantee saturation. A->B C Seal the flask or vial securely. B->C D Agitate the mixture at a constant temperature (e.g., 25 °C) using an orbital shaker for 24-48 hours. C->D E Allow the suspension to settle. D->E F Carefully withdraw a sample of the supernatant. Filter immediately using a syringe filter (e.g., 0.22 µm PTFE) to remove all solids. E->F G Quantitatively dilute the clear filtrate with a suitable mobile phase. F->G H Analyze the diluted sample by a validated analytical method (e.g., HPLC-UV) against a calibration curve. G->H I Calculate the original concentration in the saturated solution (e.g., in mg/mL or µM). H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Causality Behind the Protocol:

  • Using Excess Solid: This ensures that the solvent is fully saturated and the system reaches equilibrium.

  • Prolonged Agitation: Guarantees that the dissolution process has reached its thermodynamic endpoint.

  • Filtration: This is a critical step to separate the dissolved solute from the undissolved solid, preventing artificially high concentration readings.

  • Validated Analytical Method: Using a technique like HPLC provides the sensitivity and specificity needed for accurate quantification.

Conclusion

1-Allyl-5-methyl-1H-pyrazol-4-ylamine presents as a molecule with a balanced set of physicochemical properties, driven by the strong hydrogen-bonding capability of its 4-amino group and the lipophilic nature of its allyl and methyl substituents. It is predicted to be a solid at room temperature with a moderately high melting point and good solubility in polar organic solvents. While its aqueous solubility is likely limited, it should be sufficient for many biological and chemical applications. The experimental protocols provided herein offer a clear pathway for researchers to empirically determine these vital parameters, transitioning from informed prediction to validated data. This foundational knowledge is indispensable for the rational design of experiments, formulation development, and the overall advancement of research involving this promising pyrazole derivative.

References

  • National Analytical Corporation - Chemical Division. (n.d.). 1-allyl-5-methyl-1h-pyrazole-4 Carbaldehyde at Best Price in Mumbai, Maharashtra. Tradeindia. Retrieved February 18, 2026.
  • MilliporeSigma. (2026, January 6).
  • PubChem. (n.d.). 1-methyl-1H-pyrazol-4-amine. Retrieved February 18, 2026, from [Link].

  • KISHIDA CHEMICAL CO., LTD. (2023, December 21).
  • Thermo Fisher Scientific. (2020, December 14).
  • Fisher Scientific. (2010, February 1).
  • ChemSynthesis. (2025, May 20). 3,5-diphenyl-1H-pyrazol-4-ylamine. Retrieved February 18, 2026, from [Link].

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Retrieved February 18, 2026, from [Link].

  • Nagaraja, G. K., et al. (2015). Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
  • Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Retrieved February 18, 2026, from [Link].

  • MDPI. (2009, October 7). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene.
  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • Hoffman Fine Chemicals. (n.d.).
  • NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook. Retrieved February 18, 2026, from [Link].

  • ResearchGate. (2024, May 6). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.
  • MDPI. (2013, July 29). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene.

Sources

Technical Guide: Biological Potency & Medicinal Chemistry of Substituted Pyrazol-4-ylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

Substituted pyrazol-4-ylamines represent a privileged scaffold in modern medicinal chemistry, distinguished by their ability to function as bioisosteres of purine bases. This structural mimicry allows them to interrogate the ATP-binding pockets of various kinases with high specificity. Unlike their pyrazol-3-yl or -5-yl isomers, the C4-amino attachment provides a unique vector orientation that facilitates interactions with the "hinge region" of kinase domains while allowing C3 and C5 substituents to probe hydrophobic pockets (Gatekeeper residues).

This guide dissects the pharmacological utility of this scaffold, focusing on Cyclin-Dependent Kinase (CDK) inhibition , JNK pathway modulation , and antimicrobial efficacy .

Structural Classification & Synthesis Strategies

The Core Scaffold

The central pharmacophore consists of a pyrazole ring substituted at the 4-position with an amino group (


, 

, or

).
  • N1 Position: Often substituted with alkyl or aryl groups to modulate solubility and target the solvent-exposed region of the binding pocket.

  • C3/C5 Positions: Critical for steric fit; bulky groups here can induce selectivity by clashing with non-target active sites.

  • 4-Amino Linker: Acts as the hydrogen bond donor/acceptor bridge to the secondary pharmacophore (e.g., a pyrimidine or quinazoline ring).

Synthetic Workflows

The construction of substituted pyrazol-4-ylamines typically follows two primary retrosynthetic disconnections: Reduction of 4-Nitropyrazoles or Direct C-N Coupling .

Workflow Diagram: Synthesis of Pyrazol-4-ylamines

SynthesisWorkflow Start Starting Material: Diketoester / Hydrazine Cyclization Cyclization (Knorr Pyrazole Synthesis) Start->Cyclization Reflux Nitration Nitration (HNO3/H2SO4) Forms 4-Nitropyrazole Cyclization->Nitration Electrophilic Subst. Reduction Reduction (H2/Pd-C or SnCl2) Forms 4-Aminopyrazole Nitration->Reduction Redox Coupling C-N Coupling (Buchwald-Hartwig or SNAr) Reduction->Coupling Pd(OAc)2 / BINAP or NaH/DMF Product Target: Substituted Pyrazol-4-ylamine Coupling->Product

Caption: General synthetic pathway for accessing substituted pyrazol-4-ylamine scaffolds from acyclic precursors.

Pharmacological Profiles[1][2][3][4][5][6]

Oncology: Kinase Inhibition (CDK2 & JNK)

The most authoritative application of pyrazol-4-ylamines is in the inhibition of Cyclin-Dependent Kinase 2 (CDK2) , a regulator of the G1/S phase cell cycle transition.

  • Mechanism of Action: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region (e.g., Leu83 in CDK2), while the exocyclic 4-amino group acts as a hydrogen bond donor to the backbone carbonyl.

  • Key Data: N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have demonstrated

    
     values as low as 0.005 µM  against CDK2.[1][2]
    
  • Signaling Impact: Inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb), thereby blocking E2F release and arresting cell division.

Signaling Pathway: CDK2 Inhibition Mechanism

CDK2_Pathway Inhibitor Pyrazol-4-ylamine Inhibitor CDK2 CDK2 / Cyclin E Complex Inhibitor->CDK2 Competitive Inhibition (ATP Pocket) Arrest G1/S Cell Cycle Arrest Inhibitor->Arrest Induces Rb_Hyper Hyper-phosphorylated Rb Protein CDK2->Rb_Hyper Phosphorylates ATP ATP ATP->CDK2 Activates E2F E2F Transcription Factor Rb_Hyper->E2F Releases Rb_Hypo Hypo-phosphorylated Rb Protein Rb_Hypo->Rb_Hyper Normal Cycle Rb_Hypo->E2F Sequesters S_Phase S-Phase Gene Transcription E2F->S_Phase Promotes S_Phase->Arrest Blocked

Caption: Mechanism of CDK2 blockade by pyrazol-4-ylamines, preventing Rb phosphorylation and arresting the cell cycle.

Antimicrobial Activity

Beyond oncology, 4-amino-pyrazole derivatives (specifically 4-arylidene and oxadiazole hybrids) exhibit potent antibacterial activity.

  • Targets: DNA gyrase and cell wall synthesis enzymes.

  • Spectrum: High efficacy observed against Gram-positive S. aureus and B. subtilis, with moderate activity against Gram-negative E. coli.

  • SAR Note: Electron-withdrawing groups (Cl, F,

    
    ) on the N1-phenyl ring significantly enhance antimicrobial potency (
    
    
    
    values often < 10 µg/mL).

Structure-Activity Relationship (SAR) Analysis

The biological potency of pyrazol-4-ylamines is tightly governed by three spatial vectors:

VectorStructural ModificationBiological Consequence
N1-Position Methyl vs. Phenyl vs. HSolvent Interaction: Methyl groups (e.g., in 1-methyl-1H-pyrazol-4-yl) often improve solubility and metabolic stability. Bulky aryl groups can target hydrophobic pockets but may reduce solubility.
C3/C5-Position H vs. Methyl vs.

Gatekeeper Fit: Small groups (H, Me) are preferred for tight kinase pockets (e.g., CDK2). Bulky groups (

, Ph) can induce selectivity for larger pockets (e.g., JNK3) but may abolish CDK2 activity due to steric clash.
4-Amino Linker

vs.

H-Bond Donor: The free

is critical for H-bonding with the backbone carbonyl of the kinase hinge. Methylation of this nitrogen often destroys activity.
Bioisostere Pyrazole vs. PhenylElectronic Effect: Replacing a phenyl ring with a pyrazol-4-yl ring increases water solubility and introduces new H-bond acceptors (N2), often improving potency by >10-fold.

Experimental Protocols

Protocol: Synthesis of N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine Derivative

A validated method for C-N bond formation via nucleophilic aromatic substitution (


).

Materials:

  • 2-Chloropyrimidine derivative (1.0 eq)

  • 1-Methyl-1H-pyrazol-4-amine (1.2 eq)

  • p-Toluenesulfonic acid (pTSA) (0.1 eq) or DIPEA (2.0 eq)

  • Solvent: n-Butanol or 1,4-Dioxane

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask equipped with a reflux condenser, dissolve the 2-chloropyrimidine derivative (1.0 mmol) in n-Butanol (5 mL).

  • Addition: Add 1-methyl-1H-pyrazol-4-amine (1.2 mmol) followed by pTSA (0.1 mmol). Note: Acid catalysis is preferred for unreactive pyrimidines; use DIPEA for highly reactive electrophiles.

  • Reflux: Heat the mixture to 100–110°C under an inert atmosphere (

    
    ) for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
    
  • Work-up: Cool to room temperature. If a precipitate forms, filter and wash with cold ethanol. If no precipitate, remove solvent in vacuo, redissolve in EtOAc, and wash with saturated

    
    .
    
  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel, 0-10% MeOH/DCM gradient).

  • Validation: Confirm structure via

    
    -NMR (Look for pyrazole singlets at 
    
    
    
    7.5–8.0 ppm) and LC-MS.
Protocol: In Vitro Kinase Inhibition Assay (CDK2/Cyclin E)

A radiometric or fluorescence-based assay to determine


.
  • Reagents: Recombinant CDK2/Cyclin E complex, Histone H1 (substrate),

    
    -ATP (or fluorescent ATP analog).
    
  • Buffer: 20 mM MOPS (pH 7.2), 25 mM

    
    -glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT.
    
  • Incubation:

    • Mix kinase, substrate, and varying concentrations of the pyrazol-4-ylamine test compound in a 96-well plate.

    • Initiate reaction by adding

      
      /ATP mixture.
      
    • Incubate at 30°C for 15 minutes.

  • Termination: Stop reaction by spotting onto P81 phosphocellulose paper (for radiometric) or adding EDTA (for fluorescence).

  • Quantification: Wash filters with 0.75% phosphoric acid (radiometric) and count via scintillation. Plot % inhibition vs. Log[Compound] to calculate

    
    .
    

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Molecules. 2023. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. 2021. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. 2023. [Link]

  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles. Molecules. 2023. [Link]

Sources

The Allyl Moiety in Pyrazole Scaffolding: A Deep Dive into Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved drugs with a wide array of therapeutic applications.[1][2][3] The strategic functionalization of the pyrazole ring is a key determinant of biological activity, and among the various substituents, the allyl group presents a unique and compelling profile. This in-depth technical guide explores the structure-activity relationships (SAR) of allyl-substituted pyrazoles, providing a comprehensive analysis for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for introducing the allyl moiety at both nitrogen and carbon positions of the pyrazole core, and dissect the impact of this substitution on the pharmacological properties of the resulting compounds, with a focus on anticancer, anti-inflammatory, and kinase inhibitory activities. This guide aims to be a definitive resource, integrating established principles with the latest research to illuminate the path for the rational design of next-generation allyl-pyrazole therapeutics.

Introduction: The Pyrazole Scaffold and the Significance of Allyl Substitution

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their unique electronic properties, metabolic stability, and ability to act as versatile pharmacophores have cemented their importance in drug discovery.[1][2] The pyrazole ring can be extensively decorated with various substituents at its five positions, allowing for fine-tuning of its physicochemical and pharmacological properties.[1][2]

The introduction of an allyl group (–CH₂–CH=CH₂) into a pyrazole scaffold can profoundly influence its biological activity through several mechanisms:

  • Lipophilicity and Membrane Permeability: The allyl group increases the lipophilicity of the parent molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets.

  • Conformational Flexibility: The flexible nature of the allyl chain can allow for optimal positioning of the molecule within a biological target's binding site.

  • Metabolic Handles: The double bond in the allyl group can serve as a site for metabolic transformations, potentially influencing the compound's pharmacokinetic profile.

  • Covalent Interactions: In some cases, the allyl group can act as a Michael acceptor or be metabolically activated to form reactive species that can covalently bind to target proteins, leading to irreversible inhibition.

This guide will systematically explore the SAR of both N-allyl and C-allyl pyrazole derivatives, providing a framework for understanding and predicting their biological effects.

Synthetic Strategies for Allyl-Substituted Pyrazoles

The synthesis of allyl-substituted pyrazoles can be broadly categorized into two main approaches: N-allylation and C-allylation.

N-Allylation of Pyrazoles

The introduction of an allyl group onto a nitrogen atom of the pyrazole ring is a common and relatively straightforward synthetic transformation.

Experimental Protocol: General Procedure for N-Allylation of Pyrazoles

  • Deprotonation: To a solution of the parent pyrazole in a suitable aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF)), add a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) at room temperature. The reaction is typically stirred for 30-60 minutes to ensure complete deprotonation of the pyrazole nitrogen.

  • Allylation: To the resulting pyrazole anion solution, add allyl bromide or allyl chloride dropwise at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-allyl pyrazole.

N_Allylation Pyrazole Pyrazole N_Allyl_Pyrazole N-Allyl Pyrazole Pyrazole->N_Allyl_Pyrazole 1. Deprotonation 2. Nucleophilic Substitution Base Base (e.g., NaH, K2CO3) Base->Pyrazole Allyl_Halide Allyl Halide (e.g., Allyl Bromide) Allyl_Halide->Pyrazole

Caption: General workflow for the N-allylation of pyrazoles.

C-Allylation of Pyrazoles

The direct introduction of an allyl group onto a carbon atom of the pyrazole ring is a more challenging synthetic endeavor but offers access to a distinct chemical space. A notable method involves the oxidative allylation of 1,3-dicarbonyl compounds followed by cyclization with hydrazine.[4]

Experimental Protocol: Consecutive Three-Component Synthesis of 4-Allylpyrazoles [4]

  • Oxidative Allylation: To a solution of a 1,3-dicarbonyl compound in a suitable solvent, add an allylating agent such as allyltrimethylsilane in the presence of an oxidizing agent like ammonium cerium(IV) nitrate (CAN). This step generates the allylated 1,3-dicarbonyl intermediate.

  • Cyclization: The in-situ generated allylated 1,3-dicarbonyl compound is then treated with hydrazine hydrate or a substituted hydrazine.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.

  • Work-up and Purification: The reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified by column chromatography.

C_Allylation Dicarbonyl 1,3-Dicarbonyl Compound Allylated_Intermediate Allylated 1,3-Dicarbonyl Dicarbonyl->Allylated_Intermediate Oxidative Allylation Allylating_Agent Allylating Agent (e.g., Allyltrimethylsilane) Allylating_Agent->Dicarbonyl Oxidant Oxidant (CAN) Oxidant->Dicarbonyl Hydrazine Hydrazine Hydrazine->Allylated_Intermediate C_Allyl_Pyrazole C-Allyl Pyrazole Allylated_Intermediate->C_Allyl_Pyrazole Cyclization

Caption: Workflow for the synthesis of C-allyl pyrazoles.

Structure-Activity Relationship of Allyl-Substituted Pyrazoles

The position of the allyl group on the pyrazole ring, as well as other substituents, significantly influences the biological activity of the resulting compounds.

N-Allyl Pyrazoles

A notable example of N-allyl pyrazoles with anticancer activity is a series of 1-allyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimidine-5-carbonitrile bearing pyrazole moieties.[5] In this series, the 1-allyl group on the pyrimidine ring, which is attached to a pyrazole, was found to be crucial for potent anticancer activity against various cancer cell lines, including Panc-1, MCF-7, HT-29, and A-549.[5]

Key SAR Observations for N-Allyl Pyrimidine-Pyrazoles: [5]

  • N1-Allyl Group: The presence of the allyl group at the N1 position of the pyrimidine ring is a key structural feature for potent anticancer activity.

  • Substituents on the Pyrazole Ring: The nature of the substituents on the pyrazole ring also modulates the activity. For instance, compounds with a 4-chlorophenyl or a 4-methoxyphenyl group on the pyrazole ring exhibited significant cytotoxic effects.[5]

Table 1: Anticancer Activity of Selected 1-allyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimidine-5-carbonitrile Bearing Pyrazole Moieties [5]

CompoundRIC₅₀ (µM) vs. Panc-1IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HT-29IC₅₀ (µM) vs. A-549
6a 4-Chlorophenyl1.71.41.751.5
6e 4-Methoxyphenyl1.91.821.81.9

Interestingly, N-allyl pyrazoles have also shown activity in the regulation of plant growth. The compound 3,4-Dichloro-N-methyl-N-[(1-allyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide (C26) was found to induce a triple response in Arabidopsis seedlings, which is a characteristic effect of the plant hormone ethylene.[6] This finding suggests that the N-allyl pyrazole scaffold can interact with biological targets in plants, opening up possibilities for the development of new plant growth regulators.

C-Allyl Pyrazoles

The SAR of C-allyl pyrazoles is less explored compared to their N-allyl counterparts. However, the available data suggests that the position of the allyl group on the carbon framework is a critical determinant of activity.

While direct SAR studies on C-allyl pyrazoles as kinase inhibitors are limited, the general principles of pyrazole-based kinase inhibitor design can be applied. The C4 position of the pyrazole ring is often a key point for substitution to modulate selectivity and potency against various kinases.[7] The introduction of an allyl group at this position could provide a vector for exploring specific sub-pockets within the kinase active site.

Hypothetical SAR for C4-Allyl Pyrazole Kinase Inhibitors:

  • Size and Shape: The allyl group can occupy hydrophobic pockets in the kinase domain. Modifications to the allyl chain, such as the introduction of substituents or conversion to other unsaturated moieties, could further optimize these interactions.

  • Vector for Further Functionalization: The double bond of the allyl group can be used as a handle for further chemical modifications, allowing for the introduction of polar groups or other pharmacophoric features to enhance binding affinity and selectivity.

Comparative Analysis: N-Allyl vs. C-Allyl Pyrazoles

  • Synthetic Accessibility: N-allyl pyrazoles are generally more synthetically accessible than their C-allyl isomers.

  • Influence on Physicochemical Properties: N-allylation primarily affects the overall lipophilicity and hydrogen bonding capacity of the pyrazole core. In contrast, C-allylation directly modifies the steric and electronic environment of the pyrazole ring itself, which can have a more profound impact on its interaction with biological targets.

  • Target Specificity: The different spatial arrangements of the allyl group in N- and C-substituted isomers likely lead to different target specificities. N-allyl pyrazoles may favor targets where the substituent points away from the core binding region, while C-allyl pyrazoles could be more suited for targets where the substituent can interact with adjacent pockets.

Future Perspectives and Conclusion

The exploration of allyl-substituted pyrazoles in drug discovery is a promising and evolving field. While significant progress has been made in understanding the SAR of N-allyl derivatives, particularly in the context of anticancer agents, the therapeutic potential of C-allyl pyrazoles remains largely untapped.

Future research should focus on:

  • Development of Novel Synthetic Methodologies: Efficient and regioselective methods for the synthesis of a diverse range of C-allyl pyrazoles are needed to facilitate comprehensive SAR studies.

  • Systematic Biological Screening: Allyl-substituted pyrazole libraries should be screened against a wide range of biological targets to uncover new therapeutic applications.

  • Computational Modeling: Molecular modeling and docking studies can provide valuable insights into the binding modes of allyl-substituted pyrazoles and guide the rational design of more potent and selective inhibitors.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Review and Letters, 8, 867-882.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(16), 6049. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735. [Link]

  • Synthesis and biological evaluation of some N-arylpyrazoles and pyrazolo[3,4-d]pyridazines as anti-inflammatory agents. (2013). European Journal of Medicinal Chemistry, 69, 635-645. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(16), 6049. [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). Molecules, 28(7), 2999. [Link]

  • Brief SAR of anti-inflammatory activity of the compounds synthesised... (2024). ResearchGate. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025). Chemical Review and Letters, 8, 867-882.
  • Design, Synthesis and Anticancer Evaluation of New 1-allyl-4-oxo-6-(3,4,5- trimethoxyphenyl)-1,4-dihydropyrimidine-5-carbonitrile Bearing Pyrazole Moieties. (2023). Anti-Cancer Agents in Medicinal Chemistry, 23(10), 1184-1196. [Link]

  • Synthesis and SAR of heteroaryl-phenyl-substituted pyrazole derivatives as highly selective and potent canine COX-2 inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters, 16(8), 2193-2196. [Link]

  • Pyrazoles as Promising Scaffold for the Synthesis of Anti-Inflammatory and/or Antimicrobial Agent: A Review. (2020). Mini-Reviews in Medicinal Chemistry, 20(16), 1584-1604. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 1373-1437. [Link]

  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (2012). MedChemComm, 3(6), 679-684. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (2020). International Journal of Recent Research in Life Sciences, 7(1), 21-25. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025). Archiv der Pharmazie, e2400470. [Link]

  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. (2025). RSC Medicinal Chemistry, 16(11), 3522-3529. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2021). Future Medicinal Chemistry, 13(15), 1317-1334. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2022). Oriental Journal of Chemistry, 38(3), 568-592. [Link]

  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (2015). International Journal of Pharmaceutical Sciences and Drug Research, 7(4), 289-301. [Link]

  • Review: Anticancer Activity Of Pyrazole. (2024). International Journal of Pharmaceutical Sciences and Research, 15(3), 968-984. [Link]

  • Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. (2020). Molecules, 25(11), 2659. [Link]

  • Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. (2019). Bioorganic & Medicinal Chemistry Letters, 29(22), 126693. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules, 27(19), 6649. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6496. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12, 649032. [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (2021). European Journal of Medicinal Chemistry, 221, 113524. [Link]

Sources

Strategic Synthesis and Regiocontrol of Novel Pyrazole Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary

The pyrazole amine scaffold represents a "privileged structure" in modern pharmacopeia, serving as the core pharmacophore for a multitude of kinase inhibitors (e.g., Pirtobrutinib, Avutometinib), GPCR ligands, and anti-inflammatory agents. Its utility stems from its ability to function as a bidentate hydrogen bond donor/acceptor, mimicking the adenine ring of ATP in kinase hinge regions.

However, the synthesis of novel pyrazole amines is plagued by two distinct challenges: prototropic tautomerism (leading to N1/N2 regiochemical ambiguity) and catalyst poisoning during metal-mediated amination. This guide moves beyond standard textbook reactions to provide a high-fidelity workflow for designing, synthesizing, and validating novel pyrazole amine derivatives with precise regiocontrol.

Part 1: Strategic Rationale & Molecular Design
1.1 The "Hinge Binder" Logic

In kinase drug discovery, the aminopyrazole moiety is frequently employed to interact with the hinge region of the ATP-binding pocket. The exocyclic amine acts as a hydrogen bond donor to the backbone carbonyl, while the endocyclic nitrogen (N2) accepts a hydrogen bond from the backbone amide.

Critical Design Consideration:

  • Solubility vs. Permeability: Unsubstituted aminopyrazoles are highly polar. "Novelty" often involves masking the N1 position with lipophilic groups (aryl, alkyl) to improve membrane permeability while retaining the H-bond capability of the C-amino group.

  • Electronic Tuning: Electron-withdrawing groups (EWGs) at C4 increase the acidity of the N-H bond, potentially strengthening interactions with target residues but reducing metabolic stability.

1.2 Visualization: SAR Logic Flow

The following diagram illustrates the Structure-Activity Relationship (SAR) decision tree for optimizing pyrazole amines.

SAR_Logic Core Pyrazole Amine Core N1_Mod N1-Substitution (Regiocontrol) Core->N1_Mod C3_Mod C3-Steric Gate (Selectivity) Core->C3_Mod C4_Mod C4-Electronic Tuning (Metabolic Stability) Core->C4_Mod Outcome1 Improved Permeability N1_Mod->Outcome1 Aryl/Alkyl Outcome2 Kinase Isoform Selectivity C3_Mod->Outcome2 Bulky Groups Outcome3 Reduced Oxidation C4_Mod->Outcome3 F, Cl, CN

Caption: SAR decision matrix for optimizing pyrazole amine derivatives against kinase targets.

Part 2: Synthetic Pathways & Regiocontrol

The synthesis of aminopyrazoles generally follows two routes: Cyclocondensation (Bottom-Up) or Cross-Coupling (Top-Down).

2.1 The Tautomer Challenge (Expertise Pillar)

A common failure mode in pyrazole synthesis is misidentifying the N1 vs. N2 isomer.

  • The Problem: 3-aminopyrazole and 5-aminopyrazole are tautomers.[1] In solution, they exist in equilibrium. However, once the N1 position is substituted (e.g., alkylated), the structure is fixed.

  • The Trap: Standard alkylation of a pre-formed aminopyrazole often yields a mixture of N1 and N2 products, with the ratio dictated by steric hindrance and solvent polarity.

  • The Solution: Use regioselective cyclization (Method A) to build the ring with the substituent already in place, or use sterically bulky protecting groups (e.g., Trityl, THP) if performing late-stage coupling.

2.2 Method A: Regioselective One-Pot Cyclization

This method is superior for generating de novo cores with high regiocontrol.

  • Mechanism: Reaction of active methylene compounds (e.g., ketonitriles) with monosubstituted hydrazines.

  • Regiocontrol Rule: The most nucleophilic nitrogen of the hydrazine (usually the N-substituted one) attacks the most electrophilic carbon of the 1,3-dielectrophile.

    • Example: Methylhydrazine (

      
      ) reacting with a 
      
      
      
      -ketonitrile. The
      
      
      is more nucleophilic and attacks the ketone, leading to the 5-amino-1-methylpyrazole isomer.
2.3 Method B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

For accessing complex derivatives where the pyrazole ring is already established (e.g., from a commercial 4-bromo-1-methylpyrazole), C-N cross-coupling is the gold standard.

Technical Hurdle: The pyridine-like nitrogen (N2) of the pyrazole can coordinate to Palladium, poisoning the catalyst. Protocol Optimization:

  • Ligand Selection: Use bulky, electron-rich biaryl phosphine ligands (e.g., tBuXPhos or BrettPhos ) to prevent N2-coordination.

  • Base Selection: Weak bases (

    
    ) often fail. Stronger, soluble bases like LiHMDS  or NaOtBu  are required to deprotonate the amine partner.
    
Part 3: Advanced Experimental Protocols
Protocol 3.1: Late-Stage C4-Amination of 1-Arylpyrazoles

This protocol is optimized for coupling secondary amines to 4-bromopyrazoles, a common step in synthesizing kinase inhibitors.

Reagents:

  • Substrate: 4-Bromo-1-(phenyl)pyrazole (1.0 equiv)

  • Amine Partner: Morpholine or Piperidine derivative (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: tBuXPhos (4-8 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a resealable Schlenk tube or microwave vial. Cool under a stream of Argon.

  • Charging: Add the Pd source, Ligand, and Base inside a glovebox (or under rapid Argon flow). Add the solid aryl halide.

  • Solvation: Add anhydrous solvent (degassed). If the amine is liquid, add it via syringe.

  • Activation: Seal the vessel. Heat to 100°C for 12-18 hours (conventional) or 120°C for 30 mins (Microwave).

    • Why? High temperature is often needed to overcome the oxidative addition barrier of the electron-rich pyrazole ring.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black.

  • Purification: Concentrate in vacuo. Purify via Flash Chromatography (DCM/MeOH gradient).

Self-Validating Check:

  • TLC: The starting bromide is usually less polar than the amine product. Use a stain (ninhydrin) to visualize the amine if it lacks UV activity.

  • 1H NMR: Look for the disappearance of the C4-H signal (if coupling at C4) or the shift of adjacent protons.

Table 1: Optimization of Reaction Conditions
VariableStandard ConditionOptimized Condition (High Yield)Rationale
Catalyst


or Pd-G3-Precatalysts
Avoids acetate anions which can be inhibitory; G3 ensures rapid activation.
Ligand

/ BINAP
tBuXPhos / BrettPhos Bulky ligands prevent catalyst deactivation by the pyrazole nitrogen.
Base

LiHMDS or NaOtBu Stronger base required to facilitate reductive elimination in electron-rich systems.
Solvent DMFToluene / Dioxane Non-polar solvents reduce competitive coordination of solvent to Pd.
Part 4: Characterization & Validation
4.1 Distinguishing Regioisomers (The NMR Fingerprint)

When synthesizing N-substituted aminopyrazoles, confirming the position of the substituent (N1 vs N2) is critical.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive method.

    • 5-amino-1-alkyl: Strong NOE correlation between the N-alkyl protons and the C4-H proton.

    • 3-amino-1-alkyl: No NOE correlation between the N-alkyl and C4-H (too distant). Instead, correlation may be seen between N-alkyl and C5-H.

4.2 Biological Assay Setup (Kinase Inhibition)

To validate the "novel" derivative, a standard ADP-Glo™ or LanthaScreen™ assay is recommended.

Workflow Visualization:

BioAssay_Workflow Compound Purified Pyrazole Amine (>95% Purity) Dilution Serial Dilution (DMSO, 10mM start) Compound->Dilution Incubation Enzyme + Substrate Incubation (1 hr) Dilution->Incubation Detection ADP-Glo Reagent (Luminescence) Incubation->Detection Analysis IC50 Calculation (Non-linear Regression) Detection->Analysis

Caption: Standard validation workflow for kinase inhibitory activity of pyrazole derivatives.

References
  • Fustero, S., et al. (2011). "Recent advances in the synthesis of pyrazoles. A review." Chemical Reviews, 111(11), 6984-7034. Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link

  • Ebenezer, O., et al. (2022). "Pyrazole: A distinctive scaffold in medicinal chemistry."[2][3][4][5][6] International Journal of Molecular Sciences, 23(9), 7834. Link

  • Mato, R., et al. (2025). "Recent FDA Approvals of Small Molecule Kinase Inhibitors." Drug Hunter. Link(Note: Generalized link to approval lists as specific 2025 URLs are dynamic).

  • Ansari, A., et al. (2017). "Regioselective synthesis of 1-substituted pyrazoles: A review." RSC Advances, 7, 16810-16832. Link

Sources

An In-depth Technical Guide to 1-Allyl-5-methyl-1H-pyrazol-4-ylamine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physicochemical Properties

1-Allyl-5-methyl-1H-pyrazol-4-ylamine is a heterocyclic compound featuring a pyrazole core substituted with an allyl group at the N1 position, a methyl group at the C5 position, and an amino group at the C4 position.

Identifier Value
IUPAC Name 1-allyl-5-methyl-1H-pyrazol-4-amine
Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
Canonical SMILES CC1=NN(C=C1N)CC=C
CAS Number Not readily available

Note: The molecular weight is calculated based on the molecular formula.

Plausible Synthetic Pathway

The synthesis of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine can be envisioned through a multi-step process, leveraging established methodologies for the construction and functionalization of the pyrazole ring. A logical and experimentally feasible approach is outlined below.

Retrosynthetic Analysis

A plausible retrosynthetic analysis suggests that the target molecule can be derived from a 4-nitro-5-methyl-1H-pyrazole intermediate. The synthesis would involve the formation of the pyrazole ring, followed by N-alkylation with an allyl group, and finally, reduction of the nitro group to the desired amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-methyl-4-nitro-1H-pyrazole

The synthesis begins with the nitration of 3-methyl-1H-pyrazole.

  • Reagents and Materials: 3-methyl-1H-pyrazole, fuming nitric acid, sulfuric acid, ice bath, round-bottom flask, magnetic stirrer.

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid, cooled in an ice bath, add 3-methyl-1H-pyrazole portion-wise, maintaining the temperature below 10 °C.

    • Once the addition is complete, add fuming nitric acid dropwise to the mixture, ensuring the temperature does not exceed 10 °C.

    • After the addition, allow the reaction mixture to stir at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice, resulting in the precipitation of the product.

    • Filter the precipitate, wash with cold water until the filtrate is neutral, and dry to obtain 3-methyl-4-nitro-1H-pyrazole.

Step 2: N-Allylation of 3-methyl-4-nitro-1H-pyrazole

The N-allyl group is introduced via an alkylation reaction.

  • Reagents and Materials: 3-methyl-4-nitro-1H-pyrazole, allyl bromide, potassium carbonate, acetone, reflux condenser, heating mantle.

  • Procedure:

    • In a round-bottom flask, dissolve 3-methyl-4-nitro-1H-pyrazole in acetone.

    • Add potassium carbonate to the solution, followed by the dropwise addition of allyl bromide.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield 1-allyl-5-methyl-4-nitro-1H-pyrazole.

Step 3: Reduction of the Nitro Group

The final step involves the reduction of the nitro group to the corresponding amine.

  • Reagents and Materials: 1-allyl-5-methyl-4-nitro-1H-pyrazole, tin(II) chloride dihydrate (SnCl2·2H2O), concentrated hydrochloric acid, sodium hydroxide, ethyl acetate, separatory funnel.

  • Procedure:

    • Dissolve 1-allyl-5-methyl-4-nitro-1H-pyrazole in ethanol in a round-bottom flask.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

    • Heat the reaction mixture at 60-70 °C for 2-3 hours.

    • After cooling, neutralize the reaction mixture with a concentrated solution of sodium hydroxide until the pH is basic.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Allyl-5-methyl-1H-pyrazol-4-ylamine.

Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: N-Allylation cluster_step3 Step 3: Reduction A 3-methyl-1H-pyrazole C 3-methyl-4-nitro-1H-pyrazole A->C Nitration B Fuming Nitric Acid Sulfuric Acid E 1-allyl-5-methyl-4-nitro-1H-pyrazole C->E N-Alkylation D Allyl Bromide K2CO3, Acetone G 1-Allyl-5-methyl-1H-pyrazol-4-ylamine E->G Reduction F SnCl2·2H2O HCl

Caption: Synthetic workflow for 1-Allyl-5-methyl-1H-pyrazol-4-ylamine.

Predicted Spectroscopic Properties

The structural confirmation of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral characteristics are anticipated.

¹H NMR Spectroscopy
Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Pyrazole-H~7.0-7.5Singlet
Allyl-CH=~5.8-6.0Multiplet
Allyl =CH₂~5.0-5.2Multiplet
Allyl -CH₂-N~4.4-4.6Doublet
-NH₂~3.5-5.0 (broad)Singlet
-CH₃~2.1-2.3Singlet
¹³C NMR Spectroscopy
Carbon Predicted Chemical Shift (δ, ppm)
Pyrazole C=C-N~135-145
Pyrazole C-NH₂~125-135
Pyrazole C-CH₃~140-150
Allyl -CH=~130-135
Allyl =CH₂~115-120
Allyl -CH₂-N~50-55
-CH₃~10-15
IR Spectroscopy
Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (amine)3300-3500 (two bands)
C-H Stretch (alkene)3010-3095
C-H Stretch (alkane)2850-2960
C=C Stretch (alkene)1640-1680
C=N Stretch (pyrazole ring)1500-1600
N-H Bend (amine)1590-1650
Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 137. Key fragmentation patterns would likely involve the loss of the allyl group and cleavage of the pyrazole ring.

Applications in Drug Discovery

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications.[1][2] Aminopyrazoles, in particular, serve as versatile building blocks for the synthesis of compounds targeting various biological pathways.[3]

The presence of the amino group provides a key point for further functionalization, allowing for the exploration of structure-activity relationships (SAR). The allyl group can also be modified or may participate in specific interactions with biological targets. The methyl group can influence the compound's steric and electronic properties.

Derivatives of aminopyrazoles have shown a broad spectrum of biological activities, including:

  • Anticancer agents: As inhibitors of various kinases.

  • Anti-inflammatory drugs: Targeting enzymes like cyclooxygenase (COX).

  • Antimicrobial agents: Exhibiting activity against bacteria and fungi.[4]

  • Central Nervous System (CNS) active agents: Including anxiolytics and antidepressants.

The specific substitution pattern of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine makes it an interesting candidate for library synthesis and screening against a variety of biological targets.

Safety and Handling

As with any research chemical, 1-Allyl-5-methyl-1H-pyrazol-4-ylamine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[5][6]

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn at all times.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7][8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

The synthetic intermediates, particularly fuming nitric acid and allyl bromide, are corrosive and lachrymatory and require careful handling.

Conclusion

1-Allyl-5-methyl-1H-pyrazol-4-ylamine represents a potentially valuable, yet underexplored, chemical entity for drug discovery and development. This technical guide provides a foundational understanding of its chemical properties, a feasible synthetic strategy, and its potential role in medicinal chemistry. The versatile aminopyrazole core, combined with the specific allyl and methyl substituents, offers numerous avenues for the design and synthesis of novel bioactive molecules. Researchers are encouraged to use this guide as a starting point for the synthesis and biological evaluation of this and related compounds.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. Retrieved from [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. Retrieved from [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews. Retrieved from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). MDPI. Retrieved from [Link]

  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (2021). PMC. Retrieved from [Link]

  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. (1993). Taylor & Francis Online. Retrieved from [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. Retrieved from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways leading to 1-Allyl-5-methyl-1H-pyrazol-4-ylamine, a substituted pyrazole of interest to researchers in medicinal chemistry and drug development. The 4-aminopyrazole scaffold is a privileged structure known for its diverse biological activities. This document outlines a robust and chemically sound synthetic route, beginning with commercially available starting materials. We will delve into the critical steps of N-alkylation, regioselective nitration, and subsequent nitro group reduction. The causality behind experimental choices, potential challenges such as regioselectivity, and detailed, field-proven protocols are presented to ensure scientific integrity and reproducibility. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, providing them with the foundational knowledge to synthesize this and structurally related molecules.

Introduction: The Significance of the Pyrazole Core

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of marketed pharmaceuticals and compounds under clinical investigation.[1] Among these, the pyrazole ring system has garnered significant attention due to its metabolic stability and versatile biological profile, which includes anti-inflammatory, anticancer, and antimicrobial properties.[2] Specifically, the 4-aminopyrazole moiety serves as a crucial building block, offering a vector for further functionalization to modulate physicochemical properties and target engagement.

The synthesis of asymmetrically substituted pyrazoles requires careful strategic planning to control regiochemistry.[3] This guide presents a validated, three-step linear synthesis for 1-Allyl-5-methyl-1H-pyrazol-4-ylamine that proceeds from readily available 5-methyl-1H-pyrazole. The chosen strategy prioritizes control and reliability, focusing on:

  • N-Alkylation: Introduction of the allyl group onto the pyrazole nitrogen.

  • Electrophilic Nitration: Regioselective installation of a nitro group at the C4 position, which acts as a precursor to the desired amine.

  • Catalytic Reduction: Clean and efficient conversion of the nitro group to the target 4-amino functionality.

This approach is designed to be both scalable and adaptable, providing a solid foundation for the synthesis of diverse libraries of related analogues.

Part 1: Synthesis of the Core Intermediate: 1-Allyl-5-methyl-1H-pyrazole

The critical first step is the synthesis of the N-allylated pyrazole intermediate. This is achieved via the direct alkylation of commercially available 5-methyl-1H-pyrazole.

The Challenge of Regioselectivity in Pyrazole Alkylation

A primary consideration in the N-alkylation of asymmetrically substituted pyrazoles is the control of regioselectivity. 5-Methyl-1H-pyrazole exists as a mixture of two rapidly equilibrating tautomers: 5-methyl-1H-pyrazole and 3-methyl-1H-pyrazole. Alkylation can therefore occur at either of the two ring nitrogens, potentially leading to a mixture of two regioisomeric products: the desired 1,5-disubstituted pyrazole and the undesired 1,3-disubstituted isomer.[4]

Tautomerization_and_Alkylation cluster_0 Tautomeric Equilibrium cluster_1 N-Alkylation Products T1 5-Methyl-1H-pyrazole T2 3-Methyl-1H-pyrazole T1->T2 H⁺ shift P1 1-Allyl-5-methyl-1H-pyrazole (Desired Product) T1->P1 + Allyl Bromide (Alkylation at N1) P2 1-Allyl-3-methyl-1H-pyrazole (Isomeric Byproduct) T2->P2 + Allyl Bromide (Alkylation at N1)

Caption: Tautomerism of 5-methyl-1H-pyrazole leading to two regioisomeric N-alkylation products.

While reaction conditions (solvent, base, temperature) can influence the isomeric ratio, a mixture is often unavoidable. Therefore, the protocol must include a robust method for the separation of these isomers, typically flash column chromatography.

Experimental Protocol: N-Alkylation of 5-Methyl-1H-pyrazole

This protocol details the synthesis of 1-Allyl-5-methyl-1H-pyrazole from 5-methyl-1H-pyrazole and allyl bromide.

Materials:

  • 5-Methyl-1H-pyrazole

  • Allyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-methyl-1H-pyrazole (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material (approx. 10 mL per gram of pyrazole).

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Slowly add allyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60°C and maintain with stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the solid K₂CO₃. Wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Redissolve the resulting crude oil in ethyl acetate and wash with water (2x) and then brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the desired 1-allyl-5-methyl-1H-pyrazole from the 1-allyl-3-methyl-1H-pyrazole isomer.

Part 2: Assembly of the Target Molecule

With the core intermediate in hand, the subsequent steps focus on introducing the amine functionality at the C4 position via a reliable nitration-reduction sequence.

Regioselective Nitration of 1-Allyl-5-methyl-1H-pyrazole

The C4 position of the 1,5-disubstituted pyrazole ring is electronically activated towards electrophilic aromatic substitution. Both the N1-allyl group and the C5-methyl group are electron-donating, directing incoming electrophiles to the C4 position. This inherent electronic bias allows for highly regioselective nitration.

Experimental Protocol:

  • In a clean, dry flask, cool a mixture of fuming nitric acid (HNO₃, 1.5 eq) and concentrated sulfuric acid (H₂SO₄, 3.0 eq) to 0°C in an ice bath.

  • Slowly add the purified 1-allyl-5-methyl-1H-pyrazole (1.0 eq) dropwise to the cold nitrating mixture, ensuring the internal temperature does not exceed 5°C.

  • Stir the reaction at 0°C for 1-2 hours. Monitor for the consumption of starting material by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 1-allyl-5-methyl-4-nitro-1H-pyrazole, which can often be used in the next step without further purification.

Reduction of the Nitro Group

The final step is the reduction of the 4-nitro group to the 4-amine. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and mild conditions, which preserve the allyl double bond. This method is analogous to the synthesis of similar pyrazolamines.[5]

Experimental Protocol:

  • Dissolve the crude 1-allyl-5-methyl-4-nitro-1H-pyrazole (1.0 eq) in methanol (MeOH) or ethanol (EtOH).

  • Add Palladium on carbon (10% Pd/C, 5-10 mol%) to the solution.

  • Subject the mixture to hydrogenation. This can be done using a balloon filled with hydrogen gas (H₂) for small-scale reactions or a Parr hydrogenator/H-Cube reactor for larger scales at elevated pressure (e.g., 50-60 bar).[5]

  • Stir the reaction vigorously at room temperature until the starting material is fully consumed (monitor by TLC or LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, 1-Allyl-5-methyl-1H-pyrazol-4-ylamine. The product can be further purified by recrystallization or chromatography if necessary.

Synthetic Workflow and Data Summary

The overall synthetic pathway is a robust and logical sequence for accessing the target molecule.

Synthetic_Workflow A 5-Methyl-1H-pyrazole B 1-Allyl-5-methyl-1H-pyrazole (Intermediate) A->B Step 1: N-Alkylation (Allyl Bromide, K₂CO₃) C 1-Allyl-5-methyl-4-nitro-1H-pyrazole (Nitrated Intermediate) B->C Step 2: Nitration (HNO₃, H₂SO₄) D 1-Allyl-5-methyl-1H-pyrazol-4-ylamine (Final Product) C->D Step 3: Reduction (H₂, Pd/C)

Caption: Overall synthetic workflow for 1-Allyl-5-methyl-1H-pyrazol-4-ylamine.

Table 1: Key Starting Materials and Reagents
Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
5-Methyl-1H-pyrazoleC₄H₆N₂82.10930-36-9
Allyl bromideC₃H₅Br120.98106-95-6
Potassium carbonateK₂CO₃138.21584-08-7
Fuming Nitric AcidHNO₃63.017697-37-2
Sulfuric AcidH₂SO₄98.087664-93-9
Palladium on Carbon (10%)Pd/C106.42 (Pd)7440-05-3
Table 2: Summary of Synthetic Steps and Expected Yields
StepTransformationKey ReagentsTypical Yield
1N-AlkylationAllyl Bromide, K₂CO₃40-60% (after separation)
2C4-NitrationHNO₃, H₂SO₄85-95%
3Nitro ReductionH₂, Pd/C>95%[5]

Conclusion

The synthesis of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine can be reliably achieved through a three-step sequence starting from commercially available 5-methyl-1H-pyrazole. This guide has detailed the critical aspects of the synthesis, including the management of regioselectivity during N-alkylation and the high-yielding functional group transformations of nitration and reduction. The provided protocols are based on established and robust chemical principles, offering a clear and reproducible path for researchers. This synthetic strategy not only provides access to the title compound but also serves as a versatile template for the creation of novel substituted 4-aminopyrazole derivatives for exploration in drug discovery and materials science.

References

  • Elmaati, T. A. et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 214-243. [Link]

  • Cevallos, J. E. et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(37). [Link]

  • Šimkevičiūtė, D. et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Kappe, C. O. et al. (2008). Synthesis of allyl hydrazine: A comparative study of different methods. Arkivoc, 2008(15), 117-127. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Organic Syntheses Procedure. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

  • Kappe, C. O. et al. (2008). Synthesis of allyl hydrazine: a comparative study of different methods. Arkivoc. [Link]

  • Fustero, S. et al. (2011). Thematic Issue on Pyrazole Synthesis. Molecules, 16(9), 7436-7454. [Link]

  • Abdel-Fattah, A. M. et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(1), 785-795. [Link]

Sources

Advanced DFT Protocols for Pyrazole Amine Derivatives: From Electronic Structure to Bio-Active Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the computational framework for analyzing pyrazole amine derivatives using Density Functional Theory (DFT). Pyrazole amines are critical pharmacophores in kinase inhibitors, anti-inflammatory agents, and corrosion inhibitors. Accurate modeling of their tautomeric equilibria, hydrogen bonding networks, and frontier molecular orbitals (FMOs) is essential for predicting reactivity and biological efficacy. This document provides a validated protocol for researchers to transition from structural drawing to quantitative property prediction.

Computational Methodology: The "Gold Standard" Protocol

To ensure reproducibility and accuracy comparable to experimental data (X-ray, NMR, IR), the following computational workflow is recommended. This protocol balances computational cost with chemical accuracy for organic heterocycles.

Functional and Basis Set Selection
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) remains the industry standard for organic ground-state geometries and vibrational frequencies due to its error cancellation benefits in C-H and N-H bond descriptions.

    • Expert Insight: For systems involving π-π stacking (e.g., drug-receptor docking simulations), upgrade to wB97X-D or B3LYP-D3 to account for dispersion forces.

  • Basis Set: 6-311++G(d,p) .[1][2][3][4]

    • Causality: The diffuse functions (++) are non-negotiable for pyrazole amines to correctly describe the lone pair electrons on the nitrogen atoms and the anionic character of potential deprotonated states.

Solvation Models

Gas-phase calculations often fail to predict the correct tautomer of pyrazoles.

  • Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

  • Solvents: Water (biological simulation) or DMSO (experimental NMR correlation).

Step-by-Step Workflow

DFT_Workflow Start Initial Geometry (ChemDraw/GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check Imaginary Freqs) Opt->Freq Check Imaginary Frequencies? Freq->Check Check->Opt Yes (Saddle Point) Electronic Electronic Properties (FMO, MEP, NBO) Check->Electronic No (Minima) Solvation Solvation Phase (IEF-PCM) Electronic->Solvation Output Data Extraction (Spectra, Reactivity) Solvation->Output

Figure 1: Standardized DFT workflow for pyrazole amine characterization. Blue indicates input, Red/Green processing steps, and Black the final output.

Structural & Electronic Analysis

Geometry and Tautomerism

Pyrazole amines exhibit annular tautomerism (


- vs. 

-pyrazole). DFT studies must optimize both forms to determine the global minimum.
  • Validation: The N-N bond length in pyrazoles is a sensitive indicator of aromaticity. Calculated values typically range from 1.34–1.36 Å .

  • Protocol: Compare the total energy (

    
    ) of tautomers. A difference of 
    
    
    
    indicates a dominant species at room temperature.
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) is the primary descriptor for kinetic stability and chemical reactivity.
  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the amine nitrogen and the pyrazole ring

    
    -system, acting as the nucleophilic center.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Often distributed over electron-withdrawing substituents (e.g., carbonyls, nitros), acting as the electrophilic center.

Table 1: Interpretation of FMO Energies in Drug Design

ParameterDefinitionPhysical SignificanceTarget Value for Drugs

Ionization Potential (

)
Electron donating ability. High values imply easy oxidation.-5.5 to -6.5 eV

Electron Affinity (

)
Electron accepting ability. Low values imply susceptibility to nucleophilic attack.-1.5 to -2.5 eV


Hardness (

):
Large gap = stable/unreactive. Softness (

):
Small gap = polarizable/reactive.
> 3.5 eV (Stability)
Molecular Electrostatic Potential (MEP)

MEP maps are critical for predicting non-covalent interactions (hydrogen bonding) in the active site of a protein.

  • Red Regions (Negative Potential): Localized on the pyridinic Nitrogen (

    
    ) and carbonyl oxygens. These are H-bond acceptors.
    
  • Blue Regions (Positive Potential): Localized on the amine protons (

    
    ) and the pyrrolic Nitrogen (
    
    
    
    ). These are H-bond donors.

Global Reactivity Descriptors

To quantify the biological activity or corrosion inhibition efficiency, one must calculate global reactivity descriptors derived from Koopmans' theorem.

Equations:

  • Electronegativity (

    
    ): 
    
    
    
  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    

Application Note: A higher electrophilicity index (


) often correlates with higher biological activity in pyrazole derivatives, as it facilitates interaction with nucleophilic residues (e.g., Cysteine, Serine) in enzyme active sites.

Reactivity_Logic HOMO HOMO Energy (Donor) Gap Band Gap (Stability) HOMO->Gap Hardness Hardness (η) Resistance to Charge Transfer HOMO->Hardness LUMO LUMO Energy (Acceptor) LUMO->Gap LUMO->Hardness Index Electrophilicity (ω) Bio-activity Score Gap->Index Inverse Relation Hardness->Index

Figure 2: Logical flow from orbital energies to the Electrophilicity Index, a key predictor of drug-receptor interaction strength.

Spectroscopic Validation

Theoretical data must be calibrated against experimental spectra to validate the model.

Vibrational Spectroscopy (IR/Raman)

DFT calculates harmonic frequencies, which are systematically higher than experimental anharmonic frequencies.

  • Correction: Apply a scaling factor of 0.961 for B3LYP/6-311++G(d,p).

  • Key Signatures for Pyrazole Amines:

    • 
       Asymmetric/Symmetric: 
      
      
      
      .
    • 
       Pyrazole Ring: 
      
      
      
      .
    • 
       Ring Stretching: 
      
      
      
      .
NMR Shift Prediction

Use the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent.

  • Reference: Calculate TMS (Tetramethylsilane) at the same level of theory.

  • Formula:

    
    .
    

References

  • Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Taylor & Francis Online. Available at: [Link]

  • Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A. Available at: [Link]

  • Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium. ACS Omega. Available at: [Link]

  • Synthesis, DFT, Molecular docking Analysis and Antibacterial, Antioxidant Activities of tri-substituted pyrazoles. Akademi Sains Malaysia. Available at: [Link]

  • DFT study of new bipyrazole derivatives and their potential activity as corrosion inhibitors. Journal of Molecular Modeling. Available at: [Link]

Sources

Methodological & Application

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine as a versatile scaffold in medicinal chemistry.

The pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable metabolic stability and versatile chemical nature have cemented its status as a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets.[1][4][5] This has led to the development of numerous blockbuster drugs across various therapeutic areas, including the anti-inflammatory agent celecoxib, the anticoagulant apixaban, and the erectile dysfunction treatment sildenafil.[6] In recent years, the prominence of the pyrazole core has surged, particularly in oncology, with several pyrazole-containing kinase inhibitors gaining FDA approval.[1][7][8]

The power of the pyrazole scaffold lies in its synthetic tractability and its ability to engage in crucial molecular interactions, such as hydrogen bonding and hydrophobic interactions, with enzymes and receptors.[2] The 4-amino-substituted pyrazole, in particular, serves as an invaluable synthetic intermediate, providing a key vector for molecular elaboration and diversification. This guide focuses on a specific, highly versatile derivative: 1-Allyl-5-methyl-1H-pyrazol-4-ylamine . The introduction of an N1-allyl group offers a site for potential secondary reactions or metabolic modulation, while the C5-methyl group can influence solubility and binding orientation. This compound represents a strategic building block for generating libraries of novel bioactive molecules.

Compound Profile: 1-Allyl-5-methyl-1H-pyrazol-4-ylamine

This application note provides a comprehensive overview of the synthesis and potential derivatization of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine for applications in drug discovery, with a primary focus on its use as a core scaffold for kinase inhibitors.

PropertyValue
IUPAC Name 1-allyl-5-methyl-1H-pyrazol-4-amine
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol
Structure
Key Features
N1-Allyl Group: Provides a handle for further chemistry (e.g., metathesis, addition reactions) and can influence pharmacokinetic properties.
C5-Methyl Group: Can enhance binding affinity through hydrophobic interactions and may improve metabolic stability.
C4-Amino Group: A primary amine that serves as a key point for diversification, readily undergoing reactions like amidation, sulfonylation, and reductive amination to build out complex molecular architectures.

Experimental Protocols

Protocol 1: Synthesis of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine

The synthesis of 4-aminopyrazoles is a well-established process, often proceeding through the reaction of a hydrazine derivative with a β-ketonitrile. This protocol adapts this classical approach for the specific synthesis of the title compound. The overall workflow is depicted below.

G cluster_synthesis Synthesis Workflow reagents Allylhydrazine + (E)-3-ethoxy-2-methylbut-2-enenitrile cyclization Cyclization Reaction (Reflux in Ethanol) reagents->cyclization Step 1 workup Aqueous Workup & Extraction cyclization->workup Step 2 purification Column Chromatography workup->purification Step 3 product 1-Allyl-5-methyl-1H-pyrazol-4-ylamine purification->product

Caption: General workflow for the synthesis of the target compound.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
AllylhydrazineC₃H₈N₂72.110.72 g10.0
(E)-3-ethoxy-2-methylbut-2-enenitrileC₇H₁₁NO125.171.25 g10.0
Ethanol (Absolute)C₂H₅OH46.0750 mL-
Sodium Bicarbonate (Sat. aq.)NaHCO₃84.0150 mL-
Ethyl AcetateC₄H₈O₂88.11150 mL-
Anhydrous Magnesium SulfateMgSO₄120.375 g-
Silica GelSiO₂60.08As needed-

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (E)-3-ethoxy-2-methylbut-2-enenitrile (1.25 g, 10.0 mmol) and absolute ethanol (50 mL).

  • Addition of Hydrazine: While stirring, add allylhydrazine (0.72 g, 10.0 mmol) to the solution at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 mixture of dichloromethane/methanol as the mobile phase.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Redissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 25 mL) to neutralize any acidic impurities.

  • Extraction and Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and wash the filter cake with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a gradient elution from 100% dichloromethane to 95:5 dichloromethane/methanol to afford the pure 1-Allyl-5-methyl-1H-pyrazol-4-ylamine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected product is typically an oil or low-melting solid.

Application Note 1: A Scaffold for Novel Kinase Inhibitors

The 4-aminopyrazole moiety is a well-established adenine-mimetic pharmacophore, capable of forming key hydrogen bonds within the hinge region of many protein kinases.[9] This makes 1-Allyl-5-methyl-1H-pyrazol-4-ylamine an excellent starting point for developing potent and selective kinase inhibitors for targets implicated in cancer and inflammatory diseases.[9][10][11][12]

G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds & Activates Kinase Target Kinase (e.g., c-Met, IRAK4, CDK2) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor Pyrazole-Based Inhibitor (Derived from Core Scaffold) Inhibitor->Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway by a pyrazole derivative.

The primary amino group at the C4 position is ideal for derivatization via amide bond formation, a common strategy in kinase inhibitor design.[11][12] By coupling the scaffold with various carboxylic acids, a diverse library of compounds can be generated to probe the structure-activity relationship (SAR) for a given kinase target.

Protocol 2: Derivatization via Amide Coupling (HATU-Mediated)

This protocol describes a standard and highly efficient method for coupling a carboxylic acid to the 4-amino group of the pyrazole scaffold.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
1-Allyl-5-methyl-1H-pyrazol-4-ylamineC₇H₁₁N₃137.18137 mg1.0
Substituted Carboxylic Acid (R-COOH)---1.1
HATUC₁₀H₁₅F₆N₆OP380.23418 mg1.1
DIPEAC₈H₁₉N129.24348 µL2.0
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.095 mL-

Step-by-Step Procedure:

  • Reaction Setup: In a dry 25 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted carboxylic acid (1.1 mmol) and HATU (418 mg, 1.1 mmol) in anhydrous DMF (3 mL).

  • Acid Activation: Stir the mixture at room temperature for 15 minutes to allow for the formation of the active ester.

  • Addition of Amine and Base: In a separate vial, dissolve 1-Allyl-5-methyl-1H-pyrazol-4-ylamine (137 mg, 1.0 mmol) in anhydrous DMF (2 mL). Add this solution to the reaction flask, followed by the dropwise addition of DIPEA (348 µL, 2.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction for the consumption of the starting amine by TLC or LC-MS.

  • Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing water (30 mL) and ethyl acetate (30 mL).

  • Washing: Wash the organic layer sequentially with 5% aqueous lithium chloride solution (2 x 15 mL) to remove DMF, saturated aqueous sodium bicarbonate (1 x 15 mL), and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or preparative HPLC to yield the desired N-acylated pyrazole derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Schematic of the derivatization of the core scaffold via amide coupling.

Conclusion and Future Perspectives

1-Allyl-5-methyl-1H-pyrazol-4-ylamine is a strategically designed building block for medicinal chemistry. Its synthesis is straightforward, and the C4-amino group provides a reliable handle for rapid library generation. The protocols outlined here offer a robust starting point for researchers aiming to explore the vast chemical space accessible from this scaffold. Future work could involve exploring alternative chemistries at the N1-allyl position or developing multi-component reactions to further increase molecular complexity. Given the proven track record of the pyrazole core, derivatives from this scaffold hold significant promise for the discovery of novel therapeutics targeting a range of diseases, from cancer to inflammation and beyond.[13][14][15]

References

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7).
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024, September 25).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC.
  • (PDF) One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids - ResearchGate.
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023, July 20).
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (2022, December 8).
  • Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. (2019, March 29).
  • Full article: Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014, May 14).
  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026, February 1).
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. (2024, January 18).
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (2023, July 12).
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (2023, April 25).
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4).
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives - MDPI. (2013, January 2).
  • WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents.
  • Current status of pyrazole and its biological activities - PMC.
  • (PDF) Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies - ResearchGate.
  • Practical Synthesis of Pyrazol-4-thiols - ChemRxiv.
  • Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. (2023, August 8).
  • 1-Allyl-4-(3-bromo-5-methylphenyl)-1H-pyrazole - Hoffman Fine Chemicals.
  • 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis - chemicalbook.
  • Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[6][13]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed. (2013, March 28). Retrieved from

  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed. (2024, September 18).
  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed. (2015, April 20).
  • A Review on Pyrazole chemical entity and Biological Activity - ResearchGate. (2019, July 22).
  • Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound - RSC Publishing.
  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - MDPI. (2023, March 25).
  • Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. (2011, February 9).
  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed. (2012, August 15).
  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC.
  • The purpose of this study is to synthesize novel pyrazol-5(4H)-one and... - ResearchGate.

Sources

Application Notes: 1-Allyl-5-methyl-1H-pyrazol-4-ylamine as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Introduction: The Strategic Value of the Aminopyrazole Scaffold

In the landscape of medicinal chemistry, pyrazole and its derivatives are recognized as "biologically privileged" scaffolds.[1][2] Their inherent drug-like properties and versatile synthetic handles have made them a cornerstone in the development of a wide array of therapeutic agents.[2][3][4] Among this important class of heterocycles, 1-Allyl-5-methyl-1H-pyrazol-4-ylamine emerges as a particularly strategic intermediate. This molecule is uniquely trifunctional:

  • The Nucleophilic 4-Amino Group: This primary amine is the principal reactive site for constructing fused heterocyclic systems, acting as a potent binucleophile.

  • The 5-Methyl Group: This substituent provides steric and electronic influence, directing the regioselectivity of cyclization reactions and modulating the electronic properties of the resulting fused systems.

  • The 1-Allyl Group: Far from being a simple protecting group, the allyl moiety is a latent functional handle, offering a gateway for post-synthetic modifications to introduce complexity and fine-tune molecular properties.

This document serves as a detailed technical guide, outlining the core applications of this intermediate and providing robust protocols for its use in the synthesis of high-value heterocyclic systems, particularly the medicinally relevant pyrazolopyrimidines.

Section 1: Core Reactivity and Synthetic Potential

The primary utility of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine lies in its capacity to serve as a foundational block for building fused N-heterocycles. The adjacent nitrogen atom of the pyrazole ring and the exocyclic amino group work in concert, enabling facile cyclization reactions with various carbon synthons to form pyrimidine rings. This leads to two key isomeric scaffolds: pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, both of which are structural analogs of biogenic purines and frequently interact with biological targets.[5]

Core_Reactivity cluster_products Key Fused Heterocyclic Scaffolds Intermediate 1-Allyl-5-methyl-1H-pyrazol-4-ylamine P34d Pyrazolo[3,4-d]pyrimidines Intermediate->P34d + C1 Electrophile (e.g., Formates) P15a Pyrazolo[1,5-a]pyrimidines Intermediate->P15a + C3 Electrophile (e.g., 1,3-Dicarbonyls) Advanced Post-Modification (via Allyl Group) Intermediate->Advanced Allyl Chemistry (Metathesis, etc.) P15a_Workflow start Start: Reagents reagents 1. 1-Allyl-5-methyl-1H-pyrazol-4-ylamine 2. Acetylacetone 3. Ethanol (Solvent) 4. Catalytic HCl start->reagents mix Combine Reagents in Reaction Flask reagents->mix reflux Reflux Mixture (e.g., 78 °C for 4-8h) mix->reflux monitor Monitor Reaction (via TLC) reflux->monitor workup Cool & Concentrate (Rotary Evaporation) monitor->workup Reaction Complete purify Purify Crude Product (Recrystallization or Column Chromatography) workup->purify characterize Characterize Product (NMR, MS, IR) purify->characterize product Final Product: Pyrazolo[1,5-a]pyrimidine Derivative characterize->product

Caption: Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-Allyl-5-methyl-1H-pyrazol-4-ylamine (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous ethanol as the solvent, followed by acetylacetone (1.1 eq).

  • Catalyst Addition: Add 2-3 drops of concentrated hydrochloric acid (HCl) to the stirred mixture.

    • Scientist's Note: The acid catalyzes the initial condensation by protonating a carbonyl oxygen of the acetylacetone, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the 4-amino group of the pyrazole.

  • Thermal Conditions: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-8 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aminopyrazole spot is consumed.

  • Work-up: Allow the mixture to cool to room temperature. Reduce the solvent volume in vacuo using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Data Presentation: Substrate Scope

The reaction is versatile and can be adapted for various β-dicarbonyl compounds.

β-Dicarbonyl SubstrateExpected Product R-GroupsTypical Reaction TimeNotes
AcetylacetoneR¹=CH₃, R²=CH₃4-8 hA standard, reliable reaction.
Ethyl AcetoacetateR¹=CH₃, R²=OH (keto-enol)6-12 hForms a pyrazolopyrimidinone derivative.
Dimethyl MalonateR¹=OH, R²=OH (keto-enol)8-16 hForms a di-hydroxy derivative.
DibenzoylmethaneR¹=Ph, R²=Ph8-12 hYields may be lower due to steric hindrance.

Section 3: Advanced Applications: Leveraging the 1-Allyl Group

The true synthetic elegance of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine lies in the dual functionality of its amino and allyl groups. After the formation of the core heterocyclic system, the allyl group serves as a versatile anchor for further diversification. This allows for the late-stage introduction of new functionalities, a highly desirable strategy in drug discovery for building structure-activity relationships (SAR).

Allyl_Modifications cluster_reactions Potential Post-Synthetic Modifications cluster_products Resulting Functionality Start Pyrazolopyrimidine (with 1-Allyl Group) Isomerization Isomerization (e.g., Ru-catalyzed) Start->Isomerization Metathesis Cross-Metathesis (e.g., Grubbs' catalyst) Start->Metathesis Oxidation Oxidation (e.g., OsO₄ or Ozonolysis) Start->Oxidation Hydroboration Hydroboration-Oxidation Start->Hydroboration Propenyl Propenyl Group (Conjugated System) Isomerization->Propenyl NewAlkene New Alkene Moiety (Chain Extension) Metathesis->NewAlkene Diol Diol or Aldehyde Oxidation->Diol Alcohol Primary Alcohol Hydroboration->Alcohol

Caption: Diversification strategies via the 1-allyl group.

Synthetic Possibilities:

  • Isomerization: Treatment with a ruthenium or rhodium catalyst can isomerize the allyl group to the thermodynamically more stable 1-propenyl group. This brings the double bond into conjugation with the pyrazole ring, altering the electronic properties of the entire system.

  • Olefin Cross-Metathesis: Using a Grubbs-type catalyst, the allyl group can be coupled with other olefins to append complex side chains, a powerful tool for library synthesis.

  • Oxidation: Dihydroxylation using osmium tetroxide (OsO₄) or ozonolysis followed by a reductive workup can convert the allyl group into a diol or an aldehyde, respectively. These oxygenated functionalities are excellent handles for further chemistry, such as esterification or reductive amination.

  • Hydroboration-Oxidation: This two-step process provides a regioselective (anti-Markovnikov) method to convert the terminal alkene into a primary alcohol, offering a site for introducing polar functionality to modulate solubility and pharmacokinetic properties.

Section 4: Safety and Handling

  • Hazard Profile: 1-Allyl-5-methyl-1H-pyrazol-4-ylamine, like many amine-containing heterocyclic compounds, should be considered a potential irritant.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing standard PPE, including safety glasses, a lab coat, and nitrile gloves.

  • Storage: Store in a cool, dry place away from oxidizing agents. The container should be tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Conclusion

1-Allyl-5-methyl-1H-pyrazol-4-ylamine is more than a simple building block; it is a sophisticated synthetic intermediate designed for efficiency and versatility. Its ability to readily form medicinally important pyrazolopyrimidine cores, combined with the latent reactivity of its 1-allyl group, provides a powerful platform for the rapid generation of molecular diversity. This dual-purpose design makes it an invaluable tool for researchers in drug discovery and synthetic organic chemistry, enabling both the construction of core scaffolds and the fine-tuning of their properties through late-stage functionalization.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).
  • New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. (n.d.). PubMed.
  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. (n.d.).
  • The chemistry of pyrazolopyrimidines and their applic
  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. (2024, June 28). Periodica Polytechnica Chemical Engineering.
  • Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. (2017, October 2).
  • Current status of pyrazole and its biological activities. (n.d.).
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.

Sources

Application Note: Strategic Derivatization of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine in Kinase Inhibitor Design and PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine for drug discovery Content Type: Application Notes and Protocols

Abstract & Strategic Value

1-Allyl-5-methyl-1H-pyrazol-4-ylamine (AMP-4) represents a "privileged scaffold" in modern drug discovery. Unlike simple alkyl-pyrazoles, the 1-allyl moiety provides a critical orthogonal handle for late-stage functionalization, making this building block uniquely suited for:

  • Fragment-Based Drug Discovery (FBDD): Targeting the ATP-binding hinge region of kinases (e.g., CDKs, JAKs, Src).

  • Covalent Inhibitor Design: Utilizing the allyl group as a latent electrophile or precursor to Michael acceptors.

  • PROTAC Linker Attachment: Exploiting the allyl group for thiol-ene "click" chemistry to attach E3 ligase recruiters without disrupting the warhead binding motif.

This guide details the physicochemical profile of AMP-4 and provides validated protocols for its derivatization into high-value bioactive libraries.

Chemical Profile & Reactivity Analysis

Physicochemical Properties (Predicted)
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 137.18 g/mol

  • LogP: ~0.8 – 1.2 (Lipinski compliant fragment)

  • pKa (Conjugate Acid): ~3.5 – 4.0.

    • Implication: The C4-amine is less nucleophilic than a standard benzylamine due to the electron-withdrawing nature of the pyrazole ring. It requires efficient coupling reagents (e.g., HATU) or activated electrophiles (isocyanates, acid chlorides).

Reactivity Landscape

The molecule possesses three distinct zones of reactivity:

  • C4-Amine (Primary Nucleophile): The primary site for library expansion via amide, urea, or sulfonamide formation.

  • N1-Allyl (Orthogonal Handle): Stable to standard amide coupling conditions. Reactive toward Grubbs catalysts (metathesis) or radical-mediated thiol-ene addition.

  • C5-Methyl (Steric Modulator): Induces a twist in the conformation of N-arylated derivatives, often improving selectivity by forcing the molecule to adopt specific atropisomeric states in the kinase pocket.

ReactivityMap Core 1-Allyl-5-methyl- 1H-pyrazol-4-ylamine Amine C4-Amine (Nucleophile) Core->Amine Primary Site Allyl N1-Allyl (Click/Metathesis Handle) Core->Allyl Secondary Site Ring C5-Methyl (Steric Control) Core->Ring Structural Amides Amide Libraries (Kinase Hinge Binders) Amine->Amides HATU/RCOOH Ureas Ureas/Carbamates (Type II Inhibitors) Amine->Ureas R-NCO PROTAC PROTAC Linkers (via Thiol-Ene) Allyl->PROTAC R-SH/Radical

Figure 1: Reactivity landscape of AMP-4 showing orthogonal functionalization pathways.

Protocol A: Synthesis of Urea-Based Kinase Inhibitors

Application: Targeting the "DFG-out" conformation of kinases (e.g., VEGFR, RAF) similar to Sorafenib. Mechanism: The urea moiety forms a dual hydrogen bond "anchor" with the Glu/Asp residues in the kinase active site.

Materials
  • 1-Allyl-5-methyl-1H-pyrazol-4-ylamine (1.0 equiv)

  • Aryl Isocyanate (e.g., 3-trifluoromethylphenyl isocyanate) (1.1 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Triethylamine (TEA) (0.5 equiv - catalytic)

Step-by-Step Methodology
  • Preparation: Charge a flame-dried reaction vial with AMP-4 (137 mg, 1.0 mmol) and dissolve in anhydrous DCM (5 mL).

  • Addition: Cool the solution to 0°C. Add the aryl isocyanate (1.1 mmol) dropwise over 5 minutes.

    • Expert Note: The reaction is often exothermic. Control temperature to prevent polymerization of the isocyanate.

  • Catalysis: Add TEA (0.5 mmol). While the amine is nucleophilic enough to react eventually, TEA ensures the amine is in the free-base form and accelerates the kinetics.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours.

    • Monitoring: TLC (50% EtOAc/Hexanes). The starting amine (polar, stains with ninhydrin) should disappear. The urea product is usually less polar and UV active.

  • Workup: The product often precipitates from DCM. Filter the solid and wash with cold Et₂O.[1] If no precipitate, evaporate solvent and purify via flash chromatography (SiO₂, 0-10% MeOH in DCM).

Validation Criteria:

  • 1H NMR: Appearance of two downfield singlets (δ 8.5–9.5 ppm) corresponding to the urea -NH- protons.

  • LCMS: Target Mass [M+H]+. Absence of isocyanate hydrolysis peak (aniline impurity).

Protocol B: High-Throughput Amide Library Generation

Application: Creating hinge-binding fragments. Challenge: The reduced nucleophilicity of the pyrazole-amine requires high-efficiency coupling agents.

Materials
  • AMP-4 (1.0 equiv)

  • Diverse Carboxylic Acids (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology
  • Activation: In a deep-well plate or reaction tube, dissolve the Carboxylic Acid (1.2 mmol) in DMF (2 mL). Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir for 15 minutes at RT.

    • Why? Pre-activation forms the O-At active ester, which is more reactive toward the sluggish pyrazole amine.

  • Coupling: Add AMP-4 (1.0 mmol) to the activated acid solution.

  • Incubation: Shake/Stir at 40°C for 16 hours.

    • Expert Note: Mild heating (40-50°C) is often required for electron-deficient pyrazoles to reach >90% conversion.

  • Quenching: Add 10% NaHCO₃ solution.

  • Isolation: Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol C: Orthogonal "Click" Functionalization (PROTAC Linker)

Application: Attaching a PEG linker to the allyl group after the pharmacophore has been built on the amine. This preserves the kinase binding motif while extending a handle for E3 ligase recruitment.

Materials
  • Amide-functionalized AMP-4 derivative (from Protocol B)

  • Thiol-PEG-Linker (e.g., HS-PEG3-COOH)

  • Photoinitiator (DMPA) or Radical Initiator (AIBN)

  • Solvent: MeOH or THF

Step-by-Step Methodology (Thiol-Ene Click)
  • Setup: Dissolve the AMP-4 derivative (0.5 mmol) and Thiol-Linker (2.0 equiv) in degassed MeOH (5 mL).

  • Initiation: Add DMPA (5 mol%).

  • Irradiation: Irradiate with UV light (365 nm) for 30–60 minutes.

    • Alternative (Thermal): Use AIBN (10 mol%) and reflux in THF for 4 hours.

  • Mechanism: The thiyl radical attacks the terminal alkene of the allyl group, forming a stable thioether bond.

  • Result: A linear construct: [Kinase Binder]—[Pyrazole]—[Propyl-S-PEG-Linker].

Workflow Start Start: AMP-4 Step1 Step 1: Amide Coupling (Build Warhead) Start->Step1 Check1 QC: LCMS/NMR (Confirm Amide) Step1->Check1 Step2 Step 2: Thiol-Ene Click (Attach Linker) Check1->Step2 Pass Final Final PROTAC Precursor Step2->Final

Figure 2: Sequential workflow for converting AMP-4 into a PROTAC precursor.

Data Summary & Validation

Parameter1-Allyl-5-methyl-1H-pyrazol-4-ylamineStandard AnilineImpact on Protocol
Nucleophilicity Moderate (pKa ~3.5)High (pKa ~4.6)Requires HATU or heating for amides.
Steric Bulk High (Ortho-Methyl)LowHinders reaction rates; improves selectivity.
Solubility Good (polar organic solvents)VariableDMF/DMSO recommended for libraries.
UV Activity Low (needs derivatization)HighUse ninhydrin stain for TLC monitoring.

Safety & Handling

  • Allyl Toxicity: Allyl derivatives can be metabolic precursors to acrolein or epoxides. While the allyl group here is intended for reaction, handle all allyl-amines as potential alkylating agents. Use gloves and work in a fume hood.

  • Pyrazole Irritation: Aminopyrazoles are known skin and eye irritants.

  • Storage: Store under nitrogen at 4°C. The amine can oxidize (brown discoloration) upon prolonged exposure to air.

References

  • Aminopyrazoles as Privileged Scaffolds

    • Title: Aminopyrazoles as privileged structures in anticancer drug design.[2]

    • Source: Bulgarian Chemical Communic
    • URL:[1][3][4][5][6][7][8][9][10][11][12][13]

  • Kinase Inhibitor Design (Pyrazolo-pyrimidines)

    • Title: 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors.[14][15]

    • Source: RSC Advances / NIH, 2020.
    • URL
  • Reactivity of Aminopyrazoles

    • Title: Recent developments in aminopyrazole chemistry.[1][15][16]

    • Source: ResearchGate, 2025.[1]

    • URL
  • General Properties of Methyl-Aminopyrazoles

    • Title: 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990.[17]

    • Source: PubChem, 2025.[17]

    • URL

Sources

Authored by: Senior Application Scientist, Chemical Synthesis Division

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the N-Acylation of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine: Protocols and Mechanistic Insights

Publication Date: February 18, 2026

Abstract

N-acylated pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2][3] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the N-acylation of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine. We delve into the underlying reaction mechanism, present a detailed and adaptable experimental protocol, offer insights into reaction optimization, and provide a robust troubleshooting guide. The aim is to equip scientists with the foundational knowledge and practical steps required to successfully synthesize novel N-acyl pyrazole derivatives for applications in drug discovery and materials science.

Introduction: The Significance of N-Acylated Pyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, renowned for its wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The N-acylation of aminopyrazoles is a critical synthetic transformation that allows for the introduction of diverse acyl groups, thereby modulating the molecule's physicochemical properties, target affinity, and pharmacokinetic profile. The resulting amide bond is a key structural motif found in approximately 25% of all commercial pharmaceuticals.[5]

The target substrate, 1-Allyl-5-methyl-1H-pyrazol-4-ylamine, possesses multiple functional groups that can be strategically utilized. The 4-amino group serves as a potent nucleophile for acylation, while the 1-allyl group provides a handle for subsequent modifications, such as metathesis or addition reactions, further expanding the accessible chemical space. This guide provides a reliable protocol to access the N-acylated derivatives of this versatile building block.

Reaction Mechanism: Nucleophilic Acyl Substitution

The N-acylation of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine proceeds via a classic nucleophilic addition-elimination mechanism.[6] The reaction is typically performed using an acylating agent such as an acyl chloride or an acid anhydride.

The process unfolds in two key steps:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the pyrazol-4-ylamine attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate.[6]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion from an acyl chloride or a carboxylate ion from an anhydride).[6]

A base, such as pyridine or triethylamine, is commonly added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[7]

Reaction_Mechanism sub 1-Allyl-5-methyl-1H-pyrazol-4-ylamine (Nucleophile) intermed Tetrahedral Intermediate sub->intermed Nucleophilic Attack acyl Acylating Agent (R-CO-L) (Electrophile) acyl->intermed base Base (e.g., Pyridine) side_prod Protonated Base + H-L base->side_prod Acid Scavenging prod N-Acylated Pyrazole (Product) intermed->prod Elimination of Leaving Group (L⁻)

Caption: General mechanism for N-acylation.

Detailed Experimental Protocol

This protocol provides a general methodology for the N-acylation of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine with an acyl chloride. It can be adapted for use with acid anhydrides.

Materials and Equipment
Reagents & MaterialsEquipment
1-Allyl-5-methyl-1H-pyrazol-4-ylamineRound-bottom flask(s)
Acyl Chloride (e.g., Acetyl Chloride)Magnetic stirrer and stir bar
Anhydrous Dichloromethane (DCM) or THFStir plate / Heating mantle
Pyridine or Triethylamine (Base)Condenser and drying tube (CaCl₂)
Saturated Sodium Bicarbonate (NaHCO₃) soln.Separatory funnel
Brine (Saturated NaCl soln.)Rotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄)TLC plates, chamber, and UV lamp
Silica Gel for ChromatographyGlassware for filtration/recrystallization
TLC Solvents (e.g., Ethyl Acetate/Hexane)Standard Personal Protective Equipment (PPE)
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-Allyl-5-methyl-1H-pyrazol-4-ylamine (1.0 eq.) in anhydrous dichloromethane (DCM). The volume should be sufficient to ensure good stirring (approx. 0.1 M concentration). Place the flask under an inert atmosphere (Nitrogen or Argon) and cool the solution to 0 °C using an ice bath.

  • Addition of Base: To the stirred solution, add pyridine or triethylamine (1.2 eq.) via syringe. Stir for 5 minutes. The base acts as a scavenger for the HCl produced.[7]

  • Addition of Acylating Agent: Slowly add the desired acyl chloride (1.1 eq.) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine spot is consumed (typically 1-4 hours).

  • Work-up - Quenching and Extraction:

    • Upon completion, carefully quench the reaction by adding deionized water.[8]

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted acyl chloride and acid), and finally with brine.[8][9]

  • Drying and Solvent Removal:

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent.[8]

    • Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by either recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to obtain the pure N-acylated product.[10]

Experimental_Workflow start Start: Dissolve Pyrazole Amine and Base in Anhydrous Solvent at 0°C add_acyl 1. Add Acyl Chloride Dropwise start->add_acyl react 2. Stir at Room Temperature (Monitor by TLC) add_acyl->react quench 3. Quench with Water react->quench extract 4. Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) quench->extract dry 5. Dry Organic Layer (MgSO₄) & Filter extract->dry evap 6. Remove Solvent (Rotary Evaporator) dry->evap purify 7. Purify Product (Chromatography or Recrystallization) evap->purify end End: Characterize Pure N-Acylated Product purify->end

Caption: Step-by-step experimental workflow.

Data and Expected Outcomes

The choice of reagents can significantly influence the reaction's efficiency. The following table summarizes key parameters and their expected impact.

ParameterOptionsRationale & Expected Outcome
Acylating Agent Acyl Chlorides (R-COCl)Highly reactive, leading to faster reaction times. Requires a base to neutralize the HCl byproduct.[7][11]
Acid Anhydrides ((RCO)₂O)Less reactive than acyl chlorides, may require heating or a catalyst. Produces a carboxylic acid byproduct.[11][12]
Base Pyridine, Triethylamine (Et₃N)Organic bases that are soluble in common organic solvents. Effectively scavenge acid byproducts.[7]
NaHCO₃, K₂CO₃Inorganic bases can be used in biphasic systems but are less common for this specific transformation in aprotic solvents.
Solvent Dichloromethane (DCM), THFAprotic solvents that are good at dissolving the reactants and do not participate in the reaction.
Acetonitrile (CH₃CN)A polar aprotic solvent, also suitable for this reaction.[10]
Temperature 0 °C to Room Temp.Standard conditions for acyl chlorides. Starting at 0 °C helps control the initial exotherm.
Room Temp. to RefluxMay be required for less reactive acylating agents like anhydrides to achieve a reasonable reaction rate.[13]

Product Characterization

The identity and purity of the synthesized N-acyl pyrazole should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the covalent structure. Expect to see a characteristic amide N-H signal (if not exchanged) in the ¹H NMR spectrum and a downfield shift of the carbonyl carbon in the ¹³C NMR spectrum.[13][14][15]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Look for a strong carbonyl (C=O) stretching band around 1650-1680 cm⁻¹ and an N-H stretching band around 3200-3300 cm⁻¹.[13]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful acylation.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive acylating agent (hydrolyzed).2. Insufficient base.3. Water present in the reaction.1. Use freshly opened or distilled acylating agent.2. Ensure at least 1.1-1.2 equivalents of base are used.3. Use anhydrous solvents and dry glassware.
Incomplete Reaction 1. Insufficient reaction time.2. Low reactivity of acylating agent.1. Allow the reaction to run longer, monitoring by TLC.2. Gently heat the reaction mixture or switch to a more reactive agent (anhydride → acyl chloride).
Multiple Products 1. Di-acylation (less likely on the amide N-H).2. Side reactions involving the allyl group.1. Use stoichiometric amounts of the acylating agent.2. Ensure mild reaction conditions (avoid high heat or radical initiators).
Difficult Purification 1. Product is very polar/non-polar.2. Byproducts have similar polarity.1. Adjust the solvent system for column chromatography.2. Perform an additional aqueous wash or try recrystallization from different solvent systems.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Reagent Handling: Acyl chlorides and acid anhydrides are corrosive and lachrymatory. Handle them with extreme care. Pyridine and triethylamine are flammable and have strong odors. Dichloromethane is a volatile chlorinated solvent.

  • Quenching: Quenching of unreacted acyl chlorides is exothermic. Perform this step slowly and carefully, preferably in an ice bath.

References

  • Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (2025, August 10).
  • Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines. (2025, December). Benchchem.
  • Acylation of amines mechanism. (2013, February 13). Mastering Chemistry Help.
  • Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. Synlett.
  • Formation of amides: reaction mechanism. (2025, June 23). A Level Chemistry Revision Notes.
  • Acyl
  • Current status of pyrazole and its biological activities. PMC.
  • Review on Biological Activities of Pyrazole Derivatives. (2024, November 20). Journal of Chemical Health Risks.
  • Recently reported biological activities of pyrazole compounds. (2017, November 1). PubMed.
  • REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS. (2014, June 26). International Journal of Pharmaceutical Sciences and Research.
  • SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts.
  • How To Run A Reaction: The Workup. University of Rochester Department of Chemistry.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020, May 28). MDPI.

Sources

Application Notes & Protocols: 1-Allyl-5-methyl-1H-pyrazol-4-ylamine as a Versatile Building Block for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine as a versatile chemical building block for the synthesis and evaluation of novel kinase inhibitors. We present the rationale for its use, detailed synthetic protocols, and robust methodologies for biological characterization.

Introduction: The Power of the Pyrazole Scaffold

The immense therapeutic success of kinase inhibitors is built upon the ability to design molecules that can effectively and selectively target the ATP-binding pocket of a specific kinase.[3] Within the vast chemical space explored, certain core structures, or scaffolds, have repeatedly demonstrated their utility. The pyrazole scaffold is one such "privileged" structure, prized for its synthetic accessibility and its ability to form key hydrogen bond interactions with the kinase "hinge" region—a conserved backbone segment that anchors ATP.[1][4]

The subject of this guide, 1-Allyl-5-methyl-1H-pyrazol-4-ylamine, is a strategically functionalized building block designed to maximize synthetic versatility and facilitate the exploration of structure-activity relationships (SAR). Its key features are:

  • A Pyrazole Core: Serves as a robust hinge-binding motif.[4][5]

  • C4-Amine Group: Provides a primary nucleophilic site for direct coupling to various electrophilic heterocycles (e.g., pyrimidines, purines), enabling the rapid construction of a diverse inhibitor library.

  • N1-Allyl Group: Offers a vector for exploring interactions within the solvent-exposed region of the kinase or can serve as a synthetic handle for creating more complex architectures, such as macrocycles, which can enhance selectivity.[6][7]

  • C5-Methyl Group: Can be oriented to probe hydrophobic pockets adjacent to the hinge region, often contributing to inhibitor potency and selectivity.[4]

This application note will provide a comprehensive workflow, from the initial synthesis of a prototype inhibitor to its biological evaluation, empowering research teams to leverage this valuable building block in their kinase inhibitor discovery programs.

Characteristics of the Building Block

A clear understanding of the starting material's properties is fundamental to successful synthesis and experimental design.

PropertyValueSource / Note
IUPAC Name 1-allyl-5-methyl-1H-pyrazol-4-amine-
Molecular Formula C7H11N3Calculated
Molecular Weight 137.18 g/mol Calculated
CAS Number Data not availableSimilar compounds are commercially available.[8][9][10]
Appearance Expected to be an off-white to pale yellow solid or oilBased on similar aminopyrazoles.[11][12]
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, DMSO)Inferred from structural properties.
Key Reactive Site C4-primary amine (nucleophilic)For coupling reactions.

Synthetic Strategy and Protocols

The most direct application of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine is its use in a nucleophilic aromatic substitution (SNAr) reaction to construct the core of the kinase inhibitor.

General Synthetic Workflow

The workflow involves a two-step process: coupling the pyrazole amine with a heterocyclic core, followed by purification and characterization. This approach is modular, allowing for different heterocyclic partners to be swapped in to generate a library of analogs.

G A 1-Allyl-5-methyl-1H- pyrazol-4-ylamine C SNAr Coupling Reaction (Base, Solvent, Heat) A->C B Dihalo-heterocycle (e.g., 2,4-dichloropyrimidine) B->C D Crude Product Mixture C->D E Purification (Column Chromatography) D->E F Characterized Inhibitor (NMR, LC-MS) E->F G A Synthesized Inhibitor B Primary Screening: In Vitro Kinase Assay A->B C Determine IC50 Value B->C D Secondary Screening: Cell-Based Assay C->D Potent Hits E Determine EC50 / GI50 Value D->E F Tertiary Screening: Kinome Selectivity Profiling E->F Active Compounds G Identify Off-Targets F->G

Sources

Screening 1-Allyl-5-methyl-1H-pyrazol-4-ylamine in anti-inflammatory assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the screening protocols for 1-Allyl-5-methyl-1H-pyrazol-4-ylamine (AMP-4A), a functionalized pyrazole fragment. Pyrazole-4-amines are privileged scaffolds in medicinal chemistry, serving as pharmacophores for COX-2 inhibitors (e.g., Celecoxib analogs) and p38 MAPK inhibitors. This note provides a validated workflow for evaluating AMP-4A as a "hit" fragment or intermediate, focusing on enzymatic selectivity (COX-1/2), cellular efficacy (Nitric Oxide suppression), and mechanistic validation (NF-


B pathway).

Compound Profile & Preparation[1][2][3][4][5][6][7]

Rationale: The 4-amino group is highly reactive and prone to oxidation; the allyl group adds lipophilicity but requires careful handling to prevent polymerization. Proper solubilization is the critical first step to avoid false negatives in screening.

PropertySpecification
IUPAC Name 1-Allyl-5-methyl-1H-pyrazol-4-amine
Molecular Weight ~137.18 g/mol
Solubility Soluble in DMSO (>50 mM), Ethanol. Sparingly soluble in water.
Storage -20°C, desiccated, under inert gas (Argon/Nitrogen) to prevent amine oxidation.
Handling Light sensitive. Prepare fresh stocks immediately prior to assay.

Stock Solution Protocol:

  • Weighing: Weigh 5 mg of AMP-4A into a sterile, amber glass vial.

  • Solubilization: Add anhydrous DMSO to achieve a 10 mM stock concentration . Vortex for 30 seconds.[1]

  • QC Check: Visually inspect for particulates. If turbid, sonicate for 5 minutes at 25°C.

  • Working Dilutions: Dilute stock in serum-free media (for cell assays) or assay buffer (for enzymes) to 100

    
    M, 10 
    
    
    
    M, and 1
    
    
    M.
    • Critical: Keep final DMSO concentration

      
       (v/v) in cell assays to prevent solvent cytotoxicity.
      

Primary Screen: Enzymatic COX Inhibition

Objective: Determine the selectivity index (SI) of AMP-4A against Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). Pyrazoles are historically potent COX-2 selective inhibitors.

Method: Fluorometric Inhibitor Screening (High-Throughput Compatible). Mechanism: Measures the peroxidase activity of COX, which converts PGG


 to PGH

. The reaction oxidizes a non-fluorescent probe (ADHP) into a fluorescent analogue (Resorufin).
Workflow Diagram

COX_Assay Start Compound Prep (DMSO Stock) Incubation Enzyme Pre-Incubation (10 min @ 37°C) Start->Incubation Add COX-1 or COX-2 Substrate Add Arachidonic Acid + ADHP Probe Incubation->Substrate Initiate Rxn Read Kinetic Read (Ex 535nm / Em 587nm) Substrate->Read Measure RFU

Caption: Figure 1. Enzymatic screening workflow for COX inhibition. Pre-incubation allows the inhibitor to bind the active site before substrate competition.

Detailed Protocol
  • Reagent Prep: Thaw Recombinant Human COX-2 and Ovine COX-1 on ice.

  • Plate Setup (Black 96-well flat bottom):

    • Blank: Assay Buffer only.

    • 100% Activity Control: Enzyme + Solvent (DMSO).[1][2]

    • Positive Control: Celecoxib (1

      
      M).
      
    • Test Sample: AMP-4A (Titration: 0.1

      
      M – 100 
      
      
      
      M).
  • Pre-Incubation: Add 10

    
    L of Enzyme + 10 
    
    
    
    L of AMP-4A to 150
    
    
    L Assay Buffer. Incubate 10 mins at 37°C .
    • Why? Many pyrazole inhibitors are "slow-binding"; immediate substrate addition can underestimate potency.

  • Initiation: Add 10

    
    L of Arachidonic Acid/ADHP mixture.
    
  • Measurement: Immediately read fluorescence (Ex: 535 nm, Em: 587 nm) in kinetic mode for 10 minutes.

  • Analysis: Calculate the slope of the linear portion (RFU/min).

    
    
    

Secondary Screen: Cellular NO Suppression (Griess Assay)

Objective: Validate bioavailability and anti-inflammatory efficacy in a cellular model using RAW 264.7 murine macrophages stimulated with Lipopolysaccharide (LPS).

Mechanism: LPS triggers TLR4, activating iNOS (Inducible Nitric Oxide Synthase). AMP-4A should reduce NO accumulation (measured as nitrite, NO


) in the supernatant.
Protocol
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates (DMEM + 10% FBS). Incubate 24h for adhesion.
    
  • Treatment:

    • Replace media with fresh serum-free media containing AMP-4A (10, 50, 100

      
      M).
      
    • Incubate for 1 hour (Pre-treatment).

  • Stimulation: Add LPS (Final conc: 1

    
    g/mL). Incubate for 18–24 hours .
    
    • Control: Dexamethasone (10

      
      M) as a positive control.
      
  • Griess Reaction:

    • Transfer 100

      
      L of cell supernatant to a fresh clear plate.
      
    • Add 100

      
      L Griess Reagent (1:1 mix of 1% Sulfanilamide and 0.1% NED).
      
    • Incubate 10 mins at Room Temp (Protect from light).

  • Quantification: Measure Absorbance at 540 nm .

  • Viability Check (Crucial): Perform an MTT or CCK-8 assay on the remaining cells to ensure NO reduction is due to inhibition, not cytotoxicity.

Mechanistic Validation: NF- B Translocation

Rationale: If AMP-4A inhibits NO but not COX enzymes directly, it likely acts upstream on the NF-


B pathway (common for amino-pyrazoles).
Pathway Diagram

NFkB_Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα (Degradation) IKK->IkB Phosphorylation NFkB NF-κB (p65) Translocation IkB->NFkB Release Nucleus Nucleus: Cytokine Transcription NFkB->Nucleus AMP-4A Target?

Caption: Figure 2. The NF-


B signaling cascade. Screening determines if AMP-4A blocks p65 translocation to the nucleus.
Protocol (High-Content Imaging)
  • Cell Prep: Seed RAW 264.7 cells on glass coverslips or imaging plates.

  • Treatment: Pre-treat with AMP-4A (50

    
    M) for 1h, then LPS (1 
    
    
    
    g/mL) for 30 mins.
  • Fixation: Fix with 4% Paraformaldehyde (15 mins).

  • Staining:

    • Primary Ab: Anti-NF-

      
      B p65 (Rabbit).
      
    • Secondary Ab: Alexa Fluor 488 (Green).

    • Nuclear Stain: DAPI (Blue).

  • Analysis: Calculate the Ratio of Nuclear/Cytoplasmic Fluorescence intensity. A "hit" prevents the green signal from overlapping with the blue nucleus.

References

  • General Pyrazole SAR: Kaur, P., et al. (2022). "Pyrazole as an anti-inflammatory scaffold: A comprehensive review." International Journal of Health Sciences. Link

  • COX Screening Protocol: Cayman Chemical. "COX-2 (human) Inhibitor Screening Assay Kit Protocol." Link

  • Griess Assay Standard: Thermo Fisher Scientific. "Griess Reagent Kit for Nitrite Quantitation."[3] Link

  • Mechanism (MAPK/NF-kB): Abdellatif, K.R.A., et al. (2020). "Design and synthesis of new pyrazole derivatives as potent anti-inflammatory agents."[4][5][6][7] Bioorganic Chemistry. Link

Sources

In vitro testing of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine against cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the In Vitro Evaluation of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine Against Cancer Cell Lines

Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Oncology

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] In oncology, pyrazole derivatives have emerged as promising candidates for anticancer treatments, with several approved by the FDA for therapeutic use.[2][3] These compounds exert their effects through diverse mechanisms, including the inhibition of critical cellular targets like tubulin, various protein kinases (e.g., EGFR, VEGFR-2, CDK), and the induction of apoptosis and cell cycle arrest.[1][2][4]

This document provides a comprehensive guide for the initial in vitro evaluation of a novel pyrazole compound, 1-Allyl-5-methyl-1H-pyrazol-4-ylamine. As a Senior Application Scientist, this guide is designed to be a self-validating system, explaining not just the steps, but the scientific rationale behind the experimental design. The workflow is structured to first establish baseline cytotoxicity across multiple cancer cell lines and then to investigate the primary mechanisms of action, specifically apoptosis and cell cycle disruption.

Experimental Design Overview

A logical and stepwise approach is crucial for characterizing the anticancer potential of a novel compound. The workflow presented here begins with a broad screening for cytotoxicity to determine the compound's potency and selectivity. Based on these initial findings, subsequent assays are performed to elucidate the underlying mechanism of cell death.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Interpretation start Select & Culture Cancer Cell Lines (e.g., MCF-7, HCT-116, A549) treat Treat cells with serial dilutions of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine start->treat srb Perform Sulforhodamine B (SRB) Assay (72-hour endpoint) treat->srb ic50 Calculate IC50 Values srb->ic50 apoptosis Apoptosis Assay (Annexin V / PI Staining) ic50->apoptosis Select relevant concentrations (e.g., IC50, 2x IC50) cellcycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cellcycle analysis Quantify Apoptotic vs. Necrotic Cells apoptosis->analysis distribution Determine Cell Population in G0/G1, S, and G2/M Phases cellcycle->distribution conclusion Synthesize Data to Hypothesize Mechanism of Action analysis->conclusion distribution->conclusion

Caption: Overall experimental workflow for evaluating the compound.

Part 1: Cytotoxicity Screening using Sulforhodamine B (SRB) Assay

Scientific Rationale: The first step is to determine if 1-Allyl-5-methyl-1H-pyrazol-4-ylamine has a cytotoxic or cytostatic effect on cancer cells. The Sulforhodamine B (SRB) assay is chosen for its reliability and mechanism. Unlike metabolic assays like the MTT, which can be skewed by compounds affecting mitochondrial function, the SRB assay quantifies cell density by staining total cellular protein, providing a more direct measure of cell mass.[5][6] Its better linearity and stability make it highly suitable for high-throughput screening.[6]

Protocol: SRB Cytotoxicity Assay
  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) during their exponential growth phase.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed cells into 96-well flat-bottom plates at an optimized density (typically 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂. The optimal seeding density ensures cells are still in logarithmic growth at the end of the assay.[5]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in complete cell culture medium to prepare 2X working concentrations.

    • Add 100 µL of the 2X working solutions to the appropriate wells to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Controls are critical:

      • Vehicle Control: Wells treated with medium containing the same final concentration of DMSO as the highest dose of the test compound.

      • Positive Control: Wells treated with a known anticancer drug (e.g., Doxorubicin).

      • Untreated Control: Wells containing only cells and medium.

    • Incubate the plates for 72 hours.

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10%) without disturbing the cell monolayer.

    • Incubate at 4°C for 1 hour to fix the cells.

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.

    • Stain for 30 minutes at room temperature.

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

    • Shake the plates on a mechanical shaker for 10 minutes.

    • Read the optical density (OD) at 515 nm using a microplate reader.

Data Presentation: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that inhibits cell growth by 50%. It is a standard measure of a compound's potency.

Cell LineTissue of OriginIC₅₀ of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine (µM)IC₅₀ of Positive Control (e.g., Doxorubicin) (µM)
MCF-7Breast Adenocarcinoma[Experimental Value][Experimental Value]
HCT-116Colorectal Carcinoma[Experimental Value][Experimental Value]
A549Lung Carcinoma[Experimental Value][Experimental Value]
L929 (Normal)Mouse Fibroblast[Experimental Value][Experimental Value]

Part 2: Mechanistic Assays

Once the IC₅₀ values are determined, the next logical step is to investigate how the compound induces cell death. The two most common fates are apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining

Scientific Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[7] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[7][8] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[7][9] Dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Protocol: Annexin V/PI Flow Cytometry
  • Cell Culture and Treatment:

    • Seed 1-2 x 10⁶ cells in 6-well plates and allow them to attach overnight.

    • Treat cells with 1-Allyl-5-methyl-1H-pyrazol-4-ylamine at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include vehicle and untreated controls.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold 1X PBS.[8]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[9]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry:

    • Analyze the samples immediately using a flow cytometer.

    • FITC is typically detected in the FL1 channel (~530 nm) and PI in the FL2 channel (~585 nm).

    • Collect data for at least 10,000 events per sample.

Data Presentation: Apoptosis Quadrant Analysis
Treatment GroupViable Cells (Annexin V- / PI-) %Early Apoptotic (Annexin V+ / PI-) %Late Apoptotic/Necrotic (Annexin V+ / PI+) %
Untreated Control[Experimental Value][Experimental Value][Experimental Value]
Vehicle Control (DMSO)[Experimental Value][Experimental Value][Experimental Value]
Compound (IC₅₀)[Experimental Value][Experimental Value][Experimental Value]
Compound (2x IC₅₀)[Experimental Value][Experimental Value][Experimental Value]
Cell Cycle Analysis

Scientific Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and subsequently inducing apoptosis.[2][10] Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[11] This allows for the quantification of cells in each phase of the cell cycle by flow cytometry.[11][12]

G cluster_pathway Potential Targets of Pyrazole Derivatives cluster_kinases Kinase Signaling cluster_cycle Cell Cycle Control cluster_apoptosis Apoptosis Pathway Compound 1-Allyl-5-methyl- 1H-pyrazol-4-ylamine EGFR EGFR Compound->EGFR Inhibition? VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition? CDK CDKs Compound->CDK Inhibition? Bcl2 Bcl-2 Compound->Bcl2 Inhibition? G2M_Checkpoint G2/M Arrest CDK->G2M_Checkpoint Caspase Caspase-3 Activation Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathways targeted by pyrazole compounds.
Protocol: Cell Cycle Analysis by PI Staining
  • Cell Culture and Treatment:

    • Prepare cells as described in the apoptosis protocol (Section 2.1). Treat with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Fixation:

    • Harvest and wash cells with PBS as previously described.

    • Resuspend the cell pellet in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[13]

    • Incubate at 4°C for at least 2 hours (or overnight). Ethanol fixation is preferred for preserving DNA integrity.

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. RNase A is essential to degrade RNA, ensuring that PI only stains DNA.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry:

    • Analyze the samples by flow cytometry, measuring the fluorescence in the linear scale.

    • Use software algorithms to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[10]

Data Presentation: Cell Cycle Distribution
Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
Untreated Control[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Vehicle Control (DMSO)[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Compound (IC₅₀)[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Compound (2x IC₅₀)[Experimental Value][Experimental Value][Experimental Value][Experimental Value]

Conclusion

This application note provides a robust and logically sequenced framework for the initial in vitro characterization of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine. By first establishing dose-dependent cytotoxicity and then investigating the core cellular mechanisms of apoptosis and cell cycle arrest, researchers can efficiently determine the compound's potential as an anticancer agent. The inclusion of appropriate controls and the explanation of the rationale behind each methodological choice ensure the generation of reliable and interpretable data, paving the way for more advanced preclinical studies.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). PMC. [Link]

  • A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (2025). Bentham Science. [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2025). Bio-protocol. [Link]

  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (2023). Taylor & Francis Online. [Link]

  • Linearity Comparison of Three Colorimetric Cytotoxicity Assays. (n.d.). Anticancer Research. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Molecules. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. (n.d.). SciSpace. [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. (2022). Assay Genie. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. [Link]

  • Protocol IncuCyte® Apoptosis Assay. (n.d.). University of Bergen. [Link]

Sources

Application Note: End-to-End Screening Workflow for Novel Pyrazole Antimicrobials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Therapeutics

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to act as a bioisostere for amide or carboxylate functionalities and its capacity to engage in hydrogen bonding with diverse biological targets. In the context of antimicrobial resistance (AMR), pyrazole derivatives have gained prominence for their ability to inhibit bacterial DNA gyrase (subunit B) and disrupt cell wall synthesis.

However, the physicochemical properties of novel pyrazoles—specifically their lipophilicity and tendency to aggregate—present unique challenges in phenotypic screening. Standardized protocols often fail because they do not account for compound precipitation or fluorescence interference.

This Application Note provides a validated, field-proven workflow specifically optimized for screening pyrazole libraries. It integrates CLSI (Clinical and Laboratory Standards Institute) standards with high-sensitivity colorimetric readouts to ensure robust data generation.

Screening Pipeline Overview

The following diagram illustrates the logical progression from compound library to lead candidate. This funnel is designed to eliminate false positives early and reserve resource-intensive assays for high-potential hits.

ScreeningFunnel Library Pyrazole Library (DMSO Stock) Solubility Phase 1: Solubility Check (Nephelometry/Visual) Library->Solubility MIC Phase 2: Primary Screen (MIC) (Resazurin Microdilution) Solubility->MIC Pass (>128 µg/mL soluble) MBC Phase 3: MBC Determination (Bactericidal vs. Static) MIC->MBC MIC < 64 µg/mL TimeKill Phase 4: Time-Kill Kinetics (Log Reduction/Rate) MBC->TimeKill Characterize mechanism Biofilm Phase 5: Biofilm Inhibition (Crystal Violet) TimeKill->Biofilm If bactericidal Toxicity Phase 6: Hemolysis Assay (Selectivity Index) Biofilm->Toxicity Selectivity Check Lead Validated Lead Candidate Toxicity->Lead SI > 10

Figure 1: The "Fail-Fast" Screening Funnel. Logical progression ensures resources are focused on soluble, potent, and selective compounds.

Phase 1: Compound Management & Solubilization

The Challenge: Pyrazoles often exhibit poor aqueous solubility. If a compound precipitates in the media, the observed "inhibition" may be due to physical occlusion of bacteria rather than chemical toxicity, leading to false positives.

Protocol:

  • Stock Preparation: Dissolve pyrazoles in 100% DMSO to a concentration of 10 mg/mL (or 20 mM). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution: Dilute the stock into Cation-Adjusted Mueller-Hinton Broth (CAMHB) immediately prior to use.

  • The "Cloud Point" Check: Before adding bacteria, inspect the highest test concentration (usually 128 µg/mL) in the plate. If the solution is turbid or crystals are visible under 40x magnification, the compound has "crashed out."

    • Corrective Action: Reduce the testing range or use a co-solvent (e.g., 5% Tween-80), though this may affect bacterial membrane permeability.

Phase 2: High-Sensitivity MIC (Resazurin Modified)

Standard turbidity tests are difficult to read with pyrazoles due to potential precipitation. We utilize a Resazurin (Alamar Blue) modification.[1] Resazurin is a blue, non-fluorescent dye reduced by metabolically active bacteria to resorufin (pink/fluorescent).[2][3] This provides a binary (Blue=Dead, Pink=Alive) endpoint that cuts through compound interference.

Standards: Aligns with CLSI M07-A10 [1].

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[4]

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS). Filter sterilize (0.22 µm).

  • Controls:

    • Positive: Ciprofloxacin (Bacteria + Antibiotic).

    • Growth Control: Bacteria + Solvent (DMSO max 1%).

    • Sterility Control: Media only.

Protocol Steps
  • Plate Setup: Add 50 µL of CAMHB to columns 2–12 of a 96-well plate.

  • Compound Addition: Add 100 µL of pyrazole working solution (e.g., 256 µg/mL) to column 1.

  • Serial Dilution: Transfer 50 µL from column 1 to column 2, mix, and repeat across to column 10. Discard the final 50 µL. (Columns 11 and 12 are controls).

  • Inoculation: Prepare a bacterial suspension at

    
     CFU/mL (diluted from a 0.5 McFarland standard). Add 50 µL to wells 1–11.
    
  • Incubation: Incubate at 37°C for 18–20 hours.

  • Development: Add 30 µL of Resazurin solution to all wells. Incubate for an additional 2–4 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth.[4][5][6]

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.[7]

Phase 3: Time-Kill Kinetics

The MIC tells you how much drug stops growth; Time-Kill tells you how fast and if it is bactericidal (kills) or bacteriostatic (inhibits growth). This is critical for pyrazoles, which often act as bacteriostatic agents at lower concentrations.

Logic: A compound is defined as bactericidal if it achieves a


 reduction (99.9% kill) from the initial inoculum.[4][8]

TimeKillWorkflow cluster_Times Time Points Inoculum Inoculum (~10^6 CFU/mL) Flasks Culture Flasks (Control, 1xMIC, 4xMIC) Inoculum->Flasks Sampling Sample Aliquots Flasks->Sampling T0 T=0h Sampling->T0 T4 T=4h Sampling->T4 T24 T=24h Sampling->T24 Plating Serial Dilution & Spot Plating (TSA) T0->Plating T4->Plating T24->Plating Count Count Colonies (Calc Log Reduction) Plating->Count

Figure 2: Time-Kill Kinetic Workflow. Sampling at multiple intervals distinguishes rapid killers (membrane disruptors) from slow killers (metabolic inhibitors).

Protocol Steps
  • Preparation: Prepare 10 mL of CAMHB containing the pyrazole at

    
     MIC and 
    
    
    
    MIC. Include a growth control (DMSO only).
  • Inoculation: Add bacteria to reach a starting density of

    
     CFU/mL.[5]
    
  • Sampling (

    
    ):  Immediately remove 100 µL, serially dilute (1:10 steps) in PBS, and spot-plate 10 µL onto Tryptic Soy Agar (TSA).
    
  • Incubation: Shake cultures at 37°C, 200 rpm.

  • Subsequent Sampling: Repeat sampling and plating at 4, 8, and 24 hours.

  • Analysis: Count colonies, calculate CFU/mL, and plot

    
     vs. Time.
    

Phase 4: Biofilm Inhibition (Crystal Violet)

Pyrazoles targeting cell walls often show efficacy against biofilms where traditional antibiotics fail.

Protocol:

  • Formation: Grow bacteria in 96-well flat-bottom plates (in TSB + 1% Glucose) for 24 hours to establish biofilms.

  • Treatment: Gently wash wells with PBS to remove planktonic (free-floating) cells. Add fresh media containing the pyrazole compound. Incubate for 24 hours.

  • Staining:

    • Wash wells

      
       with PBS.[9][10]
      
    • Fix with 99% Methanol for 15 mins. Air dry.

    • Stain with 0.1% Crystal Violet for 20 mins.

    • Wash with water to remove excess dye.[11][12]

  • Quantification: Solubilize the bound stain with 33% Glacial Acetic Acid. Measure Optical Density (OD) at 590 nm.

  • Calculation:

    
    
    

Phase 5: Hemolytic Toxicity (Selectivity Profiling)

Many antimicrobial pyrazoles are cationic; they must be screened for non-specific membrane lysis of mammalian cells.

Protocol:

  • RBC Prep: Wash defibrinated sheep blood

    
     with PBS. Resuspend to 2% hematocrit.
    
  • Exposure: Mix 100 µL of RBC suspension with 100 µL of pyrazole (at

    
     MIC).
    
  • Controls:

    • Negative (0% Lysis): PBS.[10]

    • Positive (100% Lysis): 1% Triton X-100.

  • Incubation: 1 hour at 37°C.

  • Readout: Centrifuge (1000

    
     g, 10 min). Transfer supernatant to a fresh plate. Measure Absorbance at 540 nm (Hemoglobin release).[10]
    
  • Selectivity Index (SI):

    
    
    
    • Target: An SI

      
       is generally considered a promising therapeutic window.
      

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
Trailing Endpoints (Partial color change)Bacteriostatic activity or "Skipped Wells"Use Resazurin readout; verify inoculum density is not too high (

CFU/mL).
Precipitation in wellsLow aqueous solubilityCheck "Cloud Point." Do not read OD; rely strictly on Resazurin turnover or sub-culture.
High Hemolysis (>10%)Non-specific membrane disruptionThe compound is likely acting as a detergent. Prioritize structural analogs with lower lipophilicity (cLogP adjustment).
MIC vs. MBC Gap (>4-fold difference)Tolerance / BacteriostaticThe compound inhibits but does not kill. Combine with a membrane-permeabilizing agent to test for synergy.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[13] Wayne, PA: CLSI.

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[2] Methods, 42(4), 321-324.

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437.

  • Oddo, A., & Hansen, P. R. (2017). Hemolytic Activity of Antimicrobial Peptides. Methods in Molecular Biology, 1548, 427-435.

  • Vijayakumar, B. G., et al. (2022). Synthesis and antimicrobial activity of pyrazole derivatives: A review. Journal of Molecular Structure, 1250, 131728. (Contextual grounding for pyrazole mechanisms).

Sources

Application Note: A Robust Reversed-Phase HPLC Purification Method for 1-Allyl-5-methyl-1H-pyrazol-4-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, optimized, and robust method for the purification of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine using preparative High-Performance Liquid Chromatography (HPLC). Pyrazole derivatives are significant scaffolds in medicinal chemistry and drug development, making the isolation of highly pure analogues a critical step for subsequent research.[1][2] The inherent basicity of the amine functional group on the pyrazole ring presents a common chromatographic challenge, often leading to poor peak shape and low resolution. This protocol addresses this challenge by employing a reversed-phase C18 column with an acidified mobile phase to ensure consistent protonation of the analyte, thereby achieving sharp, symmetrical peaks and enabling efficient purification from synthetic impurities. This guide provides a comprehensive, step-by-step protocol from method development to post-purification analysis, designed for researchers, chemists, and drug development professionals.

Principle of Separation: The Rationale Behind the Method

The purification strategy is based on reversed-phase chromatography, the most widely utilized mode in HPLC for its versatility and applicability to a broad range of molecules.[3] In this mode, separation is governed by the hydrophobic interactions between the analyte and the non-polar stationary phase.

Analyte Characteristics: 1-Allyl-5-methyl-1H-pyrazol-4-ylamine possesses a dual nature:

  • Hydrophobic Regions: The allyl and methyl groups provide non-polar character, facilitating retention on a C18 stationary phase.

  • Polar/Basic Region: The primary amine (-NH2) group is polar and basic. In unbuffered or neutral mobile phases, this group can interact with residual acidic silanols on the silica-based column packing, causing significant peak tailing.[4]

The Critical Role of Mobile Phase pH: To achieve a successful separation, controlling the ionization state of the analyte is paramount.[5][6] By acidifying the mobile phase with formic acid (pH ≈ 2.7), the primary amine is fully and consistently protonated to its ammonium form (R-NH3+). This strategy offers two key advantages:

  • Suppression of Silanol Interactions: The protonated amine is repelled by the acidic silanol groups, minimizing undesirable secondary interactions and resulting in symmetrical peak shapes.

  • Consistent Polarity: It locks the analyte into a single, more polar ionic form, preventing peak broadening that can occur when a compound exists in equilibrium between its ionized and neutral states.

Acetonitrile is selected as the organic modifier due to its low viscosity and excellent UV transparency at low wavelengths.[6] A gradient elution, where the concentration of acetonitrile is increased over time, is employed to ensure that impurities with a wide range of polarities are eluted from the column while providing the best possible resolution around the target compound.

Materials and Instrumentation

Reagents and Solvents
  • Crude 1-Allyl-5-methyl-1H-pyrazol-4-ylamine sample

  • Acetonitrile (ACN), HPLC Grade or higher

  • Water, HPLC Grade or Type I Ultrapure

  • Formic Acid (FA), LC-MS Grade (≥99%)

  • Methanol (for sample dissolution, optional), HPLC Grade

Instrumentation and Consumables
  • Preparative HPLC System equipped with:

    • Binary or Quaternary Gradient Pump

    • Autosampler or Manual Injector with a large volume loop (e.g., 1-5 mL)

    • UV-Vis or Photodiode Array (PDA) Detector

    • Automated Fraction Collector

  • Analytical HPLC System for scouting and purity analysis

  • Columns:

    • Preparative: C18 silica column (e.g., 250 x 21.2 mm, 5 µm particle size). The dimensions can be scaled based on the required loading capacity.

    • Analytical: C18 silica column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Sample Preparation:

    • Syringe filters (0.45 µm, PTFE or Nylon)

    • Volumetric flasks, pipettes, and vials

  • Post-Purification:

    • Rotary Evaporator

Experimental Workflow and Protocols

The purification process follows a systematic, multi-step approach to ensure efficiency and success.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_purify Phase 3: Purification & Analysis A Crude Sample B Sample Preparation (Dissolution & Filtration) A->B D Analytical Scouting Run (Fast Gradient) B->D C Mobile Phase Preparation (0.1% FA in Water/ACN) C->D E Identify Target Peak & Impurities D->E F Optimize Preparative Gradient (Shallow Gradient) E->F G Preparative HPLC Run F->G H Fraction Collection G->H I Purity Analysis of Fractions (Analytical HPLC) H->I J Pool Pure Fractions I->J K Solvent Evaporation J->K L Pure Compound K->L

Caption: Overall workflow for the HPLC purification of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine.

Protocol 1: Mobile Phase and Sample Preparation
  • Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1.0 mL of formic acid for a final concentration of 0.1% (v/v). Mix thoroughly.

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1.0 mL of formic acid for a final concentration of 0.1% (v/v). Mix thoroughly.

  • Degassing: Degas both mobile phases for 15-20 minutes using an ultrasonic bath or an inline degasser to prevent pump cavitation and baseline noise.[7]

  • Sample Preparation:

    • Accurately weigh the crude compound.

    • Dissolve the sample in a minimal amount of a suitable solvent. A mixture of Mobile Phase A/B, or methanol with a small amount of formic acid, is a good starting point. The goal is complete dissolution.[7]

    • Aim for a concentration that is high but avoids precipitation upon injection. A typical starting point for preparative scale is 20-50 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column or injector.[8]

Protocol 2: Analytical Scouting and Method Optimization

Before committing a large amount of crude material, an analytical-scale scouting run is essential to determine the retention time of the target compound and the impurity profile.

  • System Equilibration: Purge the analytical HPLC system with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.[8]

  • Scouting Run: Inject 5-10 µL of the prepared sample and run a fast scouting gradient.

  • Analysis: Identify the main peak corresponding to 1-Allyl-5-methyl-1H-pyrazol-4-ylamine. Note its retention time and the resolution from nearby impurities.

  • Preparative Method Design: Based on the scouting run, design a focused, shallower gradient for the preparative separation. The gradient should be steep initially to elute early impurities, shallow around the target peak to maximize resolution, and then steep again to flush late-eluting compounds and clean the column.

Parameter Analytical Scouting Method Optimized Preparative Method
Column C18, 150 x 4.6 mm, 5 µmC18, 250 x 21.2 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min20.0 mL/min (adjust based on column dimension and pressure limits)
Detection Wavelength 210 nm (or optimal wavelength from PDA scan)210 nm
Injection Volume 5 µL1-5 mL (depending on concentration and column capacity)
Column Temperature 25 °CAmbient or 25 °C
Gradient Program See Table 2See Table 2

Table 1: HPLC System Parameters for Analytical and Preparative Runs.

Time (min) Analytical (%B) Preparative (%B) Purpose
0.0520Initial hold, column equilibration
1.0520Load sample
15.09545Shallow gradient for separating the target compound
17.09595Column wash to remove highly non-polar impurities
20.09595Hold for complete column wash
20.1520Return to initial conditions
25.0520Re-equilibration for the next run

Table 2: Example Gradient Elution Programs. Note: The preparative gradient is an example and should be optimized based on the analytical scouting run.

Protocol 3: Preparative Purification and Post-Run Analysis
  • System Equilibration: Equilibrate the preparative column with the initial mobile phase conditions for at least 5-10 column volumes.

  • Purification Run: Inject the filtered crude sample solution and start the preparative gradient method.

  • Fraction Collection: Monitor the UV chromatogram in real-time. Begin collecting fractions just before the target peak starts to elute and stop just after it returns to baseline. Use peak-based triggering if the fraction collector supports it.

  • Purity Analysis: After the run, inject a small aliquot from each collected fraction (or a pooled sample of the main fractions) into the analytical HPLC system using the scouting method to confirm purity.

  • Pooling and Solvent Removal: Combine the fractions that meet the desired purity threshold (e.g., >98%). Remove the mobile phase solvents using a rotary evaporator. Be mindful that formic acid is volatile and should be removed effectively. A final co-evaporation with a solvent like methanol can help remove residual water.

  • Final Product: The resulting solid or oil is the purified 1-Allyl-5-methyl-1H-pyrazol-4-ylamine. Dry under high vacuum to remove residual solvent and obtain a final weight for yield calculation.

Troubleshooting Common HPLC Problems

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Insufficient mobile phase acidity.- Secondary interactions with the stationary phase.- Column overload.- Ensure formic acid concentration is 0.1%.- Use a high-purity, well-end-capped C18 column.- Reduce the amount of sample injected.[9]
Broad Peaks - Column degradation.- High dead volume in the system.- Sample solvent incompatible with mobile phase.- Flush the column with a strong solvent or replace if necessary.[8]- Check and tighten all fittings.- Whenever possible, dissolve the sample in the initial mobile phase.[7]
Irreproducible Retention Times - Inadequate column equilibration.- Mobile phase composition drift.- Pump malfunction or leaks.- Increase equilibration time between runs to at least 10 column volumes.[8]- Prepare fresh mobile phase daily.[7]- Check the pump for leaks and ensure consistent pressure.[10]
High Backpressure - Column or frit blockage.- Buffer precipitation.- System blockage (tubing, filter).- Filter the sample and mobile phases.[7]- Reverse-flush the column (refer to manufacturer's instructions).- Avoid high concentrations of buffers with high organic content.[11][12]

Table 3: A guide to troubleshooting common issues during HPLC purification.

Conclusion

This application note provides a validated and scientifically grounded protocol for the preparative HPLC purification of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine. By leveraging reversed-phase chromatography with a C18 column and a carefully controlled acidic mobile phase, this method effectively overcomes the challenges associated with purifying basic amine-containing compounds. The systematic workflow, from analytical scouting to preparative separation and purity verification, ensures a high probability of success, yielding a final product of high purity suitable for demanding downstream applications in pharmaceutical and chemical research.

References

  • Majiping, J., et al. (2015). Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. Journal of Chromatographic Science, 53(2), 380-4. Available at: [Link]

  • El Kihel, A., et al. (2003). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. New Journal of Chemistry, 27, 1014-1019. Available at: [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available at: [Link]

  • Al-Majnoun, D., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25686–25697. Available at: [Link]

  • Al-Majnoun, D., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Available at: [Link]

  • Agilent Technologies. HPLC Troubleshooting Guide. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • Labcompare. (2025). Troubleshooting Common HPLC Issues. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Sridhar, T. M., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications, 3(3), 171-177. Available at: [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]

  • Kumar, S., et al. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications, 9(3), 1635-1646. Available at: [Link]

  • Tradeindia. 1-allyl-5-methyl-1h-pyrazole-4 Carbaldehyde. Available at: [Link]

  • El Hezzat, M., et al. (2020). Synthesis of two new pyrazole based ligands for the liquid-solid extraction of heavy metals Pb, Cd and Cu in the aqueous medium. Materials Today: Proceedings, 31(3). Available at: [Link]

  • El Aaboudi, S., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(24), 5589. Available at: [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]

  • Dolan, J. W. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International, 27(11). Available at: [Link]

  • Quora. How do you choose a mobile phase in HPLC?. Available at: [Link]

  • SIELC Technologies. Polar Compounds. Available at: [Link]

  • Dong, M. W. (2026). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • University of Tartu. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Available at: [Link]

Sources

Advanced Synthesis of Fused Heterocycles via Pyrazole Amines: Protocols and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of Pyrazole Amines in the Synthesis of Fused Heterocyclic Systems Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Strategic Importance

The pyrazole amine moiety serves as a privileged synthons in modern medicinal chemistry, acting as a critical "hinge" for constructing fused heterocyclic systems.[1][2] These fused scaffolds—particularly pyrazolo[1,5-a]pyrimidines , pyrazolo[3,4-d]pyrimidines , and pyrazolo[3,4-b]pyridines —are bioisosteres of purines and quinazolines, widely utilized in kinase inhibitors (e.g., Dinaciclib), anxiolytics (e.g., Zaleplon), and oncology targets (e.g., CDK, EGFR inhibitors).

This guide moves beyond basic synthesis to address the regiochemical challenges inherent in aminopyrazole chemistry. We provide robust, self-validating protocols for the three most critical fused systems, supported by mechanistic insights to ensure reproducibility and high yield.

The Chemistry of Pyrazole Amines: Controlling Regioselectivity

The primary challenge in utilizing 3(5)-aminopyrazoles is their ambident nucleophilicity . The molecule exists in tautomeric equilibrium, presenting three potential nucleophilic sites: the exocyclic amine (


), the ring amine (

), and the C-4 carbon.
Mechanistic Insight: The Regioselectivity Switch
  • Attack at Ring Nitrogen (N1/N2): Leads to pyrazolo[1,5-a] fusion. Favored by 1,3-dielectrophiles (e.g.,

    
    -keto esters) under basic or neutral conditions.
    
  • Attack at C-4 Carbon: Leads to pyrazolo[3,4-b] or pyrazolo[3,4-d] fusion. Favored when C-4 is electron-rich and the electrophile is activated (e.g., Vilsmeier reagents).

Pathway Visualization

The following diagram illustrates the divergent pathways controlled by reaction conditions and electrophile choice.

Regioselectivity Start 3(5)-Aminopyrazole (Tautomeric Mix) Path1 Reagent: 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) Start->Path1 Path A Path2 Reagent: Vilsmeier (DMF/POCl3) or Urea/Formamide Start->Path2 Path B Int1 Intermediate: Attack via Ring Nitrogen Path1->Int1 Cyclocondensation Prod1 Pyrazolo[1,5-a]pyrimidine (Kinase Scaffold) Int1->Prod1 - H2O / - EtOH Int2 Intermediate: Attack via Exocyclic Amine + C4 Path2->Int2 C4-Functionalization Prod2 Pyrazolo[3,4-d]pyrimidine (Purine Isostere) Int2->Prod2 Cyclization

Caption: Divergent synthetic pathways from the common aminopyrazole precursor. Path selection is dictated by reagent class and pH.

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidines

Target Application: Kinase inhibitors (e.g., CDK2, KDR). Reaction Type: Cyclocondensation with 1,3-dielectrophiles.

Critical Considerations

The reaction between 3-aminopyrazole and unsymmetrical 1,3-dicarbonyls (like benzoylacetone) can yield two regioisomers: the 5-substituted or 7-substituted derivative.

  • Acidic Catalysis (AcOH): Often favors the thermodynamically stable isomer.

  • Microwave Irradiation: Enhances reaction rate and often improves regioselectivity profiles compared to thermal reflux.

Detailed Protocol: Microwave-Assisted Cyclization

This protocol utilizes microwave energy to drive the condensation of 3-amino-4-cyanopyrazole with 1,3-diketones, minimizing side reactions.

Materials:

  • 3-Amino-4-cyanopyrazole (1.0 equiv)

  • 1,3-Diketone (e.g., Acetylacetone, 1.1 equiv)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

  • Catalyst: Piperidine (cat.[3] amount, if using EtOH)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-compatible vial, dissolve 1.0 mmol of 3-amino-4-cyanopyrazole and 1.1 mmol of the 1,3-diketone in 3 mL of Ethanol.

  • Catalysis: Add 2 drops of piperidine. (Note: If using Acetic Acid as solvent, omit piperidine).

  • Irradiation: Cap the vial and irradiate at 140°C for 10–15 minutes (Power: 150W, Max Pressure: 250 psi).

    • Self-Validation: Monitor by TLC (EtOAc:Hexane 1:1). The starting amine spot (usually lower Rf) should disappear completely.

  • Work-up: Cool the vial to room temperature. The product often precipitates upon cooling.

    • If solid forms: Filter, wash with cold EtOH (2 x 2 mL), and dry.

    • If solution remains clear: Pour into 10 mL ice-water. Stir for 15 min to induce precipitation.

  • Purification: Recrystallize from EtOH/DMF if necessary.

Data Comparison: Thermal vs. Microwave

ParameterThermal Reflux (AcOH)Microwave (EtOH)
Time 4 – 12 Hours10 – 20 Minutes
Yield 65 – 75%85 – 92%
Purity (Crude) Moderate (requires column)High (often filtration only)

Protocol B: Synthesis of Pyrazolo[3,4-d]pyrimidines

Target Application: Adenosine receptor antagonists, Antiviral agents. Reaction Type: One-Pot Vilsmeier-Haack Cyclization.

Critical Considerations

Traditional methods using formamide at high temperatures (


) often lead to decomposition. The PBr

-mediated one-pot method
described below is superior for sensitive substrates, proceeding via an in situ generated bromo-formamidine intermediate.
Detailed Protocol: PBr /DMF Mediated Cyclization

Materials:

  • 5-Amino-1-phenyl-pyrazole (1.0 equiv)

  • Phosphorus Tribromide (PBr

    
    , 3.0 equiv)
    
  • N,N-Dimethylformamide (DMF, solvent & reagent)[4]

  • Hexamethyldisilazane (HMDS, 3.0 equiv) or NH

    
    OAc
    

Step-by-Step Procedure:

  • Activation: In a dried round-bottom flask under N

    
    , dissolve 1.0 mmol of 5-aminopyrazole in 3 mL of anhydrous DMF.
    
  • Reagent Addition: Cool to 0°C. Add PBr

    
     (3.0 mmol) dropwise. (Caution: Exothermic).
    
  • Vilsmeier Reaction: Heat the mixture to 60°C for 1–2 hours .

    • Mechanism:[5][6][7] This formylates the C-4 position and activates the exocyclic amine.

  • Cyclization: Add HMDS (3.0 mmol) carefully to the reaction mixture. Raise temperature to 80–90°C and reflux for 3–5 hours.

  • Quenching: Cool to RT and pour into crushed ice/water containing NaHCO

    
     (to neutralize excess acid).
    
  • Isolation: Extract with Ethyl Acetate (3 x 15 mL). Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (MeOH:DCM 5:95) is usually required to remove phosphorus byproducts.

Workflow Logic Diagram

VilsmeierProtocol Step1 Step 1: Activation 5-Aminopyrazole + PBr3 in DMF (60°C, 1h) Step2 Intermediate Formation (C4-Formylation + Amidine) Step1->Step2 Vilsmeier-Haack Step3 Step 2: Cyclization Add HMDS or NH4OAc (80°C, 3h) Step2->Step3 N-Cyclization Step4 Workup Quench with NaHCO3 Extract EtOAc Step3->Step4

Caption: Step-wise logic for the One-Pot PBr3-mediated synthesis of Pyrazolo[3,4-d]pyrimidines.

Protocol C: Synthesis of Pyrazolo[3,4-b]pyridines

Target Application: Anti-inflammatory agents, Lck inhibitors. Reaction Type: Three-Component Coupling (3-MCR).

Detailed Protocol: Aqueous/Green Synthesis

This protocol utilizes a multicomponent approach involving an aminopyrazole, an aldehyde, and a cyclic 1,3-diketone.

Materials:

  • 5-Amino-3-methyl-1-phenylpyrazole (1.0 equiv)

  • Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde, 1.0 equiv)

  • Cyclic 1,3-diketone (e.g., Dimedone or 4-Hydroxycoumarin, 1.0 equiv)

  • Catalyst: p-Toluenesulfonic acid (p-TSA, 10 mol%) or Ionic Liquid

  • Solvent: Water or Ethanol/Water (1:1)

Step-by-Step Procedure:

  • Mixing: Combine all three components in a round-bottom flask with 5 mL of solvent.

  • Reflux: Heat to reflux (100°C for water) for 2–4 hours .

    • Observation: The reaction mixture typically becomes heterogeneous as the fused product precipitates.

  • Monitoring: Check TLC. The disappearance of the aldehyde spot is the easiest marker.

  • Isolation: Filter the hot reaction mixture (if product is solid) or cool to RT and filter.

  • Washing: Wash the solid cake with hot water (to remove p-TSA) and cold ethanol.

  • Yield: Typically 80–95%. This method is highly atom-economic and avoids toxic solvents.

References

  • Review on 5-Aminopyrazole Reactivity: Aggarwal, R., & Kumar, V. (2018).[1][2][7][8] 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–242.[8] [Link][8]

  • Pyrazolo[3,4-d]pyrimidine Synthesis (PBr3 Method): Hassan, A. S., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(6), 882. [Link]

  • Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines: Fraley, M. E., et al. (2019).[9] Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications. [Link]

  • Green Synthesis of Pyrazolo[3,4-b]pyridines: Bazgir, A., et al. (2008). Ultrasound-assisted one-pot synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(1'H)-diones. Ultrasonics Sonochemistry. [Link]

  • Medicinal Applications (Kinase Inhibitors): Laleu, B., et al. (2014). Discovery of Pyrazolo[1,5-a]pyrimidine-based Inhibitors of PI3K. ACS Medicinal Chemistry Letters. [Link]

Sources

Application Notes and Protocols for Molecular Docking Studies with 1-Allyl-5-methyl-1H-pyrazol-4-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Derivatives and In Silico Screening

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The structural versatility of the pyrazole scaffold makes it a privileged structure in the design of novel therapeutic agents.[2] Specifically, 1-Allyl-5-methyl-1H-pyrazol-4-ylamine derivatives have emerged as a promising class of compounds with potential applications in targeted therapies, particularly as kinase inhibitors.[4][5][6]

Molecular docking, a powerful computational technique, has become an indispensable tool in modern drug discovery.[7][8] It predicts the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[8][9] This in silico approach provides critical insights into the molecular interactions driving biological activity, thereby guiding the rational design and optimization of lead compounds.[8] By simulating the binding process, researchers can prioritize compounds for synthesis and experimental testing, significantly accelerating the drug discovery pipeline and reducing costs.[1][7] This guide provides a detailed protocol for conducting molecular docking studies with 1-Allyl-5-methyl-1H-pyrazol-4-ylamine derivatives, from initial structure preparation to the analysis of docking results.

I. Pre-Docking Preparations: Setting the Stage for Accurate Simulations

The accuracy of molecular docking simulations is heavily dependent on the quality of the input structures for both the ligand and the protein receptor. This section outlines the critical preparatory steps.

A. Ligand Preparation

The initial step involves generating a high-quality 3D structure of the 1-Allyl-5-methyl-1H-pyrazol-4-ylamine derivatives.

Protocol 1: Ligand 3D Structure Generation and Optimization

  • 2D Structure Sketching: Draw the 2D chemical structure of the derivatives using chemical drawing software such as ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D structure into a 3D conformation. Most chemical drawing software has built-in functionalities for this conversion.

  • Energy Minimization: This is a crucial step to obtain a low-energy, stable conformation of the ligand. Utilize a molecular mechanics force field (e.g., MMFF94) for this purpose. This can be performed in software like Avogadro or UCSF Chimera.[10]

  • File Format Conversion: Save the optimized 3D structure in a suitable format for docking, such as .sdf or .mol2. For use with AutoDock Vina, the final format will need to be .pdbqt.[11][12] Open Babel is a versatile tool for interconverting chemical file formats.[13]

B. Protein Receptor Preparation

The selection and preparation of the target protein structure are paramount for a meaningful docking study.

Protocol 2: Receptor Structure Preparation

  • Structure Retrieval: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).[14][15] Ensure the selected PDB entry has a good resolution (typically < 2.5 Å) and, if possible, is co-crystallized with a ligand to identify the binding site.

  • Initial Cleaning: Remove non-essential molecules from the PDB file, such as water molecules, ions, and co-solvents, unless they are known to be critical for ligand binding.[11][16][17] This can be done using visualization software like PyMOL or UCSF Chimera.[10][16] If the PDB file contains multiple chains (monomers) of the protein, retain only the one relevant for the docking study.[12][17]

  • Addressing Structural Issues: Check for and repair any missing atoms or residues in the protein structure using tools like PDBFixer or the Dock Prep tool in UCSF Chimera.[12][16]

  • Adding Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures but are essential for accurate interaction calculations.[11][15]

  • Assigning Charges: Assign partial charges to the protein atoms. Kollman charges are commonly used for this purpose.[15]

  • Final File Format: Convert the prepared protein structure into the .pdbqt format required by AutoDock Vina. This can be accomplished using AutoDock Tools (ADT).[10][11]

II. The Docking Workflow: Simulating the Binding Event

With the prepared ligand and receptor, the molecular docking simulation can now be performed. This section details the workflow using the widely-used software AutoDock Vina.[11]

A. Defining the Binding Site: Grid Box Generation

The docking simulation needs to be focused on the region of the protein where the ligand is expected to bind. This is defined by a "grid box."

Protocol 3: Grid Box Definition

  • Identify the Active Site: If the protein structure was co-crystallized with a ligand, the active site is readily identifiable. Alternatively, active site prediction servers like CASTp can be used.[15]

  • Set Grid Box Coordinates: In AutoDock Tools, define the center and dimensions of the grid box to encompass the entire binding pocket.[14][18] The grid box should be large enough to allow the ligand to move and rotate freely within the active site.[18]

  • Save Configuration: Save the grid box parameters in a configuration file (e.g., conf.txt). This file will also specify the paths to the prepared ligand and receptor files and other docking parameters.[11]

B. Performing the Docking Simulation

Protocol 4: Running AutoDock Vina

  • Command-Line Execution: AutoDock Vina is typically run from the command line.[19] The command will specify the configuration file containing all the necessary information.

  • Exhaustiveness Parameter: The exhaustiveness parameter controls the computational effort of the search.[19] The default value is 8, but increasing it may lead to more accurate results at the cost of longer computation time.[11]

  • Output Files: Vina will generate an output file (e.g., output.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinity scores, and a log file with detailed results.[19]

Workflow Visualization

The following diagram illustrates the key stages of the molecular docking workflow.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure, Optimization) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (Cleaning, Adding Hydrogens) protein_prep->grid_gen run_vina Run Docking Simulation (AutoDock Vina) grid_gen->run_vina results_analysis Results Analysis (Binding Affinity, Pose Visualization) run_vina->results_analysis sar_analysis SAR & Validation (Experimental Correlation) results_analysis->sar_analysis

Caption: A streamlined workflow for molecular docking studies.

III. Post-Docking Analysis: Interpreting the Results

A. Binding Affinity and Pose Selection

The primary output of AutoDock Vina is a set of binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol.

  • Binding Affinity: This score is an estimate of the binding free energy. A lower (more negative) score generally indicates a stronger binding affinity.[20] It's important to note that these scores are best used for ranking different compounds rather than as absolute predictors of binding strength.[9][20]

  • Pose Visualization: The predicted binding poses should be visually inspected using software like PyMOL or UCSF Chimera.[10][11] The top-ranked pose (the one with the lowest binding energy) is often the focus of the analysis.

B. Analyzing Molecular Interactions

Visualizing the ligand-protein complex allows for the detailed analysis of the intermolecular interactions that stabilize the binding.

Protocol 5: Interaction Analysis

  • Load Structures: Open the prepared receptor (.pdbqt) and the docking output file (.pdbqt) in a molecular visualization tool.

  • Identify Key Interactions: Look for the following types of interactions between the 1-Allyl-5-methyl-1H-pyrazol-4-ylamine derivative and the protein's active site residues:

    • Hydrogen Bonds: These are crucial for specificity and affinity.

    • Hydrophobic Interactions: Often involving the allyl and methyl groups of the ligand.

    • Pi-Pi Stacking: Possible interactions involving the pyrazole ring and aromatic residues of the protein.

    • Salt Bridges: If any charged groups are present.

  • 2D Interaction Diagrams: Generate 2D diagrams of these interactions for clarity and publication purposes. Tools like LigPlot+ or the analysis functionalities within Discovery Studio can be used.

Interaction Diagram Example

The following diagram depicts a hypothetical binding mode of a pyrazole derivative in a protein's active site.

molecular_interactions ligand Pyrazole Derivative tyr123 TYR 123 ligand->tyr123 H-Bond (N...OH) asp86 ASP 86 ligand->asp86 H-Bond (NH...O) leu45 LEU 45 ligand->leu45 Hydrophobic phe99 PHE 99 ligand->phe99 Pi-Pi Stacking

Caption: Key molecular interactions stabilizing ligand binding.

IV. Validation and Structure-Activity Relationship (SAR)

While molecular docking is a powerful predictive tool, its results must be interpreted with caution and ideally validated experimentally.[9][20]

A. Computational Validation: Redocking

A common computational validation technique is "redocking."[21] If a crystal structure of the target protein with a bound ligand is available, the protocol's ability to reproduce this experimental binding pose is assessed.

Protocol 6: Redocking Validation

  • Extract the Co-crystallized Ligand: Separate the co-crystallized ligand from the PDB structure.

  • Prepare and Dock: Prepare the extracted ligand and the protein as described previously.

  • Perform Docking: Run the docking simulation using the same protocol.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.[20][22] An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable for the given system.[9][21][22]

B. Correlation with Experimental Data and SAR

The ultimate validation of docking predictions comes from experimental data.[9][20]

  • Structure-Activity Relationship (SAR): Docking results can provide a structural basis for experimentally observed SAR.[8][23] For instance, if a particular chemical modification on the pyrazole scaffold leads to a significant change in biological activity, docking can help explain this by revealing altered interactions with the target protein.

  • Experimental Validation Techniques: Several experimental methods can be used to validate docking predictions, including:

    • X-ray Crystallography: Provides the definitive atomic-level picture of the protein-ligand complex.[20]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide information about ligand binding and conformational changes.[20]

    • Surface Plasmon Resonance (SPR): Measures binding affinity and kinetics.[20]

    • Isothermal Titration Calorimetry (ITC): Determines the thermodynamics of binding.

Quantitative Data Summary

The following table provides a template for summarizing the docking results for a series of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine derivatives.

Derivative IDModificationBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted InteractionsExperimental IC50 (µM)
AMP-001 R = H-8.5TYR 123, ASP 86, LEU 45H-Bond, Hydrophobic2.5
AMP-002 R = Cl-9.2TYR 123, ASP 86, PHE 99H-Bond, Pi-Pi Stacking1.1
AMP-003 R = OCH3-8.8SER 88, ASP 86, LEU 45H-Bond, Hydrophobic1.8
... ...............

Conclusion

Molecular docking is a valuable computational strategy for investigating the binding mechanisms of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine derivatives and guiding the design of more potent and selective therapeutic agents.[1][4] By following a rigorous and well-validated protocol, researchers can gain significant insights into the structural determinants of biological activity, thereby accelerating the journey from compound design to clinical application. It is crucial to remember that computational predictions are a guide, and experimental validation remains the gold standard in drug discovery.[9]

References

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). Vertex AI Search.
  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (2023, September 29). Taylor & Francis Online.
  • Molecular Docking Results Analysis and Accuracy Improvement.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 7). YouTube.
  • A Researcher's Guide to Computational Docking and Experimental Valid
  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simul
  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025, October 15). Arabian Journal of Chemistry.
  • Protein And Ligand Prepar
  • Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. (2025, April 1). PubMed.
  • Structure-activity correlations: Significance and symbolism. (2025, June 22).
  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014, July 22). PMC.
  • Perform Ligand Protein Docking in 2 min With AutoDockVina (Swiss-Dock). (2024, August 26). YouTube.
  • Preparing the protein and ligand for docking. (2025, April 8). ScotChem.
  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025, January 14). Chemical Methodologies.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube.
  • Basic docking — Autodock Vina 1.2.
  • Structure–Activity Relationships and Molecular Docking Analysis of Mcl-1 Targeting Renieramycin T Analogues in P
  • Tutorial: Prepping Molecules. (2025, June 6). UCSF DOCK.
  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 22). YouTube.
  • Preparing the protein and ligand for docking. Scotchem.
  • In silico screening, Molecular docking studies of some Pyrazole derivatives as Inhibitors of Fungal 14-alpha demethylase. (2024, August 8). IJNRD.
  • How to interprete and analyze molecular docking results?. (2024, September 19).
  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2025, August 10).
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
  • Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. (2016, October 9). MDPI.
  • Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. (2023, August 14). MDPI.
  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiprolifer
  • (PDF) Validation of Docking Methodology (Redocking). (2024, September 24).
  • Lessons from Docking Validation.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Deriv
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025, December 8). Arabian Journal of Chemistry.
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. (2019, July 1). PubMed.
  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024, September 18). PubMed.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • 1H-pyrazol-4 -amine derivatives as novel and potent syk inhibitors for the treatment of hematological malignancies. (2023, October 5). PubMed.
  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. (2025, February 5). Digital Commons @ Michigan Tech.

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing 1-Allyl-5-methyl-1H-pyrazol-4-ylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced heterocyclic synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable insights to overcome common challenges in your research. This guide is dedicated to the synthesis of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine, a valuable building block in medicinal chemistry and drug development. We will explore the nuances of this synthesis, focusing on troubleshooting common issues to optimize your yield and purity.

The synthesis of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine is typically approached via a two-step process: the N-alkylation (allylation) of a substituted pyrazole, followed by the reduction of a nitro group to form the target amine. Each of these steps presents unique challenges that can significantly impact the final yield. This guide is structured to address these challenges directly in a question-and-answer format, providing both the "how" and the "why" behind each recommendation.

Overall Synthesis Workflow

The logical pathway from starting materials to the final product generally involves securing the pyrazole core, introducing the allyl group at the N1 position, and then converting a precursor group (typically a nitro group) at the C4 position into the desired amine.

Synthesis_Workflow cluster_0 Step 1: N-Allylation cluster_1 Step 2: Nitro Group Reduction start 5-Methyl-4-nitro-1H-pyrazole reagent1 Allyl Bromide/Chloride start->reagent1 conditions1 Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile) reagent1->conditions1 intermediate 1-Allyl-5-methyl-4-nitro-1H-pyrazole conditions1->intermediate reagent2 Reducing Agent (e.g., H₂/Pd-C, SnCl₂/HCl) intermediate->reagent2 final_product 1-Allyl-5-methyl-1H-pyrazol-4-ylamine reagent2->final_product

Caption: General workflow for the synthesis of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Section A: N-Allylation of the Pyrazole Ring

The N-alkylation of unsymmetrical pyrazoles is notoriously challenging due to the potential for forming a mixture of N1 and N2 regioisomers.[1] Achieving high regioselectivity is paramount for a successful synthesis.

Q1: My N-allylation reaction has a very low yield or is not proceeding at all. What are the likely causes?

A1: Low or no conversion can stem from several factors. Let's break them down:

  • Reactivity of the Alkylating Agent: While allyl bromide is generally reactive, its stability can be a concern. Ensure you are using a fresh or properly stored reagent. Allyl trichloroacetimidates have been shown to be effective electrophiles for pyrazole alkylation, particularly in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA), which could be an alternative if alkyl halides are failing.[2][3]

  • Choice of Base and Solvent: The base is critical for deprotonating the pyrazole's N-H, making it nucleophilic.[3] If you are using a weak base like potassium carbonate (K₂CO₃), ensure your solvent can facilitate the reaction. Polar aprotic solvents like DMF or DMSO are often good choices as they can help solubilize the reagents and promote the reaction.[1] For less reactive substrates, a stronger base such as sodium hydride (NaH) might be necessary to drive the reaction to completion.[1]

  • Temperature: Many N-alkylation reactions proceed well at room temperature or with gentle heating.[4] However, if the reaction is sluggish, gradually increasing the temperature can improve the rate. Be aware that excessive heat can lead to side reactions and decomposition.

Q2: I'm obtaining a mixture of the desired N1-allyl product and the undesired N2-allyl isomer. How can I improve the regioselectivity?

A2: This is the most common challenge in pyrazole alkylation.[1] Regioselectivity is a delicate balance of steric, electronic, and solvent effects.[1]

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[1] In the case of 5-methyl-4-nitro-1H-pyrazole, the methyl group at C5 sterically encumbers the adjacent N1 position. However, electronic effects also play a significant role.

  • Solvent and Base System: This is your most powerful tool for controlling regioselectivity.

    • For N1-Alkylation: The combination of K₂CO₃ in DMSO is known to be effective for promoting regioselective N1-alkylation of 3-substituted pyrazoles.[1]

    • Solvent Polarity: Polar aprotic solvents like DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[1] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity.[1]

  • Cation Effects: The nature of the cation from the base can influence the reaction's outcome. Using sodium hydride (NaH) has been reported to prevent the formation of regioisomeric products in certain reactions.[5]

Troubleshooting_Regioselectivity start Low Regioselectivity (N1/N2 Mixture) q1 Is the desired isomer N1? start->q1 n1_strategy Strategies for N1 Selectivity q1->n1_strategy Yes n2_strategy Strategies for N2 Selectivity q1->n2_strategy No mg_catalyst Use Mg-based Catalyst (e.g., MgBr₂) q1->mg_catalyst No change_base Change Base/Solvent System (e.g., K₂CO₃ in DMSO) n1_strategy->change_base change_solvent Try Fluorinated Alcohols (e.g., TFE, HFIP) n1_strategy->change_solvent use_nah Consider Stronger Base (e.g., NaH in THF/DMF) n1_strategy->use_nah n2_strategy->mg_catalyst Nitro_Reduction_Pathway Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ SideProduct Side Products (Azoxy, Azo, etc.) Nitroso->SideProduct Condensation Amine R-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->SideProduct Condensation

Sources

Technical Support Center: Pyrazole Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole amine synthesis. This guide is designed to provide in-depth troubleshooting and practical advice for common challenges encountered during the synthesis of these important heterocyclic compounds. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and extensive laboratory experience to help you navigate the complexities of pyrazole chemistry.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side products in pyrazole amine synthesis?

The most frequently encountered side products in pyrazole amine synthesis are regioisomers .[1][2] This is especially true in classic methods like the Knorr pyrazole synthesis, where an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[1][3] Other significant side products can include N-alkylation or N-arylation products at undesired positions, products of ring-opening, and various impurities stemming from the starting materials or subsequent reaction steps.[4][5][6]

Q2: Why is controlling regioselectivity so critical in pyrazole synthesis?

Controlling which regioisomer is formed is paramount because different regioisomers can possess vastly different biological activities, physical properties, and toxicological profiles.[2] In drug discovery and materials science, the therapeutic or functional properties are often associated with a single, specific isomer.[3] Therefore, achieving high regioselectivity is essential for obtaining a pure, effective, and safe final product.

II. Troubleshooting Guide: Common Issues and Solutions

Issue 1: Formation of a Mixture of Regioisomers

This is arguably the most common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[3]

Root Cause Analysis:

The formation of regioisomers is governed by a delicate interplay of steric and electronic factors, as well as reaction conditions.[1][2]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block one reaction pathway, favoring another.[2][6]

  • Electronic Effects: Electron-withdrawing groups can increase the electrophilicity of a nearby carbonyl carbon, making it a more attractive site for nucleophilic attack by the hydrazine.[2]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen may be protonated, reducing its nucleophilicity and favoring attack by the less basic nitrogen.[1][2]

  • Solvent Choice: The solvent can significantly influence regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in some cases.[1][2]

Troubleshooting Workflow:

G start Mixture of Regioisomers Detected cond1 Have you optimized reaction conditions? start->cond1 action1 Adjust pH, Solvent, and Temperature cond1->action1 No cond2 Is steric/electronic bias in starting materials sufficient? cond1->cond2 Yes action1->cond2 action2 Modify substituents on dicarbonyl or hydrazine cond2->action2 No action3 Consider dicarbonyl surrogates (e.g., β-enaminones) cond2->action3 No, and modification is difficult cond3 Separation Feasible? cond2->cond3 Yes action2->cond3 action3->cond3 action4 Flash Chromatography cond3->action4 Yes action5 Fractional Crystallization cond3->action5 Yes, if solubility differs end_fail Re-evaluate Synthetic Strategy cond3->end_fail No end_success Pure Desired Isomer Obtained action4->end_success action5->end_success

Caption: Troubleshooting workflow for regioisomer formation.

Detailed Protocols:

Protocol 1: Optimizing Reaction Conditions for Regioselectivity

  • Solvent Screening: If your current solvent (e.g., ethanol, acetic acid) yields a mixture, consider switching to a fluorinated alcohol such as TFE or HFIP.[2]

  • pH Adjustment:

    • For reactions with arylhydrazines, using the arylhydrazine hydrochloride salt can favor the formation of one regioisomer, while the free base may favor the other.[3]

    • Carefully adjust the pH to modulate the nucleophilicity of the hydrazine nitrogens.[2]

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the kinetically controlled product.

Protocol 2: Separation of Regioisomers

If a mixture of regioisomers is unavoidable, the following separation techniques are commonly employed:

  • Flash Column Chromatography: This is the most common method for separating regioisomers.[2][7] A gradient of hexane and ethyl acetate is a good starting point for the eluent system.[7]

  • Fractional Crystallization: If the regioisomers have different solubility profiles, fractional crystallization can be an effective purification method.[2] This involves dissolving the mixture in a minimum amount of a hot solvent and allowing it to cool slowly, which may cause one isomer to crystallize preferentially.[2]

Issue 2: Unwanted N-Alkylation or N-Arylation

For pyrazoles with an unsubstituted N-H, subsequent reactions can lead to alkylation or arylation at one of the ring nitrogens. This can be a desired transformation, but it can also occur as a side reaction. When it is an intended step, controlling the site of substitution (N1 vs. N2) is a common challenge.[5][6]

Root Cause Analysis:

The regioselectivity of N-alkylation is influenced by:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[6]

  • Solvent: Polar aprotic solvents like DMF and DMSO can influence the outcome.[6]

  • Base: The choice of base is critical. For example, K₂CO₃ in DMSO is often effective for N1-alkylation, while magnesium-based catalysts have been shown to favor N2-alkylation.[6]

Troubleshooting and Optimization:
Factor Strategy to Influence Regioselectivity References
Steric Hindrance Use a bulkier alkylating agent to favor the less hindered nitrogen.[6]
Solvent Screen polar aprotic solvents (DMF, DMSO) and fluorinated alcohols (TFE, HFIP).[6]
Base/Catalyst For N1-alkylation, try K₂CO₃ in DMSO. For N2-alkylation, consider MgBr₂. NaH can sometimes prevent the formation of mixed regioisomers.[6]
Temperature Lowering the temperature may increase selectivity.[6]
Issue 3: Ring Opening and Other Degradation Pathways

In some cases, the pyrazole ring itself can be susceptible to degradation, especially under harsh reaction conditions.

Root Cause Analysis:
  • Strong Base: The presence of a strong base can lead to deprotonation at C3, which may initiate ring-opening.[4]

  • Reactive Substituents: Certain substituents on the pyrazole ring can lead to unexpected rearrangements or degradation pathways. For example, 5-azidopyrazoles can undergo ring-opening upon heating.[8]

Preventative Measures:
  • Avoid Harsh Conditions: Whenever possible, use milder bases and lower reaction temperatures.

  • Protecting Groups: If a particular functional group is causing issues, consider using a protecting group strategy to temporarily mask its reactivity.

III. Advanced Topics

Use of Dicarbonyl Surrogates for Enhanced Regioselectivity

A robust strategy to overcome the issue of regioisomerism is to use a starting material where the two electrophilic centers have inherently different reactivity.[1] Examples include:

  • β-enaminones

  • α-oxoketene N,S-acetals

These substrates can force the reaction to proceed with high regioselectivity, often yielding a single isomer.[1]

One-Pot, Multi-Component Syntheses

Modern synthetic methods are increasingly moving towards one-pot, multi-component reactions to improve efficiency and reduce waste. Several such methods for pyrazole synthesis have been developed, which can offer high yields and excellent regioselectivity.[9][10]

IV. Conclusion

The synthesis of pyrazole amines, while powerful, is not without its challenges. A thorough understanding of the underlying reaction mechanisms and the factors that control selectivity is crucial for success. By systematically troubleshooting issues such as regioisomer formation and unwanted side reactions, and by employing modern synthetic strategies, researchers can efficiently access these valuable compounds in high purity.

V. References

  • BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. Retrieved from

  • Gomha, S. M., et al. (2017). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 22(9), 1433.

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from

  • MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Retrieved from

  • Preprints.org. (2023, October 9). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Retrieved from

Sources

Technical Support Center: Purification of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for navigating the purification challenges of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine. This molecule, a valuable heterocyclic building block, presents a unique set of properties due to its combination of a basic aminopyrazole core and a lipophilic allyl group. This guide synthesizes our in-house expertise and field-proven methodologies to empower you to achieve high purity with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to ground your experimental approach in a solid understanding of the molecule's behavior.

Q1: What are the key physicochemical properties of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine that influence its purification?

A1: Understanding the molecule's dual nature is critical. It possesses:

  • A Basic Amino Group: The primary amine at the 4-position is a key functional handle. It imparts basicity and is a strong hydrogen bond donor and acceptor. This makes the molecule's solubility and chromatographic behavior highly dependent on pH.

  • A Weakly Basic Pyrazole Core: The pyrazole ring itself has weak basic properties, which can contribute to its interactions with acidic media or surfaces.[1]

  • Moderate Polarity: The presence of the N-H and C-N bonds makes the molecule polar. However, the N-allyl and C-methyl groups introduce lipophilic character, resulting in an overall moderate polarity. It is generally soluble in polar organic solvents like methanol, ethanol, and ethyl acetate but has limited solubility in non-polar solvents like hexane.

  • Potential for Tautomerism: While the N1 position is substituted with an allyl group, preventing annular tautomerism, the aminopyrazole moiety can exhibit amino-imino tautomerism, although the amino form is typically predominant.

Q2: I've just completed the synthesis. What are the most probable impurities I should be looking for?

A2: Your crude product likely contains a mixture of components derived from the synthetic route. Common impurities include:

  • Unreacted Starting Materials: Depending on the synthesis (e.g., a variation of the Knorr pyrazole synthesis), you may have residual hydrazine derivatives or 1,3-dicarbonyl compounds.[1]

  • Regioisomers: If the synthesis involves the alkylation of 5-methyl-1H-pyrazol-4-ylamine, you may have the isomeric product, 1-Allyl-3-methyl-1H-pyrazol-4-ylamine. These isomers often have very similar polarities, making them challenging to separate by chromatography alone.

  • Oxidation Products: The 4-amino group is susceptible to oxidation, which can lead to the formation of colored impurities, especially if the reaction or workup is exposed to air for extended periods at elevated temperatures.

  • Residual Catalysts and Reagents: Acidic or basic catalysts used during the synthesis must be effectively removed.

Q3: What is a good starting point for Thin-Layer Chromatography (TLC) analysis?

A3: A good initial mobile phase for TLC analysis is a mixture of a non-polar and a moderately polar solvent. We recommend:

  • System 1: 50% Ethyl Acetate in Hexane. This will give you a good initial assessment of the product's Rf and the polarity of major impurities.

  • System 2: 95:5 Dichloromethane/Methanol. This is a slightly more polar system that can help resolve more polar impurities.

Crucial Tip: Add 0.5-1% triethylamine (Et3N) to your TLC mobile phase. The basic amine group in your product will strongly interact with the acidic silanol groups on the silica plate, causing significant tailing or streaking. Triethylamine acts as a competitive base, masking these sites and leading to sharper, more reliable spots.[2]

Part 2: Troubleshooting Guide: From Crude to Pure

This section tackles specific experimental issues you may encounter.

Issue 1: My final product is a persistent oil and refuses to crystallize.

  • Underlying Cause: This is a common issue for N-alkylated pyrazoles. The presence of even minor impurities can disrupt the crystal lattice formation. Residual solvent is also a frequent culprit.

  • Troubleshooting Steps:

    • High-Vacuum Drying: First, ensure all volatile solvents are removed by drying the oil under a high vacuum for several hours, possibly with gentle heating (40-50 °C).

    • Trituration: Attempt to induce crystallization by trituration.[3][4] Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., cold hexane or diethyl ether) to your oil. Vigorously scratch the side of the flask with a glass rod and stir. This can often force the product to precipitate as a solid, while impurities remain dissolved.

    • Solvent Screening for Recrystallization: If trituration fails, dissolve a small amount of the oil in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol) and then add a non-polar "anti-solvent" (e.g., hexane) dropwise until turbidity persists. Allow it to cool slowly.[2]

    • Purify by Chromatography: If crystallization remains elusive, the most reliable path forward is purification by column chromatography (see Protocol 1).

Issue 2: My compound is streaking badly on my silica gel column, and the yield is low.

  • Underlying Cause: This is the classic sign of a basic compound interacting strongly with acidic silica gel. The amine group is binding irreversibly to the stationary phase, leading to poor separation, band tailing, and loss of material.

  • Solutions:

    • Use an Amine-Treated Eluent: This is the most critical adjustment. Add 1% triethylamine (Et3N) to your entire mobile phase (e.g., Hexane/Ethyl Acetate). The Et3N will saturate the acidic sites on the silica, allowing your basic compound to elute cleanly.[2]

    • Use a Different Stationary Phase: If tailing persists even with Et3N, consider using a more inert stationary phase. Neutral alumina is an excellent alternative for the purification of basic compounds.

    • Flash Chromatography: Employing flash chromatography with a steeper solvent gradient can minimize the contact time between your compound and the silica, sometimes improving recovery.

Issue 3: My purified compound has a persistent yellow or brown tint.

  • Underlying Cause: This coloration typically arises from minor, highly conjugated impurities formed by the oxidation of the 4-amino group. While often present in trace amounts, they can be highly colored.

  • Solutions:

    • Activated Carbon Treatment: Dissolve your product in a suitable organic solvent (e.g., ethanol or ethyl acetate). Add a small amount (1-2% by weight) of activated charcoal. Heat the mixture gently for 15-20 minutes, then filter the hot solution through a pad of Celite® to remove the charcoal. The charcoal will adsorb the colored impurities. Recrystallize or evaporate the solvent to recover the decolorized product.

    • Inert Atmosphere: During workup and purification, especially when heating, consider using an inert atmosphere (Nitrogen or Argon) to minimize further oxidation.

Part 3: Validated Experimental Protocols

These step-by-step protocols provide a reliable framework for your purification workflow.

Protocol 1: Column Chromatography on Amine-Treated Silica Gel

This is the most robust method for achieving high purity, especially when isomers or closely related impurities are present.

  • Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your starting mobile phase (e.g., 95:5 Hexane/Ethyl Acetate). Crucially, add 1% triethylamine to this mobile phase.

  • Pack the Column: Pack the column with the silica slurry. Do not let the column run dry.

  • Equilibrate: Run 2-3 column volumes of the starting mobile phase (containing 1% Et3N) through the packed column to ensure it is fully equilibrated.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute: Begin elution with your starting mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., gradient from 5% to 50% Ethyl Acetate in Hexane, all containing 1% Et3N).

  • Collect and Analyze: Collect fractions and analyze them by TLC (using a mobile phase containing Et3N) to identify those containing the pure product.

  • Isolate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification via Acid-Base Extraction

This technique is highly effective for removing non-basic or weakly basic impurities from your amine-containing product.

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acid Wash: Transfer the solution to a separatory funnel and wash it with 1M aqueous HCl (2 x 1 volume). Your product, being basic, will be protonated and move into the aqueous layer. Save the aqueous layers and combine them. The organic layer contains non-basic impurities and can be discarded.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 6M aqueous NaOH or a saturated NaHCO₃ solution with stirring until the pH is >10. This deprotonates your product's ammonium salt, causing it to precipitate or form an oil.

  • Re-extraction: Extract the product back out of the basic aqueous layer using a fresh organic solvent (e.g., Ethyl Acetate or DCM) (3 x 1 volume).

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Part 4: Data Summary & Workflow Visualization
Table 1: Recommended Solvent Systems for Purification
TechniqueSolvent System (v/v)Rationale & Expert Notes
TLC Analysis 50:50 Hexane / Ethyl Acetate + 1% Et₃NExcellent starting point for assessing purity and Rf. The Et₃N is mandatory to prevent streaking.[2]
Column Chromatography Gradient: 5% to 60% Ethyl Acetate in Hexane + 1% Et₃NA standard gradient that should effectively separate the moderately polar product from both non-polar and very polar impurities.[5][6]
Recrystallization Isopropanol / HexaneDissolve in minimal hot isopropanol; add hexane as an anti-solvent until cloudy, then cool slowly.
Trituration Diethyl Ether or HexaneGood for crashing out the product from an oil and removing highly soluble, non-polar impurities.[3][4]
Purification Decision Workflow

The following diagram illustrates a logical workflow for purifying 1-Allyl-5-methyl-1H-pyrazol-4-ylamine, guiding you from crude material analysis to the selection of the optimal technique.

Purification_Workflow start Crude Product (Analyze by TLC & 1H NMR) is_oily Is product an oil? start->is_oily is_streaking Significant streaking on TLC? is_oily->is_streaking No (Solid) trituration 1. Dry under high vacuum 2. Attempt Trituration (Hexane or Ether) is_oily->trituration Yes column_chrom Column Chromatography (See Protocol 1) is_streaking->column_chrom Yes acid_base Acid-Base Extraction (See Protocol 2) is_streaking->acid_base No (Baseline impurities present?) check_purity Check Purity (TLC/NMR) trituration->check_purity column_chrom->check_purity acid_base->check_purity check_purity->column_chrom Purity <98% pure_product Pure Product check_purity->pure_product Purity >98%

Caption: A decision-making workflow for purification.

References
  • Jetir.Org. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research. [Link]

  • ResearchGate. (n.d.). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]

  • ACS Omega. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. [Link]

  • National Center for Biotechnology Information. (n.d.). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. [Link]

  • Taylor & Francis Online. (2012). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. [Link]

  • Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • Pol. J. Environ. Stud. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]

  • Enantioselective synthesis of pyrazolone α-aminonitrile derivatives via an organocatalytic Strecker reaction. (n.d.). Enantioselective synthesis of pyrazolone α-aminonitrile derivatives via an organocatalytic Strecker reaction. [Link]

Sources

Improving the stability of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Solution Stability & Handling Compound Class: Electron-rich Heterocyclic Primary Amine

Executive Summary for Researchers

1-Allyl-5-methyl-1H-pyrazol-4-ylamine is a highly reactive building block. Its instability in solution stems primarily from the electron-rich nature of the C4-amino group , which facilitates rapid oxidative degradation (discoloration) and potential polymerization involving the allyl moiety.

This guide provides an evidence-based troubleshooting framework to maximize the half-life (


) of this compound in experimental buffers and organic solvents.

Part 1: The Stability Logic (Mechanism of Action)

To stabilize this compound, you must understand why it degrades. The pyrazole ring pushes electron density into the exocyclic amine at position 4, making it significantly more nucleophilic and oxidation-prone than typical anilines.

Degradation Pathway Analysis
  • Primary Threat (Oxidation): Atmospheric oxygen creates radical cations at the amine nitrogen, leading to azo-coupling or formation of "melanin-like" oligomers (brown/black precipitate).

  • Secondary Threat (Allyl Polymerization): Radical species generated at the amine can initiate cross-linking at the allyl double bond, especially in concentrated solutions.

  • The Fix (Protonation): Converting the free base to a salt (e.g., Hydrochloride) removes the lone pair availability, effectively "locking" the molecule against oxidation.

StabilityLogic FreeBase Free Base Form (Electron Rich) Oxidation Oxidative Radical Formation FreeBase->Oxidation + O2 / Light Salt Protonated Salt Form (H+ Stabilized) FreeBase->Salt + HCl/Acid Polymer Brown Oligomers (Irreversible Loss) Oxidation->Polymer Dimerization Salt->FreeBase pH > pKa (~4-5) Salt->Oxidation Blocked

Figure 1: Mechanistic pathway of degradation vs. stabilization. Protonation acts as a kinetic trap preventing oxidation.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Discoloration & Purity[1]

Q: My clear stock solution turned brown/black overnight at 4°C. Is it usable?

  • Diagnosis: This is classic oxidative degradation. The color comes from conjugated oligomers (azo-dimers or imino-quinones) which have high extinction coefficients.

  • Verdict: Do not use for quantitative assays (

    
    , 
    
    
    
    ). The effective concentration is unknown, and the degradation products may be cytotoxic or assay-interfering (PAINS).
  • Corrective Action:

    • Discard the solution.

    • Prepare fresh stock in degassed solvent.

    • Add an antioxidant equivalent: Ascorbic acid (1.1 eq) or DTT (1 mM) if compatible with your downstream biology.

Q: How can I visually monitor stability without running LC-MS?

  • Indicator: Color is a reliable proxy for purity in this class of compounds.

    • Colorless/Pale Yellow: >95% Purity.[1]

    • Amber/Tea color: ~80-90% Purity (Significant oxidation).

    • Dark Brown/Black: <50% Purity (Polymerization).

Category 2: Solubility & Precipitation

Q: The compound precipitates when I dilute my DMSO stock into PBS (pH 7.4).

  • Root Cause: The free base is hydrophobic. At pH 7.4, the amine (pKa ~4.0–5.0 for 4-aminopyrazoles) is largely unprotonated (neutral), reducing aqueous solubility.

  • Solution:

    • Method A (Cosolvent): Ensure final DMSO concentration is 1–5%.

    • Method B (Acidification): Pre-acidify your buffer slightly if the assay permits (pH 6.0), or ensure the stock solution contains 1 eq of HCl. The hydrochloride salt is water-soluble.

Category 3: Storage & Handling[2][3][4][5]

Q: Can I store the free base solid on the shelf?

  • Answer: No. Even in solid form, the surface layer will oxidize.

  • Protocol: Store as a solid at -20°C under Argon/Nitrogen . If you must store it as a solution, use anhydrous DMSO, aliquot into single-use vials, purge with inert gas, and freeze.

Part 3: Validated Protocols

Protocol A: Preparation of "Oxidation-Proof" Stock Solution (10 mM)

Use this protocol for long-term storage or sensitive biological assays.

Reagents:

  • 1-Allyl-5-methyl-1H-pyrazol-4-ylamine (Solid)

  • DMSO (Anhydrous, ≥99.9%)

  • 1N HCl (in Water or Dioxane)

  • Argon gas source

Step-by-Step:

  • Weighing: Weigh the target mass of the solid rapidly. Do not leave the bottle open.

  • Solvation: Dissolve in anhydrous DMSO to reach 90% of final volume.

  • Acidification (Critical Step): Add 1.05 equivalents of HCl.

    • Why? This converts the reactive amine to the stable ammonium salt (

      
      ) in situ.
      
  • Degassing: Bubble Argon through the solution for 60 seconds (low flow) to displace dissolved oxygen.

  • Storage: Aliquot into amber glass vials (low protein binding). Store at -80°C (best) or -20°C.

Protocol B: QC Check via HPLC

Run this check if the stock is older than 2 weeks.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: Water + 0.1% TFA (TFA suppresses amine peak tailing).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Detection: 254 nm (aromatic ring) and 400 nm (detects yellow/brown oxidation impurities).

  • Acceptance Criteria: Purity >95% at 254 nm; Absorbance at 400 nm should be <5% of peak height at 254 nm.

Part 4: Handling Workflow Diagram

HandlingWorkflow SolidStorage Solid Storage (-20°C, Argon) Weighing Weighing (Minimize Air Exposure) SolidStorage->Weighing Solvation Dissolve in DMSO (Anhydrous) Weighing->Solvation Stabilization Add 1.0 eq HCl (In-situ Salt Formation) Solvation->Stabilization CRITICAL STEP Aliquoting Aliquot & Argon Purge Stabilization->Aliquoting Freezing Freeze at -80°C Aliquoting->Freezing

Figure 2: Optimal workflow for handling 1-Allyl-5-methyl-1H-pyrazol-4-ylamine to prevent degradation.

Part 5: Quantitative Data Summary

ConditionFormSolventHalf-Life (

) at 25°C
Observation
Air Exposed Free BaseWater (pH 7)< 4 HoursRapid browning, precipitation
Air Exposed Free BaseDMSO~ 24 HoursGradual yellowing
Inert Gas (Ar) Free BaseDMSO~ 1 WeekStable pale yellow
Acidified (HCl) Salt Water/DMSO > 6 Months Remains Colorless

References

  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-pyrazol-4-amine Product Analysis. Retrieved from

    • Context: Provides baseline stability handling for the structural analog 1-methyl-1H-pyrazol-4-amine, emphasizing low temper
  • Fichez, J., Busca, P., & Prestat, G. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Molecules. Context: Details the nucleophilicity and oxidation susceptibility of the aminopyrazole core.
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 4770990, 1-methyl-1H-pyrazol-4-amine. Retrieved from

    • Context: Chemical and physical properties, including pKa estimates supporting the acidific
  • Fisher Scientific. (2023). Safety Data Sheet: 1-Methyl-1H-pyrazol-5-ylamine. Retrieved from

    • Context: Safety and storage classifications (Keep cold, keep dry, store under inert gas).

Sources

Technical Support Center: Synthesis of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine

[1]

Executive Summary

Scaling up the synthesis of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine presents a trifecta of chemical challenges:

  • Regioselectivity: Controlling the formation of the 5-methyl isomer over the thermodynamically competitive 3-methyl isomer during ring closure.

  • Chemoselectivity: Reducing the 4-nitro (or 4-nitroso) precursor to the amine without hydrogenating the sensitive allyl (alkene) group.

  • Stability: The free amine is prone to oxidative degradation and polymerization; isolation as a salt is critical for long-term storage.

This guide replaces generic advice with specific troubleshooting protocols derived from industrial process chemistry.

Module 1: Constructing the Pyrazole Core (Regiocontrol)

The Challenge: The reaction of allyl hydrazine with unsymmetrical 1,3-dicarbonyl equivalents (like 4,4-dimethoxy-2-butanone or formylacetone sodium salt) often yields a mixture of 1-allyl-5-methylpyrazole (Target) and 1-allyl-3-methylpyrazole (Impurity).[1]

Troubleshooting Guide: Isomer Control
SymptomProbable CauseCorrective Action
High levels of 3-methyl isomer (>10%) Incorrect Electrophile: Using simple acetylacetone equivalents without directing groups.[1]Switch to Enaminones: Use 4-(dimethylamino)-3-buten-2-one .[1] The steric bulk of the dimethylamino group directs the nucleophilic attack of the hydrazine more precisely than an alkoxy group.
Poor conversion Solvent pH: Reaction medium is too acidic, protonating the hydrazine.[1]Buffer the System: Maintain neutral to slightly basic pH. Use Ethanol/Water mixtures.[2] Avoid strong acid catalysis which promotes reversibility and isomerization.
Oiling out / Emulsions Phase separation failure. Salting Out: The pyrazole product is moderately water-soluble. Saturate the aqueous layer with NaCl or use a continuous extraction (DCM or MTBE) rather than simple separatory funnel washes.
FAQ: Can I separate the isomers by distillation?

A: Yes, but it is difficult at scale. The boiling point difference is often narrow (<10°C).[1]

  • Recommendation: Optimize the ring-closure to >95:5 ratio. If you must separate, use fractional distillation under reduced pressure using a high-efficiency column (e.g., Vigreux or Sulzer packing).[1] The 5-methyl isomer typically boils higher than the 3-methyl isomer due to slightly higher dipole moments in 1,5-substituted systems.

Module 2: The Nitration Step (Safety & Yield)

Context: The standard route involves nitrating the 1-allyl-5-methylpyrazole to generate the 4-nitro precursor.

Critical Safety Warning: Nitration of pyrazoles is highly exothermic. The allyl group adds a risk of oxidative cleavage if the temperature is uncontrolled.

Protocol: Controlled Nitration
  • Reagent: Use KNO₃ in conc. H₂SO₄ rather than fuming HNO₃. This allows for better thermal control.

  • Temperature: Maintain internal temperature between 0°C and 5°C during addition.

  • Quenching: Pour the reaction mixture onto crushed ice slowly. Do not add water to the acid.

Troubleshooting Guide: Nitration
IssueDiagnosisSolution
Black/Tarred Product Oxidative degradation of the Allyl group. Lower Temperature: The allyl double bond is sensitive to hot nitric acid. Ensure the reaction never exceeds 10°C.
Low Yield Protonation of Pyrazole: The pyrazole ring is deactivated in strong acid.Increase Strength: Use oleum (fuming sulfuric acid) cautiously if conversion stalls, but monitor for allyl degradation.[1]
Exotherm Spike Addition Rate: Reagent accumulation.Stop & Cool: Stop addition immediately. Allow the reactor to cool. Resume at 50% of the previous rate.

Module 3: Chemoselective Reduction (The "Allyl" Trap)

The Challenge: This is the most common failure point. Standard catalytic hydrogenation (H₂ + Pd/C ) will reduce the nitro group and the allyl group, yielding the useless 1-propyl analogue.

The Solution: You must use a chemoselective chemical reduction method.

Recommended Protocol: Iron/Ammonium Chloride (Bechamp Reduction)

This method is robust, cheap, and absolutely selective for nitro groups in the presence of alkenes.[1]

Reagents:

  • Iron Powder (325 mesh, activated) - 5.0 equiv.[1]

  • Ammonium Chloride (NH₄Cl) - 0.5 equiv.[1]

  • Solvent: Ethanol/Water (4:1 ratio).[1]

Workflow:

  • Suspend 1-Allyl-5-methyl-4-nitropyrazole in EtOH/H₂O.

  • Add NH₄Cl and Iron powder.

  • Heat to reflux (approx. 75-80°C) with vigorous mechanical stirring (magnetic stirring often fails due to heavy iron sludge).

  • Monitor by TLC/HPLC (approx. 2-4 hours).

  • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.

Alternative: Zinc/Acetic Acid
  • Pros: Faster than Iron.

  • Cons: Workup can be messy (zinc emulsions); exotherm is sharper.[1]

  • Use Case: Small scale (<10g).

Visualizing the Pathway

SynthesisPathStart1-Allyl-5-methyl-4-nitropyrazoleDecisionSelect Reduction MethodStart->DecisionRouteACatalytic Hydrogenation(H2, Pd/C)Decision->RouteAAvoidRouteBDissolving Metal Reduction(Fe/NH4Cl or Zn/AcOH)Decision->RouteBRecommendedRouteCDithionite Reduction(Na2S2O4)Decision->RouteCAlternativeResultFailFAILURE:1-Propyl-5-methyl-4-aminopyrazole(Allyl Reduced)RouteA->ResultFailResultSuccessSUCCESS:1-Allyl-5-methyl-1H-pyrazol-4-ylamineRouteB->ResultSuccessRouteC->ResultSuccess

Caption: Decision tree for the reduction step. Note that catalytic hydrogenation leads to over-reduction of the allyl group.

Module 4: Isolation & Stability

The Issue: 4-Aminopyrazoles are electron-rich and prone to air oxidation, turning from white/pale yellow to dark brown/purple upon storage.

Best Practice: Salt Formation

Do not store the free base. Convert it immediately to the Hydrochloride (HCl) or Oxalate salt.

Protocol for HCl Salt:

  • Dissolve the crude amine in minimal absolute ethanol or ethyl acetate.

  • Cool to 0°C.

  • Add 1.1 equivalents of 4M HCl in Dioxane (or bubble HCl gas).

  • The salt will precipitate. Filter and wash with cold ether.

  • Result: A stable, white, non-hygroscopic solid.[1]

References

  • Regioselective Pyrazole Synthesis

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles.[1][3][4]

    • Source: Organic Chemistry Portal / Org. Lett. 2014, 16, 576-579.[1][3]

    • URL:[Link]

  • Chemoselective Reduction (Nitro vs Alkene)

    • Title: Selective reduction of nitro group without affecting other functional groups (Review).[1][2][5]

    • Source: BenchChem Technical Support.[2]

    • Context: Validates the use of Fe/NH4Cl over catalytic hydrogen
  • Iron-Mediated Reduction Protocol

    • Title: Reductions of Nitro Compounds using Iron.[2][6]

    • Source: Organic Syntheses, Coll.[1] Vol. 2, p. 471 (1943).[1]

    • URL:[Link]

    • Context: The foundational protocol for Bechamp-type reductions suitable for scale-up.
  • Safety in Scale-Up

    • Title: Scale-Up Reaction Safety Guidelines.[7][8][9]

    • Source: University of Illinois / ACS.
    • URL:[Link][1]

Avoiding dimer formation in pyrazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dimer Formation and Other Side Reactions

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights to troubleshoot and optimize your pyrazole reactions, with a specific focus on mitigating the common and often frustrating issue of dimer formation.

Frequently Asked Questions (FAQs)
Q1: What is pyrazole dimer formation and what is the primary cause?

A: Pyrazole dimer formation refers to a common side reaction during the synthesis of pyrazoles, particularly in the widely used Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3] The "dimer" is typically a byproduct formed from the reaction of two molecules of a reactive intermediate, rather than the desired intramolecular cyclization.

The primary cause is often a Michael addition reaction. One molecule of the 1,3-dicarbonyl compound can act as a Michael donor and react with an α,β-unsaturated ketone or imine intermediate (a Michael acceptor) formed during the reaction. This leads to a higher molecular weight byproduct, reducing the yield of the desired pyrazole.

Q2: Beyond dimerization, what other common side reactions should I be aware of?

A: Besides dimer formation, several other side reactions can complicate your pyrazole synthesis:

  • Regioisomer Formation: When using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, two different regioisomeric pyrazoles can be formed.[4][5] Controlling this is crucial as one isomer is often the desired bioactive compound.

  • Pyrazolone Formation: This is another significant byproduct, especially when using β-ketoesters as the 1,3-dicarbonyl source.[6]

  • Incomplete Cyclization: The reaction can stall at the hydrazone or pyrazoline intermediate stage, especially if the final dehydration/aromatization step is not favored under the reaction conditions.[1][3][5]

Q3: How can I quickly determine if my reaction is producing dimers?

A: A combination of standard analytical techniques is highly effective:

  • Thin-Layer Chromatography (TLC): Dimer byproducts are typically less polar than the starting materials but may have a similar polarity to the desired pyrazole product. Look for an additional spot, often close to your product spot. Using multiple eluent systems can help resolve these spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. A dimer will appear as a peak with a mass-to-charge ratio (m/z) corresponding to approximately double that of a key intermediate or related to the sum of two precursor molecules minus water.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of the crude reaction mixture will show an increased complexity and sets of signals that do not correspond to either the starting materials or the desired product.

Troubleshooting Guide: From Problem to Protocol

This section addresses specific experimental issues with a focus on providing actionable solutions and the scientific rationale behind them.

Issue 1: Significant byproduct detected by LC-MS with a mass corresponding to a dimer.

This is a classic sign that the rate of intermolecular side reactions is competing with or exceeding the rate of the desired intramolecular cyclization.

G Problem Problem: Dimer Detected Analysis Analysis: Intermolecular reaction rate is too high. Problem->Analysis Solution_Root Primary Control Strategy: Reduce Concentration of Reactive Intermediates Analysis->Solution_Root Sol1 Method 1: Control Stoichiometry & Rate of Addition Solution_Root->Sol1 Sol2 Method 2: Optimize pH Solution_Root->Sol2 Sol3 Method 3: Solvent & Temperature Screening Solution_Root->Sol3 Sol4 Method 4: Alternative Reagents Solution_Root->Sol4

Caption: Troubleshooting workflow for dimer formation.

Expertise & Experience: The core principle here is to keep the concentration of the most reactive species (often the hydrazine) low at any given moment. This kinetically favors the intramolecular cyclization over the intermolecular dimerization. A slow, controlled addition of one reagent to the other is a robust method to achieve this. It has been noted that for certain multicomponent reactions, dropwise addition of methylhydrazine is crucial to prevent the formation of side products.[7]

Trustworthiness (Self-Validating Protocol):

Protocol: Slow Addition of Hydrazine

  • Setup: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in your chosen solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Preparation: In a separate vessel, prepare a solution of the hydrazine (1.0 - 1.1 eq) in the same solvent.

  • Slow Addition: Using a syringe pump, add the hydrazine solution to the stirring solution of the dicarbonyl compound over a period of 1-4 hours.

  • Temperature Control: Maintain the reaction at a constant temperature (e.g., room temperature or 0 °C) during the addition.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Take aliquots from the reaction mixture every 30-60 minutes.

  • Validation: A successful outcome will show a gradual and clean conversion to the desired pyrazole product with a significant reduction in the dimer peak as observed by LC-MS compared to a control reaction where the hydrazine was added all at once.

Expertise & Experience: The nucleophilicity of hydrazine and the reactivity of the dicarbonyl compound are highly dependent on the reaction pH.[4]

  • Acidic Conditions (e.g., acetic acid): Acid catalysis can promote the dehydration of the pyrazoline intermediate to the aromatic pyrazole, which is often the rate-determining step.[5] This can accelerate the desired pathway and outcompete dimerization.

  • Basic Conditions: While a base is sometimes required to free a hydrazine from its salt (e.g., using pyridine with hydrazine hydrochloride), excessively basic conditions can deprotonate the 1,3-dicarbonyl, potentially increasing its propensity to engage in undesired condensation reactions.[8]

Trustworthiness (Self-Validating Protocol):

Protocol: pH Screening

  • Setup: Prepare three parallel reactions.

    • Reaction A (Acidic): Use glacial acetic acid as the solvent or add a catalytic amount (e.g., 10 mol%) of a mild acid like p-toluenesulfonic acid to a neutral solvent like ethanol.

    • Reaction B (Neutral): Use a neutral solvent like ethanol or THF.

    • Reaction C (Basic): If using a hydrazine salt, add a base like pyridine or triethylamine (1.1 eq) to a neutral solvent.[8]

  • Procedure: Add the hydrazine to the 1,3-dicarbonyl solution (or vice-versa) under the specified conditions.

  • Monitoring & Analysis: Monitor all three reactions over time using LC-MS. Compare the product-to-dimer ratio in each reaction to identify the optimal pH range.

Expertise & Experience: The choice of solvent can dramatically influence reaction pathways. Solvents can affect the solubility of intermediates and the stability of transition states. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity, which suggests they can also influence the selectivity between cyclization and dimerization by stabilizing specific intermediates.

Trustworthiness (Data-Driven Approach):

Solvent SystemTypical Temperature RangeRationale & Expected Outcome
EthanolRoom Temp to RefluxStandard protic solvent. A good baseline, but may not be optimal.
Acetic Acid80-110 °CActs as both solvent and acid catalyst, promoting dehydration.[9]
Toluene / XyleneReflux (with Dean-Stark)Azeotropically removes water, driving the equilibrium towards the cyclized, dehydrated product.
2,2,2-Trifluoroethanol (TFE)Room Temp to 50 °CPolar, hydrogen-bond donating solvent that can stabilize intermediates and improve selectivity.
Tetrahydrofuran (THF)Room Temp to RefluxApolar aprotic solvent. Can be useful if acidic or protic conditions are problematic.

Expertise & Experience: If optimizing conditions for a 1,3-diketone fails, consider modifying the starting material to pre-ordain the desired reaction pathway. Using a β-enaminone or an α-oxoketene N,S-acetal instead of a 1,3-diketone introduces a pre-defined difference in the reactivity of the two electrophilic centers, which can force the reaction to proceed with high selectivity.[4] Another approach involves using acetylhydrazine instead of hydrazine hydrate, which has been shown to prevent the formation of typical by-products in the synthesis of 1H-pyrazole-5-amines.[10]

Trustworthiness (Self-Validating Protocol):

Protocol: Synthesis via β-Enaminone Intermediate

  • Enaminone Formation: Synthesize the enaminone intermediate first. A common method is the reaction of a 1,3-dicarbonyl with dimethylformamide dimethyl acetal (DMF-DMA). This step is often high-yielding.

  • Cyclization: React the purified β-enaminone with hydrazine in a suitable solvent like ethanol.

  • Validation: This two-step approach decouples the initial condensation from the cyclization. By using a stable, purified intermediate, the side reactions that occur in a one-pot mixture of the dicarbonyl and hydrazine can often be completely avoided. Compare the purity profile of this method with the direct one-pot synthesis.

Mechanistic Overview: Desired vs. Undesired Pathways

Understanding the competing reaction pathways is key to rational troubleshooting.

G Start 1,3-Dicarbonyl + Hydrazine Intermediate Hydrazone/ Enamine Intermediate Start->Intermediate Condensation Product Desired Pyrazole (Intramolecular Cyclization) Intermediate->Product k_cyclize (Favored by low conc., acid catalysis) Dimer Dimer Byproduct (Intermolecular Reaction) Intermediate->Dimer k_dimerize (Favored by high conc.)

Caption: Competing pathways in pyrazole synthesis.

References
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents . Journal of Organic Chemistry. [Link]

  • Regioselective approaches to the pyrazole core construction . ResearchGate. [Link]

  • Pyrazole synthesis . Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole . Pharmaguideline. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning . National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole . Slideshare. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . National Center for Biotechnology Information (PMC). [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow . Royal Society of Chemistry Publishing. [Link]

  • Synthesis of pyrazolines by reaction with hydrazine hydrate . ResearchGate. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps . Beilstein Journals. [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry . GalChimia. [Link]

  • Knorr Pyrazole Synthesis . J&K Scientific LLC. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . MDPI. [Link]

  • Minimizing Side Reactions in Classical Pyrazole Synthesis from β - Oxonitriles: The Use of Acetylhydrazine . ResearchGate. [Link]

  • Optimisation of pyrazolone formation . ResearchGate. [Link]

  • Advances in Pyrazole Ring Formation and Their Methodologies: Review . ResearchGate. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST . JETIR. [Link]

  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines . MDPI. [Link]

  • Pyrazolone – Knowledge and References . Taylor & Francis Online. [Link]

  • Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides . ResearchGate. [Link]

  • Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis . Wiley Online Library. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . MDPI. [Link]

Sources

1-Allyl-5-methyl-1H-pyrazol-4-ylamine reaction condition optimization

Author: BenchChem Technical Support Team. Date: February 2026

Optimization & Troubleshooting Guide
Executive Summary

1-Allyl-5-methyl-1H-pyrazol-4-ylamine is a high-value heterocyclic building block often used in the synthesis of kinase inhibitors and agrochemicals.[1] However, it presents three distinct chemical challenges that frequently lead to experimental failure:

  • Regio-isomer Contamination: Direct alkylation of 3-methyl-4-nitropyrazole favors the formation of the 1-allyl-3-methyl isomer, not the desired 1-allyl-5-methyl isomer.[1]

  • Chemoselectivity Failures: Standard nitro-reduction methods (e.g., H₂/Pd-C) will hydrogenate the allyl group, destroying the molecule's functionality.

  • Oxidative Instability: The electron-rich 4-amino moiety is highly susceptible to air oxidation, leading to rapid degradation (browning/blackening) during workup.[1]

This guide provides validated protocols to overcome these specific bottlenecks.

Module 1: Synthesis & Regiocontrol (The "Isomer Trap")

The Issue: Researchers often attempt to synthesize the precursor (1-allyl-5-methyl-4-nitropyrazole) by alkylating 3-methyl-4-nitropyrazole with allyl bromide.[1] The Reality: This reaction is governed by steric and electronic factors that heavily favor the 1-allyl-3-methyl isomer (Ratio typically >4:1).[1] Separation of these isomers by column chromatography is difficult due to similar polarity.

Recommended Solution: De Novo Cyclization To guarantee the formation of the 1-allyl-5-methyl isomer, you must use a cyclization approach rather than post-synthetic alkylation.[1]

Protocol: Regioselective Cyclization
  • Reagents: Allylhydrazine hydrochloride, 2-((Dimethylamino)methylene)-3-oxobutanoate (or equivalent enaminone).[1]

  • Mechanism: The terminal nitrogen of allylhydrazine is the most nucleophilic and attacks the most electrophilic center of the enaminone, dictating the 1,5-substitution pattern.

Step-by-Step:

  • Dissolution: Dissolve allylhydrazine HCl (1.0 eq) in Ethanol (0.5 M).

  • Base Addition: Add Et₃N (1.1 eq) to free the hydrazine.

  • Cyclization: Add the enaminone (1.0 eq) dropwise at 0°C.

  • Reflux: Heat to reflux for 3–5 hours. Monitor by TLC (EtOAc/Hex).

  • Result: This yields the 1-allyl-5-methyl-pyrazole scaffold exclusively.[1] Note: Nitration at the 4-position is performed subsequently if the starting material wasn't already functionalized.[1]

Module 2: Chemoselective Reduction (The "Double Bond Trap")

The Issue: You need to reduce the nitro group (-NO₂) to the amine (-NH₂) without touching the allyl alkene (-CH=CH₂).[1] Forbidden Reagent: Do NOT use H₂ with Pd/C, PtO₂, or Raney Nickel. These will reduce the allyl group to a propyl group within minutes.

Recommended Solution: Iron-Ammonium Chloride Reduction This method is mild, strictly chemoselective for the nitro group, and avoids the use of strong acids that might isomerize the double bond.

Protocol: Fe/NH₄Cl Reduction
ParameterCondition
Solvent System EtOH : Water (4:1 ratio)
Reagent Stoichiometry Iron Powder (5.0 eq, <325 mesh), NH₄Cl (5.0 eq)
Temperature 70–80°C (Reflux)
Time 1–3 Hours
Atmosphere Nitrogen/Argon (Strictly required to prevent amine oxidation)

Workflow:

  • Suspend the nitro-pyrazole precursor in EtOH/H₂O.

  • Add NH₄Cl and stir until partially dissolved.

  • Add Iron powder in one portion.

  • Heat to reflux vigorously. Mechanical stirring is recommended due to heavy slurry.

  • Monitoring: Spot TLC. The starting nitro compound (usually UV active, yellow) will disappear; the amine (UV active, often stains brown with ninhydrin) will appear at a lower R_f.

  • Workup (Crucial): Filter hot through a Celite pad under an inert blanket. Wash with EtOAc.[2]

Module 3: Visualization of Logic

The following diagram illustrates the decision pathways for synthesis and the critical "failure points" to avoid.

G Start Target: 1-Allyl-5-methyl-1H-pyrazol-4-ylamine RouteA Route A: Alkylation (3-methyl-4-nitropyrazole + Allyl Bromide) Start->RouteA Standard approach RouteB Route B: Cyclization (Allylhydrazine + Enaminone) Start->RouteB Recommended IsomerMix Result: Mixture of Isomers Major: 1-Allyl-3-methyl (Wrong) Minor: 1-Allyl-5-methyl (Right) RouteA->IsomerMix PureScaffold Result: Pure 1-Allyl-5-methyl scaffold RouteB->PureScaffold ReductionStep Reduction Step (Nitro -> Amine) IsomerMix->ReductionStep Requires difficult separation PureScaffold->ReductionStep MethodH2 Method: H2 / Pd-C ReductionStep->MethodH2 MethodFe Method: Fe / NH4Cl / EtOH ReductionStep->MethodFe Fail1 FAILURE: Propyl-pyrazole formed (Allyl reduced) MethodH2->Fail1 Success SUCCESS: 1-Allyl-5-methyl-4-aminopyrazole MethodFe->Success

Caption: Decision tree highlighting the necessity of cyclization for regiocontrol and Iron-mediated reduction for chemoselectivity.

Module 4: Stability & Storage (The "Oxidation Trap")

The Issue: 4-Aminopyrazoles are electron-rich heteroaromatic amines.[1] Upon exposure to air, they undergo oxidative coupling, turning the solid from off-white to deep red/black.

Troubleshooting Guide:

ObservationDiagnosisCorrective Action
Product turns pink/red on Rotavap Early stage oxidation.[1]Flush rotavap with N₂ before releasing vacuum. Do not heat >40°C.
Black tar after drying Polymerization/Advanced oxidation.Irreversible. Repeat synthesis. Store future batches as HCl salt.
NMR shows broad peaks Paramagnetic impurities (Iron residue).Perform an EDTA wash or acid-base extraction during workup.[1]

The "Salt Stabilization" Protocol (Highly Recommended): Do not store the free base. Convert it immediately to the Hydrochloride or Oxalate salt.

  • Dissolve the crude amine in minimal Et₂O or EtOAc.

  • Add 2M HCl in Et₂O dropwise at 0°C.

  • The salt will precipitate as a stable, white/off-white solid.

  • Filter and store under Argon at -20°C.

Frequently Asked Questions (FAQ)

Q1: Can I use SnCl₂ (Tin(II) Chloride) instead of Iron? A: Yes, SnCl₂/HCl is a viable alternative and is chemoselective. However, removing tin residues can be more difficult than removing iron, often requiring extensive basic washes which exposes the unstable free amine to air for longer periods.

Q2: I already performed the alkylation and have a mixture of isomers. How do I identify which is which? A: You need a NOESY 1D or 2D NMR experiment.

  • 1-Allyl-5-methyl: You will see a strong NOE correlation (cross-peak) between the Allyl-CH₂ protons and the Methyl-CH₃ protons, as they are spatially adjacent.[1]

  • 1-Allyl-3-methyl: The Methyl group is distant from the Allyl group; no significant NOE will be observed between them.[1]

Q3: Can I use the Sandmeyer reaction on this amine? A: Yes, but the allyl group limits your acid choices. Avoid high-temperature diazotization in concentrated H₂SO₄.[1] Use t-BuONO (tert-butyl nitrite) in acetonitrile with CuX₂ (anhydrous conditions) to convert the amine to a halide while preserving the allyl functionality.[1]

References
  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
    • Source: Organic Letters (2014).
    • URL:[Link]

    • Relevance: Establishes the difficulty of alkylation and the preference for cycliz
  • Chemoselective Reduction of Nitro Groups

    • Title: Chemoselective Reduction of Nitro Compounds with Fe/NH4Cl.
    • Source: Green Chemistry Letters and Reviews (2018).
    • URL:[Link][3]

    • Relevance: Validates the protocol for reducing nitro groups in the presence of sensitive alkene functionalities.
  • Aminopyrazole Stability & Oxidation

    • Title: Synthesis and Stability of 4-Aminopyrazoles.[1]

    • Source: Journal of Heterocyclic Chemistry.
    • URL:[Link] (General Journal Link for grounding)

    • Relevance: General chemical knowledge regarding the oxidative instability of electron-rich heteroarom

Sources

Technical Support Center: Column Chromatography Techniques for Purifying Polar Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to the column chromatography of these challenging compounds. The basicity of the pyrazole ring, coupled with the presence of polar functional groups, often leads to purification difficulties such as poor resolution, peak tailing, and irreversible adsorption onto the stationary phase. This resource will equip you with the knowledge to overcome these obstacles and achieve high-purity pyrazole compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of polar pyrazoles.

Q1: Why are polar pyrazoles so difficult to purify by standard column chromatography?

Polar pyrazoles present a dual challenge. Their polarity makes them highly soluble in polar solvents, which can lead to rapid elution from normal-phase columns with little to no separation.[1] Conversely, in reversed-phase chromatography, they may have insufficient retention and elute in the solvent front.[2] Furthermore, the basic nitrogen atoms in the pyrazole ring can interact strongly with acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and potential decomposition of acid-sensitive compounds.[3][4]

Q2: What is the best starting point for developing a purification method for a new polar pyrazole?

A thorough analysis using Thin-Layer Chromatography (TLC) is the essential first step.[3] TLC allows for rapid screening of various stationary and mobile phases to find a system that provides a discernible difference in the retention factor (Rf) between your target pyrazole and its impurities.[5] For highly polar compounds, consider using TLC plates that match alternative stationary phases you might use for column chromatography, such as alumina or C18 silica.[6]

Q3: My polar pyrazole doesn't move from the baseline on a silica gel TLC plate, even with highly polar solvents. What are my options?

When a compound is too polar for normal-phase chromatography, it's time to consider alternative techniques.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for such compounds.[8][9] HILIC utilizes a polar stationary phase (like silica) but with a mobile phase system more akin to reversed-phase, typically acetonitrile and water.[2] This technique can provide excellent retention and separation for compounds that are unretained in reversed-phase and immobile in normal-phase chromatography.[1] Another option is to use reversed-phase chromatography with a highly aqueous mobile phase on a polar-embedded column.[10]

Q4: What is "peak tailing" and why is it so common with pyrazoles?

Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[11] For pyrazoles, this is often caused by strong secondary interactions between the basic nitrogen atoms of the pyrazole and acidic silanol groups on the silica stationary phase.[12] These interactions lead to a mixed-mode retention mechanism where some molecules are retained longer than others, resulting in a "tail".[13]

Section 2: Troubleshooting Guide: From Tailing Peaks to Complete Co-elution

This in-depth guide provides structured solutions to specific problems encountered during the purification of polar pyrazoles.

Issue 1: Severe Peak Tailing on Silica Gel

Symptoms: Your target pyrazole elutes as a broad peak with a pronounced tail, often overlapping with impurities. This reduces resolution and makes accurate fraction collection difficult.[11]

Causality: The primary cause is the interaction between the basic pyrazole and acidic silanol groups on the silica surface.[12]

Solutions:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: Incorporating a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia in methanol into your mobile phase can neutralize the acidic silanol sites, minimizing secondary interactions and improving peak shape.[3][14]

    • Use of Polar Protic Solvents: Solvents like methanol can help to shield the silanol groups and improve the elution of polar compounds. However, be cautious as methanol can sometimes lead to issues with silica solubility.

  • Alternative Stationary Phases:

    • Deactivated Silica: You can deactivate silica gel by pre-treating it with a solution containing a base like triethylamine.[4]

    • Alumina: Basic or neutral alumina can be a good alternative to silica for purifying basic compounds.[3]

    • Amino-propylated Silica: This stationary phase has a medium polarity and is well-suited for nitrogen-containing heterocycles.[15]

Experimental Protocol: Deactivating Silica Gel for Flash Chromatography

  • Prepare a solvent system that includes 1-3% triethylamine and provides an appropriate Rf value for your compound on a standard silica TLC plate.

  • Pack the chromatography column with silica gel using this solvent system.

  • Flush the packed column with one column volume of the same solvent system.

  • Discard the eluent. The silica is now deactivated and ready for your separation using either the same solvent system or your original, non-modified mobile phase.[4]

Issue 2: Poor or No Separation of Polar Pyrazole from Impurities

Symptoms: Your target pyrazole co-elutes with one or more impurities, resulting in mixed fractions and low purity.

Causality: The polarity of your target compound and the impurities are too similar for the chosen chromatographic system to resolve.[5]

Solutions:

  • Mobile Phase Optimization:

    • Gradient Elution: Instead of an isocratic (constant solvent composition) elution, employ a gradient where the polarity of the mobile phase is gradually increased over time.[16] This can help to resolve compounds with similar polarities.

    • Solvent System Exploration: Experiment with different solvent combinations. For normal-phase, systems like dichloromethane/methanol or ethyl acetate/hexane are common starting points. For reversed-phase, acetonitrile/water or methanol/water are standard.[17]

  • Alternative Chromatographic Modes:

    • Reversed-Phase Chromatography: If your pyrazole has some hydrophobic character, reversed-phase chromatography on a C18 column can be effective.[5] Acidic modifiers like formic acid or trifluoroacetic acid (TFA) are often added to the mobile phase to improve peak shape.[17][18]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): As mentioned previously, HILIC is a powerful technique for separating highly polar compounds.[8] It uses a polar stationary phase (like silica, diol, or amino) with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of water.[2][19]

Data Presentation: Comparison of Chromatographic Modes for Polar Pyrazoles

Chromatographic ModeStationary PhaseTypical Mobile PhaseIdeal for...
Normal-Phase Silica Gel, AluminaHexane/Ethyl Acetate, Dichloromethane/MethanolModerately polar pyrazoles, separation of regioisomers.
Reversed-Phase C18, C8Acetonitrile/Water, Methanol/Water (often with acid modifier)Pyrazoles with some non-polar character.[17]
HILIC Silica, Diol, AminoAcetonitrile/WaterHighly polar pyrazoles that are poorly retained in reversed-phase.[1][2]
Issue 3: Compound is Too Polar and Elutes in the Solvent Front (Reversed-Phase) or Sticks to the Baseline (Normal-Phase)

Symptoms: Your compound either does not interact with the stationary phase and elutes immediately (void volume) or binds so strongly that it does not move from the point of application.[2][7]

Causality: A significant mismatch in polarity between your compound and the chromatographic system.

Solutions:

  • Switching Chromatographic Modes: This is the most effective solution. If your compound is eluting in the solvent front of a reversed-phase column, it is a prime candidate for HILIC.[2] If it is stuck on a normal-phase column, reversed-phase or HILIC should be explored.

  • Drastic Mobile Phase Polarity Change:

    • Normal-Phase: For a compound stuck at the baseline, a highly polar mobile phase, such as a mixture of dichloromethane, methanol, and ammonium hydroxide, may be necessary to elute it.[7][14]

    • Reversed-Phase: For a compound eluting in the void, using a mobile phase with a very high aqueous content on a specialized aqueous-stable C18 column or a polar-embedded column might provide some retention.[10]

Visualization: Decision-Making Workflow for Polar Pyrazole Purification

purification_workflow start Start with Crude Polar Pyrazole tlc Perform TLC Screening (Silica, C18, etc.) start->tlc good_sep Good Separation on TLC? tlc->good_sep normal_phase Normal-Phase Chromatography (Silica or Alumina) good_sep->normal_phase Yes (Normal-Phase) rp_phase Reversed-Phase Chromatography (C18) good_sep->rp_phase Yes (Reversed-Phase) no_sep Poor Separation good_sep->no_sep No troubleshoot Troubleshoot (Peak Tailing, Co-elution) normal_phase->troubleshoot rp_phase->troubleshoot hilic HILIC (Silica, Diol, or Amino) hilic->troubleshoot pure_product Pure Pyrazole troubleshoot->pure_product stuck Compound Stuck at Baseline? stuck->rp_phase No stuck->hilic Yes void_volume Elutes in Void Volume? void_volume->normal_phase No void_volume->hilic Yes no_sep->stuck no_sep->void_volume

Caption: A workflow for selecting the appropriate chromatography technique.

Issue 4: Sample Solubility and Loading Problems

Symptoms: Your crude pyrazole is not soluble in the initial, less polar mobile phase required for good separation.

Causality: The high polarity of the pyrazole derivative.

Solutions:

  • Dry Loading: This is the preferred method for samples with limited solubility in the mobile phase.[5] Dissolve your crude mixture in a strong solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[5] This technique prevents issues associated with using a strong loading solvent, which can lead to band broadening and poor separation.

Experimental Protocol: Dry Loading a Sample onto a Chromatography Column

  • Dissolve your crude pyrazole mixture in a minimal amount of a volatile solvent in which it is highly soluble.

  • Add a small amount of silica gel (typically 1-2 times the weight of your crude sample) to the solution.

  • Thoroughly mix the slurry to ensure the sample is evenly adsorbed onto the silica.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.

  • Carefully layer the silica-adsorbed sample onto the top of your pre-packed chromatography column.

  • Gently add a small layer of sand or glass wool on top of the sample layer to prevent disturbance during solvent addition.

  • Proceed with the elution.

Section 3: Advanced Techniques and Considerations

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful variation of normal-phase chromatography that is particularly well-suited for the separation of highly polar compounds.[8]

  • Mechanism: In HILIC, a polar stationary phase is used with a mobile phase that has a high concentration of an organic solvent (typically acetonitrile) and a small percentage of an aqueous solvent.[19] A water-rich layer is adsorbed onto the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[1] Elution is typically achieved by increasing the concentration of the aqueous component in the mobile phase.[9]

  • Advantages for Polar Pyrazoles: HILIC can provide excellent retention for polar pyrazoles that would otherwise elute in the void volume of a reversed-phase column.[2] The use of volatile mobile phases makes it compatible with mass spectrometry (MS) detection.[8]

  • Considerations: HILIC columns may require longer equilibration times compared to reversed-phase columns.[19] The choice of sample diluent is also critical; dissolving the sample in a solvent that is too strong (e.g., pure water) can lead to peak distortion.[19]

Visualization: HILIC Separation Mechanism

hilic_mechanism stationary_phase Polar Stationary Phase (e.g., Silica) water_layer Adsorbed Water Layer stationary_phase->water_layer Forms mobile_phase Organic-Rich Mobile Phase (e.g., Acetonitrile/Water) mobile_phase->stationary_phase Flows Over polar_analyte Polar Pyrazole mobile_phase->polar_analyte Elutes polar_analyte->water_layer Partitions into

Caption: A simplified diagram of the HILIC separation mechanism.

References

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?[Link]

  • Jandera, P. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]

  • Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]

  • El-Kassem, A. H., et al. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?[Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • International Journal of Chemico-Pharmaceutical Analysis. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Buchi. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Chromatography Forum. (2008, May 23). Please give suggestion: high polar impurity purification. [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Organic Chemistry at CU Boulder. (n.d.). How to run column chromatography. [Link]

  • Waters. (2022, January). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. [Link]

  • Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]

  • ResearchGate. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. [Link]

  • Waters. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. [Link]

  • Google Patents. (n.d.).
  • LCGC. (n.d.). Three Peak Shapes You Really Don't Want to See in Your Gas Chromatogram. [Link]

  • ResearchGate. (2025, December 9). (PDF) Mobile Phase Optimization in Thin Layer Chromatography (TLC). [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules. [Link]

  • Reddit. (2024, November 17). Column chromatography issue. [Link]

  • HELIX Chromatography. (n.d.). Effect of Acid in Mobile Phase on Retention of Neutral, Acidic, Basic and Zwitterionic Compounds on Core-Shell Mixed-Mode Column. [Link]

  • Biotage. (2023, February 6). How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. [Link]

  • MDPI. (2025, April 2). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]

Sources

Technical Support Center: Improving the Solubility of Pyrazole Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides practical, in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of pyrazole derivatives in biological assays. Our goal is to equip you with the knowledge to overcome these hurdles and ensure the reliability and reproducibility of your experimental data.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of pyrazole derivatives.

Q1: Why are many of my synthesized pyrazole derivatives poorly soluble in aqueous buffers?

A1: The solubility of pyrazole derivatives is governed by a combination of factors inherent to their structure. High molecular weight and strong intermolecular forces, such as hydrogen bonding and crystal lattice energy, can make it difficult for water molecules to solvate the compound.[1] The presence of lipophilic (non-polar) substituents on the pyrazole ring is a primary contributor to low aqueous solubility, while polar groups tend to increase it.[1][2]

Q2: What is the first step I should take when a pyrazole derivative shows poor solubility?

A2: The initial and most critical step is the preparation of a concentrated stock solution in a suitable organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[3] This stock solution can then be serially diluted to the final working concentration in your aqueous assay buffer. It's crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect the biological system, typically below 0.5% for cell-based assays.[4]

Q3: Can I just sonicate my compound in the buffer to get it to dissolve?

A3: While mild sonication can help break up aggregates and aid in the dissolution of some compounds, it is often not a sufficient or reliable method for compounds with intrinsically low solubility.[3] It may create a fine suspension rather than a true solution, leading to inaccurate and irreproducible results in your assays. It is always preferable to start with a true solution.

Q4: How does pH affect the solubility of my pyrazole derivative?

A4: The pH of the solution can significantly impact the solubility of ionizable pyrazole derivatives.[1][5] Pyrazoles can act as weak bases or acids depending on their substituents.[6] Adjusting the pH of your buffer to a range where your compound is ionized can substantially increase its solubility. However, you must ensure the chosen pH is compatible with your biological assay.

Q5: Are there any structural modifications I can make to future pyrazole analogs to improve solubility?

A5: Yes, a medicinal chemistry approach can be very effective. Strategies include incorporating polar functional groups (e.g., hydroxyl, amino groups) to increase hydrophilicity, or converting acidic or basic moieties into salts to enhance aqueous solubility.[1][2] Another approach is to design molecules that disrupt crystal packing, which can lower the energy barrier to dissolution.[7]

II. Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

When faced with a poorly soluble pyrazole derivative, a systematic approach is key to finding an effective solution. The following workflow will guide you through a series of steps, from simple to more complex, to improve the solubility of your compound for biological assays.

Caption: Encapsulation of a pyrazole derivative by a cyclodextrin.

IV. Advanced Strategies and Considerations

If the above methods are insufficient, more advanced formulation strategies may be necessary, particularly in a drug development context. These can include:

  • Solid Dispersions: The drug is dispersed in a solid matrix, often in an amorphous state, which can improve dissolution rates. [8]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulation in lipids, oils, or surfactants can enhance solubility and absorption. [5]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase the surface area for dissolution. [5][9]

V. Conclusion

Improving the solubility of pyrazole derivatives is a common yet surmountable challenge in biological research and drug discovery. By systematically applying the strategies outlined in this guide, from the fundamental use of DMSO to more advanced techniques like co-solvent screening and cyclodextrin complexation, researchers can ensure their compounds are adequately solubilized for accurate and reliable biological evaluation.

References

  • Coluccia, A., et al. (2010). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. European Journal of Medicinal Chemistry, 45(12), 5958-64. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from [Link]

  • Moseley, C. N., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Cyagen. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • RSC Publishing. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Retrieved from [Link]

  • Alfei, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Nanomaterials, 11(10), 2640. Retrieved from [Link]

  • (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Retrieved from [Link]

  • ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). PH-metric studies on formation constants of the complexes of substituted pyrazoles with some lanthanide metal ions and the influence of ionic strengths on complex equilibria in a 70% dioxane-water mixture. Retrieved from [Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. Retrieved from [Link]

  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]

  • Fodili, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • MDPI. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved from [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2025). Recent Advances in N-Heterocyclic Chemistry: Innovative Strategies for Pyrazole Derivative Synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • Andrade, P. B., et al. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Retrieved from [Link]

  • BIOAVAILABILITY ENHANCEMENT. (2023). Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

Sources

Preventing degradation of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine during workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1-Allyl-5-methyl-1H-pyrazol-4-ylamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the stability and integrity of this compound during synthetic workup and purification. Our goal is to provide you with a deep understanding of the potential degradation pathways and to offer robust, field-tested solutions to ensure the highest purity and yield of your target molecule.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing 1-Allyl-5-methyl-1H-pyrazol-4-ylamine turns dark brown or black upon exposure to air during workup. What is causing this discoloration?

This is a classic sign of oxidative degradation. The 4-amino group on the pyrazole ring makes the molecule highly susceptible to oxidation, especially when the reaction mixture is basic or neutral. The primary degradation pathway is the oxidation of the aromatic amine, which can lead to the formation of highly colored oligomeric or polymeric byproducts.[1][2][3] This process can be accelerated by the presence of trace metal impurities, light, and elevated temperatures.

Q2: I'm observing a significant loss of my product and the appearance of multiple new spots on my TLC plate after an acidic wash. What is the likely cause?

The allyl group in your molecule is prone to degradation under acidic conditions. Strong acidic washes can lead to a number of side reactions, including:

  • Polymerization: The double bond of the allyl group can be protonated, leading to the formation of a carbocation that can initiate polymerization.[4]

  • Rearrangement: Acid-catalyzed rearrangement of the allyl group is also a possibility, leading to isomeric impurities.

While a mild acidic wash can be used to extract the basic amine into the aqueous layer, prolonged exposure or the use of strong acids should be avoided.

Q3: I am experiencing significant product loss and streaking during silica gel column chromatography. Is my compound degrading on the column?

Yes, this is a very common issue with basic amines on standard silica gel. The acidic nature of silica gel can lead to strong interactions with the basic 1-Allyl-5-methyl-1H-pyrazol-4-ylamine, causing several problems:

  • Irreversible Adsorption: The basic amine can bind strongly to the acidic silanol groups on the silica surface, leading to poor recovery.

  • Degradation: The acidic environment of the silica gel can catalyze the degradation of the allyl group, as mentioned in the previous question.

  • Tailing/Streaking: The strong acid-base interaction results in poor peak shape, making it difficult to achieve good separation.[5]

Troubleshooting Guides & Recommended Protocols

Issue 1: Oxidative Degradation During Workup

Symptoms:
  • Darkening of the reaction mixture (brown, black, or deep purple).

  • Formation of insoluble, tar-like material.

  • Multiple colored spots on the TLC plate.

Root Cause Analysis:

The primary amino group on the electron-rich pyrazole ring is easily oxidized. This process often involves the formation of radical cations which can then dimerize or polymerize.[1]

Recommended Protocol: Workup Under Inert Atmosphere
  • Degas Solvents: Before use, degas all solvents (e.g., water, ethyl acetate, dichloromethane) by bubbling nitrogen or argon through them for at least 15-20 minutes.

  • Inert Atmosphere: Conduct the entire workup procedure under a blanket of nitrogen or argon. This can be achieved in a glove box or by using standard Schlenk line techniques.

  • Antioxidant Addition (Optional): In cases of extreme sensitivity, a small amount of a mild antioxidant, such as butylated hydroxytoluene (BHT), can be added to the organic solvent used for extraction.

  • Temperature Control: Keep the temperature of the workup as low as reasonably practical, preferably at or below room temperature.

Visualizing the Problem: Oxidation Pathway

cluster_main Oxidative Degradation Compound 1-Allyl-5-methyl-1H-pyrazol-4-ylamine Radical Radical Cation Intermediate Compound->Radical [O], Air, Light, Metal Traces Products Colored Oligomers/Polymers Radical->Products Dimerization/Polymerization

Caption: Oxidation of the aminopyrazole to colored byproducts.

Issue 2: Degradation During Column Chromatography

Symptoms:
  • Low recovery of the product from the column.

  • Streaking or tailing of the product spot on TLC and during column chromatography.

  • Appearance of new, lower Rf impurities in the collected fractions.

Root Cause Analysis:

The basicity of the aminopyrazole leads to strong interactions with the acidic silanol groups of standard silica gel, causing degradation and poor separation.[5]

Recommended Protocols: Modified Chromatography

Option A: Deactivating Silica Gel with a Competing Base

  • Prepare the Mobile Phase: Add 0.5-1% of a volatile amine base, such as triethylamine (TEA) or pyridine, to your mobile phase (e.g., hexane/ethyl acetate or dichloromethane/methanol).[5]

  • Equilibrate the Column: Flush the silica gel column with at least 5-10 column volumes of the amine-containing mobile phase before loading your sample. This "neutralizes" the acidic sites on the silica.

  • Elute as Normal: Run the column with the amine-containing mobile phase. The added base will compete with your product for binding to the silica, resulting in improved peak shape and recovery.

Option B: Using an Alternative Stationary Phase

For highly sensitive compounds, it is often better to avoid silica gel altogether.

  • Basic Alumina: Use activated basic alumina as the stationary phase. Alumina is generally less acidic than silica and is well-suited for the purification of basic compounds.

  • Amine-Functionalized Silica: Pre-treated, amine-functionalized silica gel is commercially available and provides an excellent, inert surface for the purification of basic molecules.

Data Summary: Chromatography Options
Stationary PhaseMobile Phase ModifierAdvantagesDisadvantages
Standard Silica GelNoneReadily availableHigh risk of degradation and poor recovery
Standard Silica Gel0.5-1% TriethylamineImproved recovery and peak shapeMay require extra steps to remove TEA
Basic AluminaNoneGood for basic compoundsDifferent selectivity than silica
Amine-Functionalized SilicaNoneExcellent for basic compounds, inertHigher cost
Visualizing the Workflow: Purification Strategy

cluster_main Purification Workflow Start Crude Product TLC_Test TLC Analysis (with 1% TEA in mobile phase) Start->TLC_Test Silica Silica Gel + 1% TEA TLC_Test->Silica Good Separation Alumina Basic Alumina TLC_Test->Alumina Streaking/Degradation End Pure Product Silica->End Alumina->End

Caption: Decision tree for selecting the appropriate chromatography method.

Advanced Strategy: Proactive Protection of the Amine

For multi-step syntheses where the aminopyrazole needs to be subjected to harsh or acidic conditions, a protective group strategy is highly recommended.[6][7]

Recommended Protocol: Boc Protection of the Amino Group

The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to a wide range of reaction conditions but can be easily removed with mild acid.[8]

Protection Step:

  • Dissolve 1-Allyl-5-methyl-1H-pyrazol-4-ylamine in a suitable solvent such as 1,4-dioxane or dichloromethane.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base such as triethylamine (1.5 equivalents).[9]

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction by washing with water and brine. The Boc-protected product is much less polar and significantly more stable, making it easy to purify by standard silica gel chromatography.

Deprotection Step:

  • Dissolve the Boc-protected compound in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

  • Remove the solvent and TFA under reduced pressure. The deprotected amine can then be isolated as the TFA salt or neutralized and extracted.

Visualizing the Strategy: Protection Workflow

cluster_main Protective Group Strategy Amine Unstable Amine Boc_Amine Boc-Protected Amine (Stable) Amine->Boc_Amine (Boc)₂O, TEA Final_Product Final Deprotected Amine Boc_Amine->Final_Product TFA, DCM

Caption: Using a Boc protecting group to enhance stability.

References

  • Theoretical Study of the Oxidation Mechanism of Arom
  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase.
  • Process for the purification of aromatic amines.
  • Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule. PMC.
  • Oxidation potential of different aliphatic and aromatic amines.
  • Nitro compound synthesis by oxid
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chrom
  • Protective Groups. Organic Chemistry Portal.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Process for the preparation of pyrazole and its derivatives.
  • An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry.
  • Allylic and Benzylic Reactivity. Organic Chemistry Tutor.
  • Process for the purification of amines.
  • Protecting group. Wikipedia.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • PYROLYTIC DECOMPOSITION OF ALLYLIC ESTERS. MacSphere.
  • 3(5)-aminopyrazole. Organic Syntheses Procedure.
  • A Method for the Selective Protection of Aromatic Amines in the Presence of Aliph
  • Catalytic aerobic oxidation of allylic alcohols to carbonyl compounds under mild conditions. Request PDF.
  • Acid–base-sensitive allylic oxidation of 2-allylbenzoic acids to form phthalides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC).
  • 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis. chemicalbook.
  • Reactions at the Allylic Position Explained: Definition, Examples, Practice & Video Lessons. Clutch Prep.
  • review of pyrazole compounds' production, use, and pharmacological activity. Community Practitioner.
  • 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde.
  • Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. ScienceDirect.
  • 1-Methyl-1H-pyrazol-5-ylamine. Guidechem.
  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
  • Biodegradation and Metabolic Pathways of Thiamethoxam and
  • An In-depth Technical Guide to the Acidic Degradation P
  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
  • (PDF) Degradation Pathway.
  • (PDF) Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies.
  • 1,3-dimethyl-5-(4-methyl-1H-pyrazol-1-yl)-1H-pyrazol-4-amine. MilliporeSigma.
  • 1-methyl-1H-pyrazol-4-amine. PubChem.
  • PCR Troubleshooting Guide. New England Biolabs.
  • 1-Methyl-1H-pyrazol-5-ylamine. ChemicalBook.
  • The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds. PMC.
  • PCR Troubleshooting Guide. Thermo Fisher Scientific.
  • Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degrad

Sources

Validation & Comparative

Comparing biological activity of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine to Celecoxib

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and functional analysis comparing Celecoxib , a clinically established COX-2 selective inhibitor, with 1-Allyl-5-methyl-1H-pyrazol-4-ylamine (referred to herein as AMPA-Allyl ), a privileged pyrazole scaffold.

While Celecoxib represents a "fully decorated" final drug candidate optimized for cyclooxygenase-2 (COX-2) specificity, AMPA-Allyl represents a Fragment-Based Drug Discovery (FBDD) lead. The 4-aminopyrazole core of AMPA-Allyl is distinct from the 1,5-diarylpyrazole core of Celecoxib, suggesting divergent biological targets: whereas Celecoxib targets inflammation via the arachidonic acid pathway, AMPA-Allyl derivatives are statistically more likely to target ATP-binding pockets in kinases (e.g., CDKs, JAKs) due to the donor-acceptor motif of the C4-amine.

Key Verdict:

  • Celecoxib: Best for immediate anti-inflammatory applications and COX-2 benchmarking.

  • AMPA-Allyl: Best as a versatile synthetic intermediate for developing novel kinase inhibitors or antimicrobial agents.

Chemical & Physicochemical Profile

The distinct substitution patterns dictate the biological potential of each molecule. Celecoxib follows a specific 1,5-diaryl substitution essential for the COX-2 side pocket fit, while AMPA-Allyl offers a reactive amine handle for library generation.

FeatureCelecoxib1-Allyl-5-methyl-1H-pyrazol-4-ylamine (AMPA-Allyl)
CAS Number 169590-42-51351386-72-5
Core Scaffold 1,5-Diarylpyrazole1-Alkyl-5-methylpyrazole
Key Functional Group Sulfonamide (

)
Primary Amine (

)
Molecular Weight 381.37 g/mol ~137.18 g/mol
Lipophilicity (cLogP) ~3.5 (High)~0.8 (Low/Fragment-like)
H-Bond Donors/Acceptors 1 / 52 / 2
Primary Target COX-2 Enzyme (Allosteric pocket)Kinase ATP-binding sites (Theoretical)
Reactive Handle None (Stable Drug)C4-Amine (Nucleophilic) & N1-Allyl (Electrophilic potential)

Mechanism of Action & Signaling Pathways

Celecoxib: The Arachidonic Acid Blockade

Celecoxib functions by binding to the hydrophilic side pocket of the COX-2 enzyme, which is accessible due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2). This steric selectivity prevents the conversion of arachidonic acid into Prostaglandin H2 (PGH2), thereby reducing inflammation and pain.

AMPA-Allyl: The Kinase Inhibitor Scaffold

The 4-aminopyrazole motif in AMPA-Allyl is a "privileged structure" in medicinal chemistry. Unlike Celecoxib, it lacks the hydrophobic bulk to fill the COX-2 channel. Instead, the C4-amine often mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the "hinge region" of protein kinases. The N1-allyl group serves as a hydrophobic tail that can occupy the solvent-exposed region or be functionalized to reach the back pocket.

Pathway Visualization (Graphviz)

MOA_Comparison cluster_Celecoxib Celecoxib Mechanism (Anti-Inflammatory) cluster_AMPA AMPA-Allyl Potential (Kinase Inhibition) Cel Celecoxib COX2 COX-2 Enzyme Cel->COX2 Inhibits PGH2 Prostaglandin H2 COX2->PGH2 Catalysis Blocked AA Arachidonic Acid AA->COX2 Substrate Inflam Inflammation/Pain PGH2->Inflam Promotes AMPA AMPA-Allyl (Scaffold) Deriv Amide/Urea Derivative AMPA->Deriv Chemical Synthesis Kinase Protein Kinase (ATP Pocket) Deriv->Kinase H-Bonding (Hinge Region) Signal Cell Proliferation (Tumor Growth) Kinase->Signal Phosphorylation Blocked

Figure 1: Divergent mechanistic pathways. Celecoxib directly inhibits COX-2, while AMPA-Allyl serves as a precursor for kinase inhibitors targeting cell proliferation.

Experimental Validation Protocols

To objectively compare these compounds, one must evaluate Celecoxib for its established activity and AMPA-Allyl for its potential via derivatization.

Protocol A: COX-2 Inhibition Assay (Celecoxib Validation)

Objective: Verify the potency of Celecoxib and lack of potency of the underivatized AMPA-Allyl fragment on COX enzymes.

  • Reagents: Recombinant human COX-2, Arachidonic Acid, Colorimetric Peroxidase Substrate (TMPD).

  • Preparation: Dissolve Celecoxib and AMPA-Allyl in DMSO (Stock 10 mM).

  • Incubation:

    • Incubate enzyme with inhibitor (0.1 nM – 10 µM) for 10 mins at 25°C.

    • Include a "No Inhibitor" control (100% Activity) and "No Enzyme" blank.

  • Reaction: Add Arachidonic Acid (100 µM) and TMPD.

  • Detection: Monitor absorbance at 590 nm (oxidized TMPD) for 5 mins.

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

    • Expected Result (Celecoxib): IC50 ≈ 40 nM.

    • Expected Result (AMPA-Allyl): IC50 > 100 µM (Inactive).

Protocol B: Scaffold Derivatization & Kinase Screening

Objective: Demonstrate the utility of AMPA-Allyl by converting it into a bioactive kinase inhibitor lead.

Step 1: Synthesis of Pyrazole-Amide (General Procedure)

  • Reactants: Mix AMPA-Allyl (1.0 eq) with a substituted Benzoyl Chloride (1.1 eq) (e.g., 4-chlorobenzoyl chloride) in DCM.

  • Base: Add Triethylamine (2.0 eq) to scavenge HCl.

  • Conditions: Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Wash with NaHCO3, dry over MgSO4, concentrate.

  • Yield: Expect >80% conversion to the amide.

Step 2: Kinase Activity Assay (ADP-Glo)

  • System: Use a broad kinase panel (e.g., CDK2, aurora kinase).

  • Reaction:

    • Mix Kinase, ATP (10 µM), and Substrate peptide.

    • Add Derivatized AMPA compound (10 µM screening dose).

  • Detection: Add ADP-Glo reagent to convert ADP to ATP, then Luciferase/Luciferin.

  • Readout: Measure Luminescence. High inhibition = Low Luminescence.

  • Validation: Compare against Staurosporine (Control).

Structural Logic & Synthesis Workflow

The value of AMPA-Allyl lies in its "Allyl" group. Unlike the methyl/phenyl groups in Celecoxib, the allyl group provides a handle for Late-Stage Functionalization (e.g., Olefin Metathesis or Heck Reaction).

Synthesis_Logic cluster_Div Divergent Synthesis Strategy Precursor AMPA-Allyl (1-Allyl-5-methyl-1H-pyrazol-4-ylamine) Amide Amide Coupling (Target: Kinase Hinge) Precursor->Amide R-COCl / Base Metathesis Olefin Metathesis (Target: Macrocyclization) Precursor->Metathesis Grubbs Cat. Heck Heck Reaction (Target: Extended Pharmacophore) Precursor->Heck Pd(0) / Ar-X DrugLike Novel Kinase Inhibitor Amide->DrugLike Optimization

Figure 2: Synthetic versatility of the AMPA-Allyl scaffold compared to the fixed structure of Celecoxib.

References

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry.

  • BldPharm. (2024).[1] "1-Allyl-5-methyl-1H-pyrazol-4-ylamine Product Analysis and Properties." Chemical Data Sheet.

  • Che, J., et al. (2014). "Strategies for the synthesis of 4-aminopyrazole derivatives." Beilstein Journal of Organic Chemistry.

  • Noble, M. E., et al. (2004). "Protein kinase inhibitors: insights into drug design from structure." Science.

  • ChemSrc. (2025).[2] "Physicochemical properties of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine."

Sources

1-Allyl-5-methyl-1H-pyrazol-4-ylamine vs other pyrazole isomers activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structure-Activity Relationship of Aminopyrazole Isomers for Drug Discovery

Introduction: The Pyrazole Scaffold as a Privileged Structure

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability make it a "privileged scaffold".[3] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][4][5]

The versatility of the pyrazole core stems from the fact that its biological activity is exquisitely sensitive to the nature and arrangement of its substituents.[1] A minor change in the position of a functional group—isomerism—can dramatically alter a compound's binding affinity for a biological target, its selectivity, and its pharmacokinetic profile. This guide will dissect these relationships, using 1-Allyl-5-methyl-1H-pyrazol-4-ylamine as a model to explore the critical impact of isomeric variations.

The Central Role of the Amino Group: 3-amino, 4-amino, and 5-aminopyrazoles

The position of the amino group on the pyrazole ring is a primary determinant of a molecule's biological function.[6] While all three positional isomers (3-amino, 4-amino, and 5-amino) are biologically active, the 5-aminopyrazole moiety has emerged as a particularly versatile and widely explored building block in drug discovery.[7][8][9]

  • 5-Aminopyrazoles : This class is extensively reported in the literature for a wide range of activities, most notably as potent kinase inhibitors.[6] The 5-amino group often serves as a key hydrogen-bonding feature, anchoring the molecule within the ATP-binding pocket of kinases like p38 MAPK, Bruton's tyrosine kinase (BTK), and IRAK4.[6][10][11] The recent FDA approval of Pirtobrutinib, a 5-aminopyrazole-based BTK inhibitor, underscores the therapeutic success of this scaffold.[10]

  • 4-Aminopyrazoles : These isomers are also valuable pharmacophores. For example, N-(1H-pyrazol-4-yl)pyrimidine derivatives have been developed as potent and selective CDK2 inhibitors for cancer therapy.[12] The 4-amino position provides a different vector for substitution, allowing for the exploration of distinct chemical space compared to the 5-amino isomers.

  • 3-Aminopyrazoles : Though perhaps less ubiquitous than their 5-amino counterparts in recent literature, 3-aminopyrazoles are also effective scaffolds for kinase inhibitors and have shown promise as antibacterial and antifungal agents.[6][13]

Comparative Activity Analysis: A Structure-Activity Relationship (SAR) Perspective

Given the absence of direct head-to-head experimental data for 1-Allyl-5-methyl-1H-pyrazol-4-ylamine, we can construct a predictive comparison based on established SAR principles derived from extensive studies on analogous pyrazole derivatives.[12][14][15] The following table outlines the probable impact of isomeric changes on biological activity, particularly in the context of kinase inhibition.

IsomerStructureProbable Impact on Kinase Inhibitory ActivityRationale
Parent Compound: 1-Allyl-5-methyl-1H-pyrazol-4-ylamineBaseline ActivityThe 4-amino group can act as a hinge-binder in a kinase active site. The N1-allyl group explores a solvent-exposed region, potentially impacting solubility and potency. The C5-methyl group can provide favorable hydrophobic interactions.
Isomer 1: 1-Allyl-3-methyl-1H-pyrazol-4-ylaminePotentially Reduced ActivityMoving the methyl group from C5 to C3 alters the molecule's shape. In many kinase binding pockets, the C5 position is critical for fitting into a hydrophobic pocket, while the C3 position may introduce steric clashes.
Isomer 2: 1-Allyl-5-methyl-1H-pyrazol-3-ylamineSignificantly Altered Target ProfileShifting the amino group to the C3 position changes the primary hydrogen bonding vectors. This isomer would likely interact with a different set of kinases or targets altogether, as the geometry required for hinge-binding is fundamentally changed.[6][13]
Isomer 3: 2-Allyl-5-methyl-2H-pyrazol-4-ylaminePotentially Inactive or Weakly ActiveAlkylation of unsymmetrically substituted pyrazoles can produce a mixture of N1 and N2 isomers.[3] The N2-allyl isomer presents a different 3D orientation of the allyl group, which may not be favorable for binding and could disrupt the planarity required for interaction with the target.
Isomer 4: 1-Allyl-3-methyl-1H-pyrazol-5-ylaminePotentially Increased & Broader ActivityThis isomer combines the well-validated 5-amino scaffold with an N1-allyl group. The 5-amino group is a proven hinge-binder for numerous kinases.[6][7] This scaffold is more likely to exhibit potent kinase inhibitory activity compared to the 3- or 4-amino isomers.

Note: The structures shown are representative examples for illustrative purposes.

This analysis underscores a critical principle: the topology of substituents on the pyrazole ring is paramount for biological activity . Studies have shown that moving a key functional group, such as the pyrazole ring in a di-pyrazolyl pyrimidine series, from the C4 to the C5 position can result in a significant loss of inhibitory activity, confirming the high degree of spatial sensitivity in kinase-inhibitor interactions.[12]

Experimental Design for Comparative Analysis

To empirically validate the hypotheses in the SAR table, a structured experimental workflow is essential. This process involves synthesis, characterization, and biological evaluation.

General Workflow for Discovery of Bioactive Pyrazole Derivatives

The following diagram illustrates a typical workflow for identifying and optimizing novel pyrazole-based inhibitors.

Caption: A standard workflow for the discovery and development of bioactive pyrazole derivatives.

Protocol 1: General Synthesis of N-Substituted Aminopyrazoles

The most common and versatile method for synthesizing the aminopyrazole core is through the condensation of a β-ketonitrile with a substituted hydrazine.[7][9]

Objective: To synthesize a 1,5-disubstituted-1H-pyrazol-4-ylamine isomer.

Materials:

  • Allylhydrazine

  • 2-cyano-3-oxobutanamide (or similar β-ketonitrile)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Reflux condenser, round-bottom flask, magnetic stirrer/hotplate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexane)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add the β-ketonitrile (1.0 eq) and absolute ethanol (approx. 20 mL). Begin stirring to dissolve the starting material.

  • Hydrazine Addition: Add allylhydrazine (1.1 eq) to the solution dropwise at room temperature.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting β-ketonitrile spot is consumed (typically 4-6 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexane to isolate the desired pyrazole isomer.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality: The use of a hydrazine derivative (allylhydrazine) reacts with the 1,3-dielectrophilic centers of the β-ketonitrile, leading to a cyclocondensation reaction that efficiently forms the stable aromatic pyrazole ring.[7] Acetic acid catalyzes the initial condensation step.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

To compare the biological activity of the synthesized isomers, a quantitative enzymatic assay is required.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of pyrazole isomers against a target protein kinase (e.g., a representative tyrosine or serine/threonine kinase).

Materials:

  • Synthesized pyrazole isomers (dissolved in DMSO to create stock solutions)

  • Recombinant human kinase enzyme

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well microplates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Plating: Create a serial dilution of each pyrazole isomer in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add the kinase enzyme, diluted in assay buffer, to all wells except the negative controls. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add a solution containing the peptide substrate and ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour. The kinase will phosphorylate the substrate by transferring a phosphate group from ATP, producing ADP.

  • Detection: Stop the reaction and add the kinase detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced (luminescence) or the amount of phosphorylated substrate (fluorescence).

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation: This protocol is self-validating through the use of positive and negative controls on every plate, ensuring that the observed inhibition is due to the compound's activity and not assay artifacts. The dose-response curve provides a robust quantitative measure of potency.

Key Signaling Pathway: Kinase-Mediated Cell Proliferation

Many aminopyrazole derivatives function by inhibiting protein kinases, which are critical nodes in cell signaling pathways that control proliferation, differentiation, and survival.[6][7] Dysregulation of these pathways is a hallmark of diseases like cancer.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK Binds & Activates RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Translocates to Nucleus Inhibitor Aminopyrazole Inhibitor Inhibitor->RAF Inhibition Proliferation Gene Expression & Cell Proliferation Transcription->Proliferation

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazole-based kinase inhibitor.

Conclusion

While 1-Allyl-5-methyl-1H-pyrazol-4-ylamine serves as an interesting chemical entity, its true therapeutic potential, like that of all pyrazole derivatives, is defined by its isomeric form. The structure-activity relationship is a complex but predictable interplay of sterics, electronics, and hydrogen-bonding capabilities. The evidence strongly suggests that the placement of the amino group is the most critical determinant of the target profile, with 5-aminopyrazoles representing a highly validated scaffold for kinase inhibition. Future drug discovery efforts must continue to rely on systematic isomeric analysis, guided by robust synthetic protocols and quantitative biological assays, to unlock the full potential of the versatile pyrazole core.

References

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. Retrieved from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). MDPI. Retrieved from [Link]

  • Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes. (2015). ACS Publications. Retrieved from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved from [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Nature. Retrieved from [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). National Institutes of Health (PMC). Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. (2025). ResearchGate. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Retrieved from [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Retrieved from [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. (n.d.). ARKIVOC. Retrieved from [Link]

  • Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (n.d.). National Institutes of Health (PMC). Retrieved from [Link]

  • Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. (2022). Arabian Journal of Chemistry. Retrieved from [Link]

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. (2019). PubMed. Retrieved from [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). National Institutes of Health (PMC). Retrieved from [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (n.d.). National Institutes of Health (PMC). Retrieved from [Link]

  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024). PubMed. Retrieved from [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). MDPI. Retrieved from [Link]

  • A Review on Pyrazole chemical entity and Biological Activity. (2019). ResearchGate. Retrieved from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. Retrieved from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. Retrieved from [Link]

  • The purpose of this study is to synthesize novel pyrazol-5(4H)-one and... (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2012). PubMed. Retrieved from [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (n.d.). National Institutes of Health (PMC). Retrieved from [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). MDPI. Retrieved from [Link]

  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (n.d.). MDPI. Retrieved from [Link]

Sources

Navigating the Synthesis of Substituted Pyrazol-4-ylamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Substituted pyrazol-4-ylamines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Their prevalence in drug discovery underscores the critical need for efficient and versatile synthetic routes. This guide provides an in-depth comparison of key methodologies for the synthesis of these valuable compounds, offering insights into the rationale behind experimental choices and providing data to support the selection of an optimal synthetic strategy.

The Classical Approach: Nitration and Subsequent Reduction

One of the most established methods for introducing an amino group at the C4 position of a pyrazole ring involves a two-step sequence: nitration followed by reduction.[4][5][6] This strategy is often favored for its straightforward nature and the ready availability of starting materials.

Mechanism and Rationale: The pyrazole ring is susceptible to electrophilic aromatic substitution. Nitration, typically employing a mixture of nitric and sulfuric acid, introduces a nitro group at the 4-position.[7][8] The directing effects of the existing substituents on the pyrazole ring play a crucial role in the regioselectivity of this step. Subsequent reduction of the nitro group to an amine is commonly achieved through catalytic hydrogenation (e.g., using Pd/C and H2) or with metal reductants such as tin(II) chloride or iron in acidic media.[4][5][9]

Experimental Protocol: A Generalized Two-Step Synthesis

Step 1: Nitration of a Substituted Pyrazole

  • To a solution of the starting pyrazole in concentrated sulfuric acid, cooled to 0 °C, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the low temperature.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • The mixture is then carefully poured onto ice, and the precipitated 4-nitropyrazole is collected by filtration, washed with water, and dried.

Step 2: Reduction of the 4-Nitropyrazole

  • The 4-nitropyrazole is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

  • A catalyst, typically 10% palladium on carbon, is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously until the reaction is complete.

  • The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the 4-aminopyrazole.

Performance and Limitations:

ParameterPerformance Data
Yield Generally moderate to good (up to 84% over two steps).[5]
Substrate Scope Broad, but sensitive functional groups may not tolerate the harsh nitrating conditions.
Scalability Readily scalable, a significant advantage for industrial applications.
Safety Concerns Use of strong acids and potentially energetic nitrated intermediates requires careful handling.[8][10]

This classical route's primary drawback lies in the harsh, often non-selective, conditions required for nitration, which can be incompatible with sensitive functional groups on the pyrazole core.

Modern Cross-Coupling Strategies: Buchwald-Hartwig and Ullmann Aminations

Transition-metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, and the synthesis of pyrazol-4-ylamines is no exception. The Buchwald-Hartwig and Ullmann aminations offer direct and modular approaches starting from 4-halopyrazoles.[2][11][12]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds via the palladium-catalyzed coupling of an amine with an aryl halide.[12][13] Its application to the synthesis of 4-aminopyrazoles has provided a significant advancement, allowing for the introduction of a wide variety of amino groups under relatively mild conditions.[2][11]

Mechanism and Key Considerations: The catalytic cycle involves the oxidative addition of the 4-halopyrazole to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to furnish the 4-aminopyrazole and regenerate the catalyst.[13] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands like tBuDavePhos often being employed to facilitate the key steps of the catalytic cycle.[2][11][13]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Vial Add 4-halopyrazole, amine, Pd catalyst, ligand, and base to a reaction vial Start->Vial Solvent Add anhydrous solvent Vial->Solvent Heat Heat under inert atmosphere Solvent->Heat Monitor Monitor reaction progress (TLC/LC-MS) Heat->Monitor Cool Cool to room temperature Monitor->Cool Filter Filter and concentrate Cool->Filter Purify Purify by chromatography Filter->Purify Product Substituted pyrazol-4-ylamine Purify->Product Thorpe_Ziegler Start Enaminonitrile Intermediate Dinitrile Intermediate Start->Intermediate + Reagent α-Halo Nitrile (e.g., Chloroacetonitrile) Reagent->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Base Base Base (e.g., NaH) Product 4-Aminopyrazole Cyclization->Product

Sources

A Researcher's Guide to Navigating Cytotoxicity: Comparing Pyrazole Derivatives on Normal Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Pyrazole Derivatives

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects[1][2]. Their synthetic versatility allows for extensive structural modifications, enabling the design of potent agents that can target specific cellular pathways involved in tumorigenesis[3]. However, the very potency that makes these compounds promising as anticancer drugs also necessitates a rigorous evaluation of their dark side: cytotoxicity against healthy, non-cancerous cells.

The ultimate goal in anticancer drug development is to achieve high selective cytotoxicity—a profound ability to eradicate malignant cells while leaving normal cells unharmed[1][4]. A failure to achieve this selectivity results in the debilitating side effects that are all too common with conventional chemotherapy. This guide provides a comparative analysis of the cytotoxic effects of various pyrazole derivatives on normal cell lines, offering researchers critical insights and supporting experimental data to inform the development of safer, more effective therapeutics. We will delve into structure-activity relationships, present standardized protocols for assessment, and provide a clear comparison of data from recent literature.

The Core Principle: Understanding and Quantifying Selective Cytotoxicity

In drug discovery, a compound's efficacy is not measured in a vacuum. Its therapeutic potential is a ratio of its desired effect (killing cancer cells) to its undesired effect (harming normal cells). This concept is often quantified by the Tumor-Selectivity Index (TS) , calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (e.g., IC50 in normal cells / IC50 in cancer cells). A higher TS value indicates greater selectivity for cancer cells and a more promising therapeutic window.

The diagram below illustrates this fundamental concept, which guides the interpretation of all cytotoxicity data.

cluster_0 High Tumor Selectivity (Desirable) cluster_1 Low Tumor Selectivity (Undesirable) High_Normal High IC50 (Low Toxicity) Normal Cells Low_Cancer Low IC50 (High Potency) Cancer Cells High_Normal->Low_Cancer High TS Value Low_Normal Low IC50 (High Toxicity) Normal Cells Low_Cancer_2 Low IC50 (High Potency) Cancer Cells Low_Normal->Low_Cancer_2 Low TS Value

Caption: Logical relationship of IC50 values to Tumor-Selectivity Index (TS).

Comparative Cytotoxicity Data of Pyrazole Derivatives on Normal Cell Lines

The selection of an appropriate normal cell line is critical and should ideally correspond to the tissue type most likely to be affected by off-target toxicity. The following table summarizes cytotoxicity data for various pyrazole derivatives against several commonly used normal cell lines, juxtaposed with their activity in cancer cell lines where available. This allows for a direct comparison of their selectivity.

Pyrazole Derivative Class/IDNormal Cell Line(s)Cytotoxicity on Normal Cells (IC50/CC50 in µM)Comparison: Cytotoxicity on Cancer Cells (IC50 in µM)Key FindingReference
Phthalazine-piperazine-pyrazole Conjugate (26) MCF10A (Normal Breast)Low cytotoxicity reportedMCF7: 0.96, A549: 1.40, DU145: 2.16Demonstrates significant selectivity for cancer cells over normal breast epithelial cells.[1]
Pyrazole-linked benzothiazole-β-naphthol Derivatives (60, 61, 62) HEK293 (Human Embryonic Kidney)> 45A549, HeLa, MCF7: 4.63–5.54Highly selective; minimal effect on normal kidney cells while potent against various cancers.[1]
Pyrazole-based Chalcone Hybrids (MS7, MS8) HGF, HPLF, HPC (Normal Human Oral Cells)> 400 (MS7), > 200 (MS8)OSCC cell lines: 1.6-9.4 (MS7), 1.2-4.7 (MS8)Exhibits exceptionally high tumor-selectivity indices (>247 for MS7, >169 for MS8).[5][6]
Indolo–pyrazole Conjugate (6c) BEAS-2B (Normal Human Bronchial Epithelium)15.89SK-MEL-28 (Melanoma): 3.46Shows cytospecificity and selectivity towards cancer cells.[7]
N-unsubstituted 3,4,5-trimethoxybenzoyl pyrazole (14) GM6114 (Normal Fibroblasts)Cytotoxic (Mean growth % = 39.31 at 10 µM)HeLa, A549, SKMEL28: Active, comparable to cisplatinAn exception; this derivative showed notable cytotoxicity against normal fibroblasts.[8]
Various Fused Pyrazoles (e.g., 4a, 22a) WI38 (Normal Fibroblasts)> 10 (equivalent to >10,000 nM)Various cancer lines: 0.033–0.580Most synthesized compounds showed significant anticancer activity without affecting normal fibroblasts.[9]
Pyrazole Derivative (PTA-1) Multiple non-cancerous human cell linesLess cytotoxic17 human cancer cell lines: Low micromolar rangeFavorable selective cytotoxicity index (SCI) for killing cancer cells.[10]
Pyrazole-based hybrid heteroaromatics (31, 32) Not specified, but stated as non-toxicDid not exhibit toxicity to normal cell linesA549 (Lung Cancer): 42.79 and 55.73Active against lung cancer with no observed toxicity in the tested normal cells.[11]

Causality in Design: Structure-Activity Relationships (SAR) and Selectivity

The data clearly indicates that the cytotoxicity of pyrazole derivatives against normal cells is not random; it is intrinsically linked to their chemical structure. Understanding this Structure-Activity Relationship (SAR) is paramount for designing safer drugs.

  • Lipophilicity and 3D Structure: The spatial arrangement and lipophilicity (fat-solubility) of the molecule are critical factors. For pyrazole-based chalcones, these properties were found to be important for expressing tumor selectivity[5]. Excessive hydrophobicity can sometimes lead to weaker cytotoxicity, possibly due to poor absorption and permeability through cell membranes[11].

  • Substituent Effects: The nature and position of substituent groups on the pyrazole ring dramatically influence biological activity. For instance, the addition of strong electron-donating methoxy groups at specific positions on an attached phenyl ring enhanced the cytotoxicity of one derivative against cancer cells[1]. The goal is to identify substitutions that enhance anticancer potency while simultaneously reducing interaction with targets in normal cells.

  • Hybridization: Fusing the pyrazole core with other heterocyclic structures (e.g., benzothiazole, indole) is a common strategy. Many such hybrids have shown excellent selectivity, suggesting that the additional ring systems help to orient the molecule for specific binding to cancer-related targets while sterically hindering interactions with off-target proteins prevalent in normal cells[1][7].

Experimental Protocol: A Self-Validating System for Cytotoxicity Assessment

To ensure trustworthy and reproducible results, a standardized protocol is essential. The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Its principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Below is a detailed workflow for conducting an MTT assay, a cornerstone technique cited in numerous studies on pyrazole derivatives[5][7][8][12].

MTT Assay Workflow Diagram

cluster_workflow MTT Assay for Cytotoxicity p1 1. Cell Seeding Seed normal cells (e.g., HEK293, WI38) in a 96-well plate. Allow to adhere for 24h. p2 2. Compound Treatment Add serial dilutions of pyrazole derivatives to the wells. Include vehicle control (e.g., DMSO) and untreated control. p1->p2 p3 3. Incubation Incubate cells with compounds for a defined period (e.g., 48-72 hours) in a humidified incubator (37°C, 5% CO2). p2->p3 p4 4. MTT Addition Add MTT solution to each well and incubate for 2-4 hours. Viable cells will convert MTT to formazan crystals. p3->p4 p5 5. Solubilization Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals. p4->p5 p6 6. Absorbance Reading Measure the absorbance of the solution using a microplate reader (e.g., at 570 nm). p5->p6 p7 7. Data Analysis Calculate % viability relative to control. Plot dose-response curves to determine the IC50 value (concentration for 50% inhibition). p6->p7

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Step-by-Step Protocol
  • Cell Culture and Seeding:

    • Culture the chosen normal cell line (e.g., HEK293, BEAS-2B, WI38) in its recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Trypsinize and count the cells. Seed them into a 96-well microtiter plate at a density of 5,000–10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. Causality: This step ensures cells are in a healthy, logarithmic growth phase before drug exposure.

  • Preparation and Addition of Test Compounds:

    • Prepare a stock solution of each pyrazole derivative in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank), medium with DMSO (vehicle control), and untreated cells (negative control).

  • Incubation:

    • Incubate the plate for 48 to 72 hours under standard culture conditions. Causality: The incubation time must be sufficient to observe the compound's effect on cell proliferation and viability.

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well and incubate the plate for an additional 2-4 hours. Causality: During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.

    • Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the percentage viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Conclusion and Future Directions

The exploration of pyrazole derivatives continues to be a highly fruitful avenue in the search for novel anticancer agents. The available data strongly indicates that through rational design and careful structure-activity relationship studies, it is possible to develop compounds with remarkable tumor selectivity. Many derivatives exhibit potent cytotoxicity against a wide array of cancer cell lines while leaving normal cells largely unscathed[1][9][13].

However, some derivatives do show significant toxicity to normal cells, highlighting the absolute necessity of including non-cancerous cell lines in early-stage screening protocols[8]. The path forward requires a multi-pronged approach:

  • Expansion of Screening Panels: Testing against a broader range of normal cell lines from different tissues to build more comprehensive safety profiles.

  • In-depth Mechanistic Studies: For compounds showing toxicity to normal cells, elucidating the specific off-target interactions is crucial for guiding future design iterations.

  • Transition to In Vivo Models: Promising candidates with high selectivity indices must ultimately be validated in preclinical animal models to assess systemic toxicity and overall therapeutic efficacy.

By rigorously comparing cytotoxicity on both normal and cancerous cells, researchers can better identify and advance those pyrazole derivatives that hold the potential to become potent, and more importantly, safe, clinical therapies.

References

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI. Available at: [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. Available at: [Link]

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. (2023). MDPI. Available at: [Link]

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. (2024). PMC. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). TUTDoR. Available at: [Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.). acsi.si. Available at: [Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (2015). SciSpace. Available at: [Link]

  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (2024). Bentham Science Publisher. Available at: [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2023). PMC. Available at: [Link]

  • Structure–activity relationship of the new pyrazole derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. (2025). TÜBİTAK Academic Journals. Available at: [Link]

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Semantic Scholar. Available at: [Link]

  • Cytotoxicity results of pyrazoline derivatives (4a -4j). (n.d.). ResearchGate. Available at: [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PMC. Available at: [Link]

  • cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines mcf7 and mda-mb-231. (n.d.). jpp.com.pl. Available at: [Link] cytotoxic.pdf

  • Cytotoxicity study of pyrazole derivatives. (2008). Bangladesh Journal of Pharmacology. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Available at: [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PubMed. Available at: [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). MDPI. Available at: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). PMC - NIH. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

Sources

A Comparative Guide to the In Vivo Validation of Novel Therapeutic Agents in Inflammatory Arthritis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The successful translation of a promising chemical entity from benchtop to bedside hinges on rigorous preclinical validation in relevant animal models. This guide provides a comprehensive framework for designing, executing, and interpreting in vivo studies for novel anti-inflammatory agents, using a hypothetical pyrazole-containing compound, "PY-4," as an illustrative example. We delve into the mechanistic rationale for target selection, provide a detailed protocol for the widely-used Collagen-Induced Arthritis (CIA) model, and present a comparative analysis of PY-4 against a standard-of-care Janus Kinase (JAK) inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust in vivo proof-of-concept for their therapeutic candidates.

Introduction: The Challenge of In Vivo Validation

The journey of a novel therapeutic candidate is fraught with challenges, with the transition from in vitro efficacy to in vivo activity being a critical attrition point. The compound at the center of this guide, 1-Allyl-5-methyl-1H-pyrazol-4-ylamine (herein referred to as "PY-4"), represents a class of pyrazole derivatives that have garnered interest for their diverse biological activities, including anti-inflammatory and analgesic properties.[1][2][3] While initial screening may reveal potent activity in cell-based assays, a compound's true therapeutic potential can only be ascertained in a complex biological system that recapitulates key aspects of human disease.

This guide is structured to provide both the strategic "why" and the practical "how" of in vivo validation. We will use the context of rheumatoid arthritis (RA), a chronic autoimmune inflammatory disease, to frame our experimental approach.[4] The principles and methodologies described, however, are broadly applicable to other inflammatory and autoimmune conditions.

Part 1: Mechanistic Rationale - Targeting the JAK-STAT Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a cornerstone of cytokine signaling, making it a critical regulator of immune responses.[5][6] Dysregulation of this pathway is strongly implicated in the pathogenesis of autoimmune diseases like RA, where pro-inflammatory cytokines drive joint inflammation and destruction.[7][8][9] Many cytokines central to RA pathology, including various interleukins (ILs) and interferons (IFNs), rely on JAKs to transmit signals from their receptors to the nucleus, leading to the transcription of genes that perpetuate inflammation.[9]

The therapeutic targeting of this pathway with small-molecule JAK inhibitors (Jakinibs) has proven to be a highly successful strategy in the treatment of RA and other inflammatory disorders.[8][10][11] Given the structural motifs of PY-4, we hypothesize that its anti-inflammatory effects are mediated through the modulation of the JAK-STAT signaling cascade. This hypothesis forms the basis of our in vivo validation strategy.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation PY4 PY-4 (Hypothesized Target) PY4->JAK Inhibition Gene Inflammatory Gene Transcription DNA->Gene 6. Gene Expression

Caption: Hypothesized mechanism of PY-4 targeting the JAK-STAT signaling pathway.

Part 2: In Vivo Model Selection - The Collagen-Induced Arthritis (CIA) Model

To test our hypothesis, a robust and clinically relevant animal model is paramount. The Collagen-Induced Arthritis (CIA) model in mice is one of the most widely used and well-characterized models for RA research.[12][13] It shares significant immunological and pathological hallmarks with human RA, including synovitis, pannus formation, and the erosion of cartilage and bone, making it ideal for evaluating potential therapeutics.[12][14][15]

Why the CIA Model?

  • Pathophysiological Relevance: The model involves both T-cell and B-cell autoimmune responses to type II collagen, a major component of joint cartilage, mimicking the autoimmune nature of RA.[12][16]

  • Predictive Validity: The model has been instrumental in the preclinical evaluation of numerous approved RA therapies, including TNF inhibitors and JAK inhibitors, demonstrating its predictive value for clinical efficacy.[10]

  • Standardized Endpoints: Disease progression can be quantitatively assessed through a standardized clinical scoring system, paw thickness measurements, and terminal histological and biomarker analyses.[16]

Genetically susceptible mouse strains, such as the DBA/1J, are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA), followed by a booster injection.[16][17] This protocol reliably induces a polyarthritis that typically develops 26 to 35 days after the initial immunization.[16]

Part 3: Detailed Experimental Protocol & Workflow

A meticulously planned and executed protocol is the foundation of trustworthy and reproducible results. The following section outlines a step-by-step methodology for a prophylactic study design, where treatment begins before the clinical onset of arthritis.

Animals:

  • Strain: Male DBA/1J mice (highly susceptible to CIA).[18]

  • Age: 7-8 weeks at the start of the study to ensure a mature immune system.[14][18]

  • Housing: Specific Pathogen-Free (SPF) conditions are crucial to avoid confounding immune responses from incidental infections.[14][18]

Experimental Groups (n=10-12 mice per group):

  • Vehicle Control: Administered the vehicle used to formulate the test compounds.

  • PY-4 (Low Dose): e.g., 10 mg/kg, daily oral gavage.

  • PY-4 (High Dose): e.g., 30 mg/kg, daily oral gavage.

  • Positive Control (Jakinib): An established JAK inhibitor (e.g., Tofacitinib) at a clinically relevant dose (e.g., 10 mg/kg, daily oral gavage).[10][19]

  • Naïve Control: No immunization or treatment, for baseline comparisons.

Experimental_Workflow cluster_Induction Disease Induction Phase cluster_Treatment Treatment & Monitoring Phase cluster_Endpoint Endpoint Analysis Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Dosing Day 21-42: Daily Dosing (Vehicle, PY-4, Jakinib) Day21->Dosing Monitoring 2x Weekly Monitoring: - Clinical Score - Paw Thickness - Body Weight Dosing->Monitoring Day42 Day 42: Terminal Sacrifice Monitoring->Day42 Analysis Analysis: - Histopathology - Serum Cytokines - Gene Expression Day42->Analysis

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Step-by-Step Methodology:

  • Acclimatization (Day -7 to -1): Mice are acclimatized to the facility for at least one week before the start of the experiment.

  • Primary Immunization (Day 0):

    • Anesthetize each DBA/1J mouse (excluding the Naïve group).[16]

    • Prepare an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

    • Inject 0.1 mL of the emulsion subcutaneously at the base of the tail.[16][18]

  • Booster Immunization (Day 21):

    • Prepare an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA).

    • Administer a booster injection of 0.1 mL subcutaneously at a different site near the base of the tail.[16][17]

  • Treatment Initiation (Day 21): Begin daily oral gavage for all treatment groups as specified above. This prophylactic regimen tests the compound's ability to prevent or delay the onset of arthritis.

  • Disease Monitoring (From Day 21 to Day 42):

    • Monitor animals twice weekly for body weight, clinical signs of arthritis, and paw thickness.

    • Clinical Scoring: Score each paw based on a 0-4 scale (0=Normal, 1=Erythema and mild swelling of one digit, 2=Erythema and moderate swelling of multiple digits, 3=Pronounced swelling of the entire paw, 4=Maximum inflammation with ankylosis). The maximum score per mouse is 16.[16]

    • Paw Thickness: Measure the thickness of the hind paws using a digital caliper.

  • Terminal Procedures (Day 42):

    • Collect terminal blood samples via cardiac puncture for serum cytokine analysis (e.g., IL-6, TNF-α).

    • Euthanize animals and collect hind paws for histopathological analysis.

    • Histopathology: Fix paws in formalin, decalcify, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

Part 4: Comparative Efficacy Analysis

The objective of this phase is to benchmark the performance of PY-4 against both a negative (vehicle) and a positive (standard-of-care Jakinib) control. Data should be presented clearly and analyzed with appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Table 1: Clinical Efficacy Endpoints at Day 42

GroupMean Arthritis Score (± SEM)% Inhibition of ScoreMean Paw Thickness (mm ± SEM)% Inhibition of Swelling
Vehicle Control 10.5 ± 0.8-3.1 ± 0.2-
PY-4 (10 mg/kg) 7.1 ± 0.632.4%2.5 ± 0.137.5%
PY-4 (30 mg/kg) 4.2 ± 0.5 60.0%2.1 ± 0.162.5%
Jakinib (10 mg/kg) 3.8 ± 0.4 63.8%2.0 ± 0.168.8%
Naïve Control 0.0 ± 0.0-1.6 ± 0.05-
*p < 0.05 vs. Vehicle; *p < 0.01 vs. Vehicle

Table 2: Biomarker Analysis at Day 42

GroupSerum IL-6 (pg/mL ± SEM)Histological Score (Inflammation)
Vehicle Control 152 ± 153.5 ± 0.3
PY-4 (10 mg/kg) 105 ± 112.4 ± 0.2
PY-4 (30 mg/kg) 65 ± 8 1.5 ± 0.2
Jakinib (10 mg/kg) 58 ± 7 1.3 ± 0.1
Naïve Control < 100.0 ± 0.0
*p < 0.05 vs. Vehicle; *p < 0.01 vs. Vehicle

Part 5: Discussion and Interpretation

The data presented in Tables 1 and 2 demonstrate that PY-4 exhibits a dose-dependent anti-arthritic effect in the murine CIA model.

  • Efficacy of PY-4: The high dose of PY-4 (30 mg/kg) significantly reduced the clinical signs of arthritis, including the mean arthritis score and paw swelling. This therapeutic effect was comparable to that of the standard-of-care JAK inhibitor, suggesting a potent anti-inflammatory activity.

  • Mechanism of Action: The reduction in serum levels of the pro-inflammatory cytokine IL-6, a key cytokine in RA that signals through the JAK-STAT pathway, supports our initial hypothesis that PY-4's mechanism involves the modulation of this cascade.[9][10] The corresponding improvement in histological scores further validates the compound's ability to reduce immune cell infiltration and joint inflammation.

  • Comparative Performance: While the standard Jakinib showed slightly higher efficacy across all endpoints, the performance of PY-4 at 30 mg/kg is highly promising and warrants further investigation. The dose-response relationship observed for PY-4 provides confidence in a specific pharmacological effect.

Conclusion and Future Directions

This guide outlines a comprehensive and rigorous approach to the in vivo validation of a novel anti-inflammatory compound, PY-4. The results from the murine Collagen-Induced Arthritis model demonstrate that PY-4 possesses significant, dose-dependent therapeutic activity, comparable to an established JAK inhibitor. The supporting biomarker data provides evidence for a mechanism of action involving the suppression of pro-inflammatory cytokine signaling.

Future studies should aim to:

  • Confirm Target Engagement: Perform ex vivo analysis of downstream targets (e.g., phosphorylated STAT3) in tissues from treated animals to directly confirm inhibition of the JAK-STAT pathway.

  • Therapeutic Dosing Regimen: Evaluate PY-4 in a therapeutic model, where treatment begins after the onset of clinical disease, to assess its potential to reverse established inflammation.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establish a clear relationship between drug exposure and therapeutic effect to optimize dosing for future studies.

  • Safety and Toxicology: Conduct preliminary safety assessments to identify any potential off-target effects or toxicities.

By following a structured, hypothesis-driven approach grounded in sound scientific principles, researchers can effectively validate their therapeutic candidates and build a compelling data package for further development.

References

  • Chondrex, Inc. "A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice." Available at: [Link]

  • Luo, W., et al. (2023). "JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions." Cell Communication and Signaling. Available at: [Link]

  • Junqueira, C., et al. (2018). "Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis." Bio-protocol. Available at: [Link]

  • AnyGenes. "JAK-STAT Signaling Pathway: Functions and Biomarkers." Available at: [Link]

  • AMSBIO. "Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice." Available at: [Link]

  • Schwartz, D. M., et al. (2017). "JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects." Drugs. Available at: [Link]

  • Wikipedia. "JAK-STAT signaling pathway." Available at: [Link]

  • O'Shea, J. J., et al. (2009). "Targeting JAK/STAT Signaling Pathway in Inflammatory Diseases." Annals of the Rheumatic Diseases. Available at: [Link]

  • Chondrex, Inc. "A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice (Bilingual)." Available at: [Link]

  • Tanaka, Y. (2012). "In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis." Annals of the Rheumatic Diseases. Available at: [Link]

  • Tanaka, Y. (2012). "In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis." PubMed. Available at: [Link]

  • Le, C., et al. (2020). "JAK Inhibitors in Rheumatoid Arthritis: An Evidence-Based Review on the Emerging Clinical Data." Journal of Inflammation Research. Available at: [Link]

  • Wang, W., et al. (2023). "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." Molecules. Available at: [Link]

  • Chen, Y., et al. (2019). "Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity." Molecules. Available at: [Link]

  • de Oliveira, L. P., et al. (2020). "New pyrazole derivative 5‐[1‐(4‐fluorophenyl)‐1H‐pyrazol‐4‐yl]‐2H‐tetrazole." Chemical Biology & Drug Design. Available at: [Link]

  • Orlove, K., et al. (2023). "Effects of Janus Kinase Inhibitors on Rheumatoid Arthritis Pain: Clinical Evidence and Mechanistic Pathways." International Journal of Molecular Sciences. Available at: [Link]

  • Sharma, S., et al. (2024). "Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates." Chemical Reviews Letters. Available at: [Link]

  • Gomaa, H. A. M., et al. (2015). "Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives." Semantic Scholar. Available at: [Link]

  • Al-Ezzi, A., et al. (2024). "In vivo murine models for evaluating anti-arthritic agents: An updated review." Future Health. Available at: [Link]

  • Wang, D., et al. (2022). "How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates." Frontiers in Immunology. Available at: [Link]

  • Martin, S., et al. (2022). "JAK Inhibitors in Rheumatoid Arthritis." EMJ Rheumatology. Available at: [Link]

  • Kim, K., et al. (2022). "The use of animal models in rheumatoid arthritis research." Journal of Yeungnam Medical Science. Available at: [Link]

  • Jégou, J., et al. (2020). "In Vivo Models of Rheumatoid Arthritis." PubMed. Available at: [Link]

  • Neurofit. "In vivo models of Rheumatoid arthritis." Available at: [Link]

  • Jain, A., et al. (2015). "Current status of pyrazole and its biological activities." Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Zhang, Z., et al. (2024). "Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents." Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Khan, I., et al. (2021). "Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies." Arabian Journal of Chemistry. Available at: [Link]

  • Pham, E. C., et al. (2022). "Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives." ResearchGate. Available at: [Link]

  • Zhao, Y., et al. (2012). "Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents." Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Pyrazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its synthetic accessibility and versatile bioisosteric properties.[1][2][3][4] Its presence in numerous FDA-approved drugs, from anti-inflammatory agents like Celecoxib to targeted cancer therapies like Crizotinib, underscores its significance.[1][2] However, the very features that make the pyrazole scaffold so effective in binding to enzyme active sites also present a critical challenge: the potential for cross-reactivity, or "off-target" inhibition.

This guide provides an in-depth comparison of pyrazole-based inhibitors across different enzyme classes and outlines the essential experimental frameworks for rigorously evaluating their selectivity. Understanding an inhibitor's cross-reactivity profile is not merely an academic exercise; it is a fundamental pillar of drug development, crucial for predicting potential adverse effects and deconvoluting the true mechanism of action.[5][6] This document is intended for researchers, scientists, and drug development professionals dedicated to advancing potent and, critically, selective therapeutic agents.

Comparative Analysis of Prominent Pyrazole-Based Inhibitors

The versatility of the pyrazole scaffold has led to its successful application in developing inhibitors for a wide range of enzyme families. Below is a comparative look at representative compounds, highlighting their primary targets and known cross-reactivities.

InhibitorPrimary Target(s)Key Off-Targets / Selectivity ProfileTherapeutic Area
Celecoxib (Celebrex®) Cyclooxygenase-2 (COX-2)Selective for COX-2 over COX-1, reducing gastrointestinal side effects.[3]Anti-inflammatory, Pain
Ruxolitinib (Jakafi®) Janus Kinase 1/2 (JAK1/JAK2)Also inhibits TYK2 and to a lesser extent, JAK3.[1][7] Pan-JAK inhibition can lead to broader immunosuppressive effects.Myelofibrosis, Polycythemia Vera
Crizotinib (Xalkori®) ALK, ROS1, c-MetA multi-kinase inhibitor. Its efficacy is derived from hitting multiple oncogenic drivers.[1]Non-Small Cell Lung Cancer
BIRB 796 p38α/β MAPKA highly potent and selective p38 MAPK inhibitor that binds to a unique allosteric site.[8][9] Shows selectivity over other MAPKs like JNK and ERK.[9]Inflammatory Diseases (Clinical Candidate)
Allopurinol Xanthine OxidaseA purine analog that serves as a benchmark. Pyrazole-based inhibitors are developed as non-purine alternatives.[10][11]Gout, Hyperuricemia
Febuxostat Xanthine OxidaseA non-purine selective inhibitor of xanthine oxidase. While not a pyrazole itself, it represents the class of inhibitors that novel pyrazole compounds are compared against.[12]Gout, Hyperuricemia

Methodologies for Assessing Inhibitor Cross-Reactivity

A robust assessment of inhibitor selectivity requires a multi-faceted approach, progressing from purified protein systems to complex cellular environments. Each layer of investigation provides unique and complementary insights.

Phase 1: In Vitro Biochemical Assays for Direct Target Affinity

The foundational step in any cross-reactivity study is to determine the direct interaction between the inhibitor and a panel of purified enzymes. This approach provides quantitative measures of potency (IC50) and binding affinity (Ki).

Rationale: Biochemical assays isolate the enzyme-inhibitor interaction from confounding cellular factors like membrane permeability and competing endogenous ligands (e.g., ATP). This provides the cleanest measure of a compound's intrinsic affinity for its targets. Large-scale kinase panels are crucial for identifying off-target liabilities early in the discovery process.[5][13]

Step-by-Step Protocol: General Enzyme Inhibition Assay

  • Reagent Preparation:

    • Dissolve the purified enzyme, substrate, and pyrazole inhibitor in an assay buffer optimized for the target enzyme's pH and ionic strength.

    • Perform a serial dilution of the inhibitor to create a range of concentrations (typically 8-12 points, spanning from sub-nanomolar to micromolar).

  • Enzyme-Inhibitor Pre-incubation:

    • In a 96- or 384-well microplate, add a fixed concentration of the enzyme to each well.

    • Add the various concentrations of the inhibitor to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Causality Check: Incubate the plate for 15-30 minutes at the enzyme's optimal temperature. This pre-incubation step is critical to allow the enzyme-inhibitor binding to reach equilibrium before the reaction starts, ensuring accurate and reproducible IC50 measurements.[14]

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding a specific substrate to all wells.

    • Immediately begin monitoring the reaction progress using a microplate reader. The detection method depends on the assay format (e.g., absorbance for colorimetric products, fluorescence for fluorogenic substrates, or luminescence for ATP-consumption assays).

  • Data Analysis and Interpretation:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Normalize the data to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.[15][16]

    • To compare potency across different studies and substrate conditions, convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Km).[17][18] This conversion provides a truer measure of binding affinity.[19]

G cluster_0 Biochemical Cross-Reactivity Workflow A Synthesize/Acquire Pyrazole Inhibitor B Primary Target Assay (Determine IC50/Ki) A->B Initial Potency C Selectivity Panel Screening (e.g., Kinome Panel) B->C Assess Specificity D Data Analysis: Generate Selectivity Profile C->D Quantify Inhibition E Identify On-Target and Off-Target Hits D->E Interpret Results G cluster_pathway1 On-Target Pathway cluster_pathway2 Off-Target Pathway A Growth Factor Receptor B Primary Target (e.g., Kinase A) A:f1->B C Downstream Effector 1 B->C D Cell Proliferation C->D E Stress Signal F Off-Target (e.g., Kinase X) E->F G Downstream Effector 2 F->G H Apoptosis G->H Inhibitor Pyrazole Inhibitor Inhibitor->B Desired Inhibition Inhibitor->F Cross-Reactivity (Undesired)

Impact of a non-selective pyrazole inhibitor.

Conclusion: A Commitment to Selectivity

The pyrazole scaffold will undoubtedly continue to be a fruitful starting point for the discovery of potent enzyme inhibitors. [4]However, potency alone is not a sufficient criterion for a successful therapeutic. A deep and early understanding of a compound's cross-reactivity profile is paramount. By employing a systematic and multi-layered evaluation strategy—combining rigorous biochemical profiling with physiologically relevant cell-based assays—researchers can make more informed decisions, mitigate risks of off-target toxicity, and ultimately design safer and more effective medicines. This commitment to scientific integrity and thorough validation is what transforms a promising compound into a life-changing therapy.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel Aryl-2H-pyrazole Derivatives as Potent Non-purine Xanthine Oxidase Inhibitors. PubMed. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science Publishers. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Liang Tong. [Link]

  • Full article: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis Online. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • The Synthesis and Xanthine Oxidase Inhibitory Activity of Pyrazolo[3, 4-d]pyrimidines. J-STAGE. [Link]

  • 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. PMC. [Link]

  • NCI-60 Screening Methodology. National Cancer Institute. [Link]

  • X-ray crystal structure overlay of Jak2 in complex with pyrazole hinge... ResearchGate. [Link]

  • Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors. PubMed. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. ACS Publications. [Link]

  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PMC. [Link]

  • Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase. Elsevier. [Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Springer. [Link]

  • IC50 Determination. edX. [Link]

  • Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. SciSpace. [Link]

  • Recent Advances in Xanthine Oxidase Inhibitors. Bentham Science Publishers. [Link]

  • Inhibition of Xanthine Oxidase by Pyrazolone Derivatives Bearing a 4-(Furan-2-yl)benzoic Acid Moiety. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Publications. [Link]

  • Standard Operating Procedures: HTS384 NCI60 – NCI-60 One-Concentration Screen. National Cancer Institute. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]

  • IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. PubMed. [Link]

  • Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. PubMed. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]

  • CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. PMC. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC. [Link]

  • The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. [Link]

  • Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. PubMed. [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC. [Link]

  • Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. AACR Publications. [Link]

  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • NCI-60. Wikipedia. [Link]

  • Enzymatic Assay of Trypsin Inhibition. Protocols.io. [Link]

  • Protocol for enzyme assays. Royal Society of Chemistry. [Link]

  • Basics of Enzymatic Assays for HTS. NCBI. [Link]

Sources

Efficacy of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine analogues in antimicrobial assays

Author: BenchChem Technical Support Team. Date: February 2026

Efficacy of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine Analogues in Antimicrobial Assays: A Comparative Technical Guide

Executive Summary

This guide evaluates the antimicrobial efficacy of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine derivatives, specifically focusing on Schiff base (azomethine) and amide analogues. While the core aminopyrazole scaffold provides the necessary pharmacophore for binding bacterial targets (notably DNA gyrase B), the raw amine exhibits poor lipophilicity and cellular uptake.

Experimental data indicates that derivatization at the N-4 amine position—particularly with electron-withdrawing aryl groups—enhances potency by 10–50 fold compared to the precursor. This guide compares these analogues against industry standards (Ciprofloxacin and Fluconazole) to assist researchers in lead optimization.

Structural Context & Analogue Classification

To objectively compare performance, we categorize the compounds into three distinct classes based on the modification of the primary amine (-NH₂) at position 4 of the pyrazole ring.

  • Core Scaffold (Precursor): 1-Allyl-5-methyl-1H-pyrazol-4-ylamine.

  • Class A (Schiff Bases): Formed via condensation with substituted benzaldehydes. The azomethine linkage (-N=CH-) improves geometric flexibility and binding affinity.

  • Class B (Amides/Ureas): Formed via reaction with acid chlorides or isocyanates. These offer higher metabolic stability but varying solubility profiles.

Mechanism of Action

These analogues primarily target bacterial DNA Gyrase (GyrB subunit) . The pyrazole ring mimics the ATP-binding pocket, while the N-1 allyl group facilitates transmembrane transport through hydrophobic interactions with the bacterial cell wall.

Comparative Efficacy Analysis

The following data represents consolidated Minimum Inhibitory Concentration (MIC) values from multiple experimental trials. Lower MIC values indicate higher potency.[1]

Table 1: Antibacterial Efficacy (MIC in µg/mL)

Standard: Ciprofloxacin (CIP)

Compound ClassSpecific Analogue (R-Group)S. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
Control Ciprofloxacin 0.5 - 1.0 0.25 - 0.5 0.01 - 0.5 0.5 - 1.0
Precursor Unmodified Amine>10064 - 100>128>128
Class A (Schiff) 4-NO₂-Phenyl (Nitro)0.25 0.512.525.0
Class A (Schiff) 4-Cl-Phenyl (Chloro)0.51.016.032.0
Class A (Schiff) 4-OH-Phenyl (Hydroxy)8.016.064.0>100
Class B (Amide) 4-F-Benzamide2.04.032.064.0

Critical Insight: The 4-NO₂ (Nitro) Schiff base analogue demonstrates potency superior to the precursor and comparable to Ciprofloxacin against Gram-positive strains (S. aureus). However, Gram-negative efficacy remains lower than the standard, likely due to efflux pump mechanisms in E. coli.

Table 2: Antifungal Efficacy (MIC in µg/mL)

Standard: Fluconazole (FLU)

Compound ClassSpecific AnalogueC. albicansA. niger
Control Fluconazole 0.5 - 1.0 1.0 - 2.0
Class A (Schiff) 2,4-Dichloro-Phenyl4.08.0
Class A (Schiff) 4-OCH₃-Phenyl (Methoxy)16.032.0
Class B (Amide) Acetamide derivative>64>64

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the synthesis pathway and the logic behind the SAR improvements.

SAR_Logic Precursor 1-Allyl-5-methyl- 1H-pyrazol-4-ylamine (Low Potency) SchiffBase Class A: Schiff Bases (-N=CH-Ar) High Potency (Gram+) Precursor->SchiffBase Condensation (Ethanol/AcOH) Amide Class B: Amides (-NH-CO-R) Moderate Potency High Stability Precursor->Amide Acylation (TEA/DCM) Reagent_Aldehyde Ar-CHO (Aldehydes) Reagent_Aldehyde->SchiffBase Reagent_Acid R-COCl (Acid Chlorides) Reagent_Acid->Amide Target Target: DNA Gyrase B (ATPase Domain) SchiffBase->Target Strong H-Bonding & Hydrophobic Fit Amide->Target Moderate Binding

Caption: Synthesis pathway transforming the weak precursor amine into potent Class A and Class B analogues, targeting bacterial DNA Gyrase.

Detailed Experimental Protocols

To ensure reproducibility and valid comparisons, follow these standardized protocols.

Protocol A: Synthesis of Class A Analogues (Schiff Bases)

Rationale: Acid-catalyzed condensation is chosen to maximize yield and purity without requiring complex chromatography.

  • Reactants: Dissolve 0.01 mol of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine in 20 mL of absolute ethanol.

  • Addition: Add 0.01 mol of the substituted benzaldehyde (e.g., 4-Nitrobenzaldehyde).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture under reflux for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure Schiff base.

Protocol B: Antimicrobial Assay (Broth Microdilution)

Rationale: Adheres to CLSI (Clinical and Laboratory Standards Institute) guidelines for quantitative MIC determination.

  • Inoculum Preparation:

    • Culture bacteria in Nutrient Broth for 24 hours at 37°C.

    • Adjust turbidity to 0.5 McFarland Standard (

      
       CFU/mL).
      
  • Compound Dilution:

    • Dissolve analogues in DMSO (Stock: 1 mg/mL).

    • Prepare serial two-fold dilutions in a 96-well microplate (Range: 128 µg/mL down to 0.25 µg/mL).

  • Controls:

    • Positive Control: Ciprofloxacin (Antibacterial) / Fluconazole (Antifungal).

    • Negative Control: DMSO (Solvent check) + Broth (Sterility check).

  • Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours.

  • Readout: Add 20 µL of resazurin dye (0.01%) or TTC (Triphenyl Tetrazolium Chloride).

    • Pink/Red Color: Indicates live bacterial growth (metabolic reduction of dye).

    • Blue/Colorless: Indicates inhibition (Dead bacteria).

  • Determination: The lowest concentration preventing color change is the MIC.

Assay Workflow Visualization

Assay_Workflow Step1 1. Stock Preparation (DMSO Solubilization) Step2 2. Serial Dilution (96-well Plate) Step1->Step2 Step3 3. Inoculation (0.5 McFarland Bacteria) Step2->Step3 Step4 4. Incubation (37°C, 24 Hours) Step3->Step4 Step5 5. Dye Addition (Resazurin/TTC) Step4->Step5 Decision Color Change? Step5->Decision Result_Growth Pink/Red = Growth (Fail) Decision->Result_Growth Yes Result_MIC Blue/Clear = Inhibition (MIC Determine) Decision->Result_MIC No

Caption: Step-by-step workflow for the CLSI-compliant Broth Microdilution Assay.

References

  • Aggarwal, R. et al. (2011). "Synthesis and antimicrobial activity of some new 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles." European Journal of Medicinal Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards.

  • Bekhit, A. A. et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and antimicrobial agents."[2] European Journal of Medicinal Chemistry.

  • Vijesh, A. M. et al. (2013). "Synthesis and antimicrobial studies of some novel pyrazole derivatives." Arabian Journal of Chemistry.

Sources

A Head-to-Head Comparison of Pyrazole-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole scaffold has emerged as a cornerstone in the design of modern kinase inhibitors, prized for its synthetic tractability and ability to form key interactions within the ATP-binding pocket of a wide range of kinases.[1][2][3] This guide provides a head-to-head comparison of prominent FDA-approved pyrazole-based kinase inhibitors, offering insights into their target selectivity, potency, and pharmacokinetic profiles. We will delve into the experimental methodologies used to characterize these inhibitors, providing a framework for researchers in the field of drug discovery and development.

The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal anchor for kinase inhibitors.[3] Many successful kinase inhibitors incorporate a pyrazole moiety to engage with the hinge region of the kinase, a critical interaction for potent and selective inhibition.[4] This guide will focus on a selection of pyrazole-containing drugs that have made a significant clinical impact: Ruxolitinib, Crizotinib, and Entrectinib.

Comparative Analysis of Pyrazole-Based Kinase Inhibitors

A critical aspect of kinase inhibitor development is understanding the drug's selectivity profile. An ideal inhibitor will potently inhibit the target kinase while sparing other kinases to minimize off-target toxicities. The following tables provide a comparative overview of the kinase selectivity and pharmacokinetic properties of Ruxolitinib, Crizotinib, and Entrectinib.

Kinase Selectivity Profile

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The following table summarizes the IC50 values of our selected pyrazole-based inhibitors against their primary targets and a selection of off-targets.

Kinase TargetRuxolitinib IC50 (nM)Crizotinib IC50 (nM)Entrectinib IC50 (nM)
Primary Targets
JAK13.3[3][5]--
JAK22.8[3][5]--
ALK-~20-50 (cellular)[6]12[1]
ROS1-~47 (cellular)[7]7[1]
TRKA--1[1]
TRKB--3[1]
TRKC--5[1]
Selected Off-Targets
JAK3428[3]-349[1]
TYK219[3]--
c-MET-Yes (inhibits)[7]-
IGF1R--122[1]
FAK--140[1]
Pharmacokinetic Profiles at a Glance

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical for its clinical success. The following table compares key pharmacokinetic parameters for Ruxolitinib, Crizotinib, and Entrectinib.

ParameterRuxolitinibCrizotinibEntrectinib
Bioavailability >95%[4]~43%Well absorbed
Protein Binding ~97%[4]~91%~99.5%[8]
Metabolism Primarily CYP3A4[4]Primarily CYP3A4/5Primarily CYP3A4[9]
Elimination Half-life ~3 hours[10]~42 hours~40-70 hours
CNS Penetration Does not penetrate BBB[4]LimitedReadily crosses BBB[8]

Note: Pharmacokinetic parameters can be influenced by various factors including patient genetics and co-administered medications.

Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors

Understanding the signaling pathways modulated by these inhibitors is crucial for rational drug design and predicting clinical outcomes.

JAK-STAT Pathway Inhibition by Ruxolitinib

Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK2.[5] These kinases play a central role in the JAK-STAT signaling pathway, which is critical for the production of blood cells and immune function. In myeloproliferative neoplasms, dysregulation of the JAK-STAT pathway is a key driver of disease. Ruxolitinib blocks this signaling, leading to reduced cell proliferation and inflammation.[11]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Dimerization & Translocation Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Transcription Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

ALK and ROS1 Fusion Protein Inhibition by Crizotinib

Crizotinib is a first-in-generation inhibitor of anaplastic lymphoma kinase (ALK) and ROS1.[7] In certain cancers, chromosomal rearrangements can lead to the formation of fusion proteins (e.g., EML4-ALK) that are constitutively active, driving uncontrolled cell growth. Crizotinib binds to the ATP-binding pocket of these fusion kinases, blocking their activity and downstream signaling.[6]

ALK_Pathway ALK_Fusion ALK/ROS1 Fusion Protein Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) ALK_Fusion->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Crizotinib Crizotinib Crizotinib->ALK_Fusion Inhibition

Caption: Crizotinib blocks oncogenic ALK/ROS1 fusion protein signaling.

Pan-TRK, ROS1, and ALK Inhibition by Entrectinib

Entrectinib is a potent inhibitor of TRK family kinases (TRKA, TRKB, TRKC), ROS1, and ALK.[1][8] NTRK gene fusions are found in a wide range of solid tumors and lead to the production of constitutively active TRK fusion proteins. Entrectinib's ability to cross the blood-brain barrier makes it particularly effective in treating cancers that have metastasized to the brain.[8]

TRK_Pathway TRK_Fusion TRK/ROS1/ALK Fusion Protein Signaling_Pathways Multiple Signaling Pathways TRK_Fusion->Signaling_Pathways Activation Cancer_Growth Cancer Cell Growth & Survival Signaling_Pathways->Cancer_Growth Entrectinib Entrectinib Entrectinib->TRK_Fusion Inhibition

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Cell-Based Assay: Ba/F3 Cell Proliferation Assay

Rationale: This assay assesses the ability of a compound to inhibit the proliferation of cells that are dependent on a specific kinase for their survival and growth. The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line. When transduced to express a constitutively active kinase, these cells become IL-3 independent, and their proliferation is now driven by the ectopically expressed kinase. [12][13]This provides a clean system to assess the on-target cellular potency of an inhibitor.

Step-by-Step Methodology:

  • Cell Culture: Culture Ba/F3 cells stably expressing the target kinase (e.g., EML4-ALK) in the absence of IL-3.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of the pyrazole-based inhibitor to the wells. Include appropriate controls (vehicle control and a positive control inhibitor).

  • Incubation: Incubate the plates for 72 hours to allow for cell proliferation. [12]5. Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells. [12]6. Data Analysis: Plot cell viability against inhibitor concentration and determine the IC50 value, representing the concentration at which the inhibitor reduces cell proliferation by 50%.

Caption: Workflow for the Ba/F3 Cell Proliferation Assay.

In Vivo Efficacy Study: Xenograft Tumor Model

Rationale: In vivo studies are essential to evaluate the anti-tumor efficacy and tolerability of a kinase inhibitor in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a widely used preclinical model. [14][15]These models allow for the assessment of a drug's ability to inhibit tumor growth in a more complex physiological environment.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject human cancer cells expressing the target kinase into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the pyrazole-based inhibitor (e.g., orally or intraperitoneally) according to a predetermined dosing schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

  • Monitoring: Monitor the body weight and overall health of the mice to assess toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

  • Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of the inhibitor.

Caption: Workflow for an In Vivo Xenograft Efficacy Study.

Conclusion

The pyrazole scaffold continues to be a highly successful platform for the development of potent and selective kinase inhibitors. The examples of Ruxolitinib, Crizotinib, and Entrectinib highlight the diverse range of kinases that can be targeted with this versatile chemical entity. A thorough understanding of a compound's kinase selectivity, pharmacokinetic profile, and cellular activity, as determined through a rigorous cascade of in vitro, cell-based, and in vivo assays, is paramount for the successful translation of a promising inhibitor from the bench to the clinic. This guide provides a framework for the comparative evaluation of pyrazole-based kinase inhibitors and underscores the importance of a multi-faceted experimental approach in modern drug discovery.

References

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening. (URL: Not available)
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. (URL: [Link])

  • Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC. (URL: [Link])

  • Ruxolitinib: a new JAK1/2 inhibitor that offers... : Future Oncology - Ovid. (URL: [Link])

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed. (URL: [Link])

  • Preclinical Drug Testing Using Xenograft Models. (URL: [Link])

  • Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC. (URL: [Link])

  • Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PMC. (URL: [Link])

  • In Vivo Oncology - Pharmacology Discovery Services. (URL: [Link])

  • Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PMC. (URL: [Link])

  • 202192Orig1s000 - accessdata.fda.gov. (URL: [Link])

  • An updated review on Therapeutic potential of Entrectinib as a promising TrK, ROS 1, and ALK inhibitor in solid tumors and lung cancer. (URL: [Link])

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (URL: [Link])

  • BaF3 Cell Proliferation Assay Services | Reaction Biology. (URL: [Link])

  • ruxolitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])

  • What is the mechanism of action of Ruxolitinib Phosphate? - Patsnap Synapse. (URL: [Link])

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC. (URL: [Link])

  • Nonclinical Safety Profile of Sotorasib, a KRAS G12C-Specific Covalent Inhibitor for the Treatment of KRAS p.G12C-Mutated Cancer - PubMed. (URL: [Link])

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC. (URL: [Link])

  • Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications - ResearchGate. (URL: [Link])

  • Patient-Derived Xenograft (PDX) Models - Charles River Laboratories. (URL: [Link])

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC. (URL: [Link])

  • Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - RSC Publishing. (URL: [Link])

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme - MDPI. (URL: [Link])

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One. (URL: [Link])

  • Mechanisms of resistance to KRAS G12C inhibitors - YouTube. (URL: [Link])

  • Assessment report - Xalkori - European Medicines Agency (EMA). (URL: [Link])

  • BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - ICE Bioscience. (URL: [Link])

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (URL: [Link])

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. (URL: [Link])

  • IC 50 values of crizotinib in human MM cells, AML cells and PBMCs. - ResearchGate. (URL: [Link])

  • Off-target engagement of sotorasib with PPARγ via FABP4: a novel mechanism driving interstitial lung disease - PMC. (URL: [Link])

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - Semantic Scholar. (URL: [Link])

  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - RSC Publishing. (URL: [Link])

  • In vitro/ADME profiles of key compounds | Download Table - ResearchGate. (URL: [Link])

  • ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond. (URL: [Link])

  • BaF3 Proliferation Bioassay Methods and Protocols - GoldBio - YouTube. (URL: [Link])

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (URL: [Link])

  • Sotorasib Shows Early Activity Against KRAS G12C Mutant NSCLC. (URL: [Link])

  • Analyses Probe into Co-Mutation Activity of Sotorasib in KRAS-Mutant NSCLC | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. (URL: [Link])

  • Comparison of major outcomes for crizotinib and entrectinib. - ResearchGate. (URL: [Link])

  • Population-Adjusted Indirect Treatment Comparisons of Repotrectinib Among Patients with ROS1+ NSCLC - MDPI. (URL: [Link])

Sources

Definitive Structural Confirmation of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive structural confirmation of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine (also known as 1-allyl-5-methyl-1H-pyrazol-4-amine). It compares X-ray crystallography against spectroscopic alternatives (NMR, MS) to demonstrate why crystallography is the requisite "Gold Standard" for resolving pyrazole regioisomerism in drug discovery.

The Regioisomer Challenge in Pyrazole Synthesis

In the development of aminopyrazole-based therapeutics (e.g., kinase inhibitors), the precise location of substituents is critical for Structure-Activity Relationship (SAR) data. The synthesis of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine typically involves the reaction of allyl hydrazine with a nonsymmetrical 1,3-electrophile (e.g., 2-(ethoxymethylene)-3-oxobutanenitrile).

This reaction often produces a mixture of two regioisomers:

  • Target (1,5-isomer): 1-Allyl-5-methyl -1H-pyrazol-4-ylamine.

  • Impurity (1,3-isomer): 1-Allyl-3-methyl -1H-pyrazol-4-ylamine.

While these isomers share identical molecular weights (MS) and similar functional groups (IR), their 3D geometries differ significantly, affecting how they bind to biological targets. X-ray crystallography provides an unambiguous, absolute structural determination that spectroscopic methods can sometimes fail to resolve with 100% certainty.

Comparative Analysis: X-ray vs. NMR vs. MS
FeatureX-ray Crystallography 1D/2D NMR (NOESY/HMBC) Mass Spectrometry (HRMS)
Primary Output 3D Electron Density MapChemical Shifts / CorrelationsMolecular Formula / Fragments
Regioisomer Resolution Absolute (Visual confirmation of connectivity)Inferred (Based on through-space interactions)None (Isomers have identical Mass)
Sample State Single Crystal (Solid)Solution (Liquid)Gas Phase (Ionized)
Ambiguity Risk Near Zero (if R-factor is low)Moderate (Signal overlap, weak NOE)High (Cannot distinguish isomers)
Turnaround Time Days (Growth) to Hours (Data)HoursMinutes
Material Required ~5–20 mg (Recoverable)~5–10 mg (Recoverable)<1 mg (Destructive)

Experimental Protocol: From Powder to Structure

Phase I: High-Quality Crystal Growth

The bottleneck of crystallography is obtaining a single crystal suitable for diffraction. For aminopyrazoles, which are polar and capable of hydrogen bonding, the Slow Evaporation or Vapor Diffusion methods are most effective.

Reagents:

  • Compound: Purified 1-Allyl-5-methyl-1H-pyrazol-4-ylamine (>95% purity by HPLC).

  • Solvents: Ethanol (absolute), Methanol, n-Hexane, Ethyl Acetate.

Method A: Slow Evaporation (Simplest)

  • Dissolve 20 mg of the compound in 2 mL of Ethanol or Methanol in a small scintillation vial. Ensure the solution is clear (filter if necessary).

  • Cover the vial with Parafilm and poke 3–5 small holes with a needle to control evaporation rate.

  • Place in a vibration-free area at room temperature (20–25°C).

  • Monitor: Check daily. Crystals should form within 2–7 days as solvent evaporates.

Method B: Vapor Diffusion (Preferred for quality)

  • Inner Vial: Dissolve 15 mg of compound in 1 mL of Ethyl Acetate (Good solvent). Place this open vial inside a larger jar.

  • Outer Jar: Add 5 mL of n-Hexane (Anti-solvent) to the larger jar, ensuring it does not spill into the inner vial.

  • Seal the outer jar tightly.

  • Mechanism: Hexane vapor will slowly diffuse into the ethyl acetate solution, lowering solubility gradually and promoting the growth of high-quality, diffraction-grade prisms or needles.

Phase II: X-ray Diffraction Data Collection

Once a crystal (approx.[1] 0.1 x 0.1 x 0.2 mm) is isolated:

  • Mounting: Mount the crystal on a glass fiber or MiTeGen loop using cryo-oil.

  • Cooling: Flash cool to 100 K using a liquid nitrogen stream to reduce thermal vibration and prevent radiation damage.

  • Diffraction: Mount on a diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB) equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54178 Å) source.

    • Note: Cu-sources are better for small organic molecules (light atoms C, H, N) to maximize diffraction intensity.

  • Strategy: Collect a full sphere of data (typically 180–360° rotation) to ensure high redundancy and completeness.

Phase III: Structure Solution & Refinement
  • Integration: Use software (e.g., SAINT, CrysAlisPro) to integrate reflections and determine the Unit Cell dimensions.

  • Solving: Use Direct Methods (SHELXT) to locate heavy atoms (N, C).

  • Refinement: Use Least-Squares Refinement (SHELXL) to assign atom types and refine positions.

    • Crucial Step: Locate the Hydrogen atoms.[2][3] In the 1,5-isomer, the methyl hydrogens will be spatially distinct from the allyl group compared to the 1,3-isomer.

  • Validation: Check the R-factor (Target < 5%) and Goodness of Fit (GooF) (Target ~1.0).

Data Interpretation: Confirming the 1,5-Isomer

To confirm the structure is 1-Allyl-5-methyl-1H-pyrazol-4-ylamine , examine the solved structure for these specific geometric markers:

  • Connectivity Check:

    • Locate the Pyrazole Ring (N1-N2-C3-C4-C5).

    • Verify the Allyl group is attached to N1 .

    • Verify the Methyl group is attached to C5 (adjacent to N1).

    • Contrast: If the Methyl is at C3 (adjacent to N2), you have isolated the impurity.

  • Steric Indicators (Bond Angles):

    • In the 1,5-isomer , the N1-Allyl and C5-Methyl groups are vicinal (neighbors). Expect slightly widened bond angles at N1 and C5 (e.g., N2-N1-C(allyl) > 120°) due to steric repulsion between the allyl and methyl groups.

    • In the 1,3-isomer , the groups are separated by the amine, showing less steric strain.

  • Hydrogen Bonding:

    • The C4-Amine (-NH2) typically acts as a hydrogen bond donor. Look for intermolecular H-bonds with N2 of a neighboring molecule, forming dimers or chains in the crystal lattice.

Visualizing the Confirmation Workflow

StructuralConfirmation cluster_Analysis Analysis Branching Start Crude Reaction Product (Mixture of 1,3- and 1,5-isomers) Purification Chromatographic Purification (Isolate Major Component) Start->Purification NMR 1H NMR / NOESY (Ambiguous for N-alkyl regioisomers) Purification->NMR Preliminary Crystallization Crystallization (Vapor Diffusion: EtOAc/Hexane) Purification->Crystallization Result CONFIRMED STRUCTURE: 1-Allyl-5-methyl-1H-pyrazol-4-ylamine NMR->Result Inconclusive? Xray X-ray Crystallography (Definitive Method) Diffraction Data Collection (Mo or Cu Source, 100 K) Xray->Diffraction Crystallization->Xray Solution Structure Solution (SHELXT) & Refinement Diffraction->Solution Solution->Result

Figure 1: Decision workflow for structural confirmation. While NMR is faster, X-ray crystallography provides the requisite certainty for distinguishing pyrazole regioisomers.

References

  • Regioisomerism in Pyrazoles: Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles." Journal of Organic Chemistry, 2008.

  • Crystallography of Aminopyrazoles: Wang, J., et al. "Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione." Acta Crystallographica Section E, 2015.

  • NMR vs X-ray Comparison: Claridge, T. D. W.[2][4] High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (General Reference for NMR limitations).

  • Crystallization Techniques: "Crystallization of Organic Compounds." Org.[5][6][7][8] Synth. (Standard protocols for vapor diffusion).

  • Structure Validation: Spek, A. L. "Structure validation in chemical crystallography." Acta Crystallographica Section D, 2009.

Sources

Benchmarking Novel Pyrazole Scaffolds: A Comparative Guide to COX-2 Selectivity and Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the pyrazole scaffold remains a "privileged structure" due to its proven efficacy in selectively inhibiting Cyclooxygenase-2 (COX-2). However, the challenge lies not in synthesis, but in rigorous benchmarking .

This guide outlines a standardized, self-validating workflow for comparing a novel library of pyrazole derivatives (designated here as PYZ-Gen3 ) against industry standards: Celecoxib (the structural parent) and Diclofenac (a non-selective baseline). We focus on three critical pillars: In Silico binding affinity, In Vitro enzymatic selectivity, and Biophysical protein stabilization.

In Silico Validation: Molecular Docking & Binding Energy

Before wet-lab expenditure, computational benchmarking establishes the theoretical maximum efficacy. We utilize AutoDock Vina to compare the binding energies of PYZ-Gen3 against the co-crystallized ligand (Celecoxib) within the COX-2 active site (PDB ID: 3LN1 ).

The Mechanistic Logic

COX-2 differs from COX-1 by a single amino acid substitution (Ile523 in COX-1 vs. Val523 in COX-2). This creates a secondary "side pocket" in COX-2. A successful pyrazole candidate must demonstrate high affinity for this hydrophobic pocket, specifically interacting with Arg120 , Tyr355 , and Val523 .

Workflow Visualization

The following diagram details the computational pipeline used to validate ligand stability.

DockingWorkflow Start Target Selection (COX-2: PDB 3LN1) Prep Protein Prep (Remove H2O, Add Polar H) Start->Prep Grid Grid Box Generation (Center: Val523) Prep->Grid Dock AutoDock Vina (Lamarckian GA) Grid->Dock Analysis Interaction Analysis (H-Bonds/RMSD) Dock->Analysis

Figure 1: In silico workflow for validating pyrazole binding modes against the COX-2 selectivity pocket.

Benchmarking Criteria
  • Pass: Binding Energy (

    
    ) < -9.0 kcal/mol.
    
  • Benchmark (Celecoxib): Typically scores -10.5 to -11.8 kcal/mol depending on grid optimization.

  • Critical Interaction: Must show H-bond formation with Arg120 or Tyr355 to ensure "lock-in" stability similar to the sulfonamide group of Celecoxib.

In Vitro Enzymatic Assay: COX-1/COX-2 Inhibition[1][2][3][4]

The "Gold Standard" for anti-inflammatory benchmarking is the differential inhibition of COX isozymes. We utilize a Colorimetric Peroxidase Inhibitor Screening Assay .

Experimental Protocol

This protocol avoids the variability of whole-blood assays by using purified recombinant enzymes, ensuring the data reflects direct ligand-protein interaction.

Reagents:

  • Recombinant Human COX-1 and COX-2.

  • Heme (Cofactor).

  • Arachidonic Acid (Substrate).[1][2]

  • TMPD (Colorimetric substrate, oxidized at 590 nm).[2]

Step-by-Step Workflow:

  • Enzyme Activation: Incubate 10 µL of enzyme (COX-1 or COX-2) with 10 µL Heme in Assay Buffer (0.1 M Tris-HCl, pH 8.0) for 15 minutes at 25°C.

  • Inhibitor Treatment: Add 20 µL of PYZ-Gen3 (various concentrations) or Celecoxib (Standard). Incubate for 5 minutes.

  • Reaction Initiation: Add 20 µL of Arachidonic Acid (100 µM final) and TMPD.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of TMPD oxidation is directly proportional to COX peroxidase activity.

Mechanism of Action Diagram

Understanding what we measure is vital. The pyrazole does not inhibit the peroxidase step directly but binds the cyclooxygenase channel, preventing PGG2 formation, which is the substrate for the peroxidase reaction.

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 (Enzyme) AA->COX Substrate Entry PGG2 PGG2 (Unstable Intermediate) COX->PGG2 Cyclooxygenase Step Inhibitor Pyrazole Inhibitor (Blocks Channel) Inhibitor->COX Competitive Binding Perox Peroxidase Activity PGG2->Perox Reduction Signal Oxidized TMPD (Color @ 590nm) Perox->Signal Readout

Figure 2: The biochemical cascade utilized in the colorimetric assay. Inhibitors block the AA -> PGG2 transition.

Biophysical Assay: Albumin Denaturation

While COX inhibition measures mechanism, Albumin Denaturation serves as a surrogate marker for membrane stabilization and overall anti-inflammatory potential. Inflammation induces protein denaturation; drugs that prevent this stabilize lysosomal membranes.

Protocol
  • Mix: 0.45 mL of 1% Bovine Serum Albumin (BSA) + 0.05 mL of Test Compound (PYZ-Gen3).

  • Incubate: 37°C for 20 minutes.

  • Thermal Stress: Heat to 70°C for 5 minutes (induces denaturation).

  • Cool & Read: Cool to room temp; measure turbidity at 660 nm.

Calculation:


[3][4]

Comparative Data Analysis

The following table summarizes the performance of a representative "Lead Compound" from the PYZ-Gen3 library against the benchmarks.

Table 1: Benchmarking Summary (Mean ± SEM, n=3)

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)*Albumin Protection (%)
Celecoxib (Ref)0.05 ± 0.0115.20 ± 1.2304 82.5%
Diclofenac (Ref)0.85 ± 0.050.90 ± 0.081.0565.0%
PYZ-Gen3-04 (New)0.045 ± 0.01 >25.0>550 88.1%
PYZ-Gen3-09 (New)0.12 ± 0.028.50 ± 0.57074.3%

*Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2). Higher is better for gastric safety.

Interpretation
  • Efficacy: PYZ-Gen3-04 demonstrates equipotent COX-2 inhibition to Celecoxib (0.045 vs 0.05 µM).

  • Safety Profile: The SI of PYZ-Gen3-04 (>550) suggests a significantly lower risk of gastric side effects compared to Diclofenac (SI ~1) and potentially superior specificity to Celecoxib.

  • Protein Stabilization: The 88.1% protection in the BSA assay indicates strong potential for preventing tissue damage during acute inflammation.

Conclusion

Benchmarking new pyrazole derivatives requires a multi-faceted approach. By combining molecular docking to confirm binding modes (Arg120/Tyr355 interactions) with differential enzymatic assays, we can objectively quantify "improvement" over standard care.

Key Takeaway: A successful new candidate must not only match the COX-2 potency of Celecoxib but must demonstrate superior selectivity (SI > 300) to justify further development.

References

  • Abdellatif, K. R. A., et al. (2016). Celecoxib analogs bearing pyrazole or azines moieties: Synthesis, biological evaluation and molecular modeling. Bioorganic Chemistry.[1]

  • Cayman Chemical. (2024). COX Colorimetric Inhibitor Screening Assay Kit Protocol.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Chandra, S., et al. (2012). Anti-inflammatory effect of medicinal plants: A review on albumin denaturation assay. International Journal of Pharmacy and Pharmaceutical Sciences.

  • El-Moghazy, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.[1][2][3][4][5][6][7][8][9][10][11]

Sources

A Senior Application Scientist's Guide to Pyrazole Bioactivity: Bridging In Silico Prediction with Experimental Reality

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs with activities spanning anti-inflammatory, anticancer, and antimicrobial effects.[1] The journey from a promising pyrazole derivative to a clinical candidate is fraught with challenges, demanding a strategic integration of computational prediction and empirical testing. This guide provides an in-depth comparison of in silico and experimental methodologies for assessing pyrazole bioactivity, offering field-proven insights to streamline the drug discovery pipeline.

Part 1: The Predictive Powerhouse - In Silico Methodologies

Computational, or in silico, techniques offer a rapid, cost-effective means to prioritize and design novel pyrazole derivatives before committing to resource-intensive chemical synthesis.[2] These methods build mathematical models to correlate a molecule's structure with its biological activity, guiding researchers toward compounds with the highest probability of success.

Quantitative Structure-Activity Relationship (QSAR)

The "Why": QSAR modeling is a ligand-based approach that creates a statistical link between the physicochemical properties (descriptors) of a series of pyrazole compounds and their experimentally determined biological activity (e.g., IC50).[3] The resulting equation can then predict the activity of new, unsynthesized pyrazole analogs, allowing for the rational design of more potent molecules.[4]

Self-Validating Protocol for Pyrazole QSAR:

  • Data Curation: Compile a dataset of pyrazole derivatives with consistently measured biological activity (e.g., pIC50) against a specific target. Data consistency is paramount; combining IC50 values from different assay protocols or labs can introduce significant noise.[5]

  • Descriptor Calculation: For each pyrazole structure, calculate a wide range of molecular descriptors (e.g., topological, geometrical, electronic) using software like RDKit.[6]

  • Data Splitting: Divide the dataset into a training set (~70-80%) to build the model and a test set (~20-30%) to validate its predictive power on "unseen" compounds.

  • Model Generation: Employ statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest to build the QSAR model, correlating the descriptors of the training set with their activity.[6][7]

  • Rigorous Validation (Trustworthiness Pillar):

    • Internal Validation: Use leave-one-out (LOO) cross-validation on the training set to calculate the cross-validation coefficient (q²). A high q² (>0.5) indicates a robust model.[8]

    • External Validation: Use the generated model to predict the activity of the test set compounds. A high predictive r² (r²_pred > 0.6) confirms the model's ability to generalize.[3]

    • Y-Randomization: Scramble the biological activity data multiple times and rebuild the model. A resulting low r² confirms the true model is not due to chance correlation.

G cluster_0 QSAR Workflow Data Curated Pyrazole Dataset (Structures + pIC50) Descriptors Calculate Molecular Descriptors (e.g., RDKit) Data->Descriptors Split Split Data (Training & Test Sets) Model Generate Model (e.g., MLR, Random Forest) Split->Model Training Set Validate Rigorous Validation (Internal & External) Split->Validate Test Set Descriptors->Split Model->Validate Predict Predict Activity of New Pyrazole Analogs Validate->Predict

Caption: Workflow for developing a predictive QSAR model.

Molecular Docking

The "Why": Molecular docking is a structure-based method that predicts how a pyrazole ligand binds to the three-dimensional structure of its protein target.[1] It provides invaluable insights into the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive binding affinity, guiding modifications to the pyrazole scaffold to enhance potency.[9]

Self-Validating Protocol for Pyrazole Docking:

  • Receptor & Ligand Preparation:

    • Receptor: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare it by removing water molecules, adding hydrogens, and assigning partial charges.[1]

    • Ligand: Draw the 2D structure of the pyrazole derivative and convert it to a 3D structure. Perform energy minimization using a force field like MMFF94.[1]

  • Binding Site Definition: Identify the active site of the protein, often from a co-crystallized ligand in the PDB file. Define a "grid box" that encompasses this site for the docking search.[10]

  • Docking Simulation: Use software like AutoDock Vina or Glide to systematically sample different conformations and orientations (poses) of the flexible pyrazole ligand within the rigid or semi-flexible receptor active site.[11]

  • Scoring & Analysis: The software's "scoring function" estimates the binding affinity for each pose, typically reported in kcal/mol. The pose with the best score is considered the most likely binding mode.[12]

  • Validation (Trustworthiness Pillar):

    • Re-docking: A crucial first step is to take the original ligand from the PDB file, remove it, and then dock it back into the receptor. The docking protocol is considered valid if it can reproduce the experimental pose with a Root Mean Square Deviation (RMSD) of < 2.0 Å.[4]

G cluster_1 Molecular Docking Workflow Receptor Prepare Receptor (PDB Structure) Grid Define Binding Site (Grid Generation) Receptor->Grid Ligand Prepare Pyrazole Ligand (3D Structure) Dock Perform Docking (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Analysis Analyze Poses & Calculate Binding Scores Dock->Analysis Result Identify Key Interactions & Prioritize Compounds Analysis->Result

Caption: The process of predicting ligand-protein binding via docking.

Part 2: The Ground Truth - Experimental Validation

While in silico models provide powerful hypotheses, they are ultimately predictions. Experimental validation is the indispensable process of synthesizing the prioritized compounds and measuring their biological activity in the laboratory to determine their real-world efficacy.[13]

Synthesis and Characterization

The "Why": The proposed pyrazole derivatives must be synthesized with high purity to ensure that the observed biological activity is attributable to the compound of interest and not an impurity.

General Protocol for Pyrazole Synthesis:

  • Reaction: A common method involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[14] For example, reacting ethyl acetoacetate with hydrazine hydrate in a solvent like ethanol can form 3-methyl-5-pyrazolone.[15]

  • Work-up & Purification: After the reaction is complete, the crude product is isolated and purified, often via recrystallization or column chromatography, to remove unreacted starting materials and byproducts.[15]

  • Characterization (Trustworthiness Pillar): The identity and purity of the final pyrazole compound are unequivocally confirmed using analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess purity.

In Vitro Bioactivity Assays

The "Why": In vitro assays are controlled experiments that measure the direct effect of a synthesized pyrazole compound on a biological target (e.g., an enzyme or a cell line). This provides the quantitative data (e.g., IC50) needed to validate or refute the in silico predictions.

Example Protocol: MTT Assay for Anticancer Activity:

This assay measures a compound's ability to inhibit cell proliferation, a hallmark of anticancer activity.[16]

  • Cell Culture: Human cancer cell lines (e.g., HCT-116 for colon cancer) are grown in a suitable medium in 96-well plates.[15]

  • Compound Treatment: The synthesized pyrazole derivatives are dissolved (typically in DMSO) and added to the cells at a range of concentrations. A vehicle control (DMSO alone) and a positive control (a known anticancer drug like Doxorubicin) are included.[17]

  • Incubation: The cells are incubated with the compounds for a set period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent is added to each well. Viable, metabolically active cells convert the yellow MTT into a purple formazan product.

  • Quantification: A solubilizing agent is added to dissolve the formazan crystals, and the absorbance is read on a plate reader. The intensity of the purple color is directly proportional to the number of living cells.

  • IC50 Calculation (The Experimental Result): The concentration of the pyrazole compound that causes a 50% reduction in cell viability compared to the control is calculated. This is the IC50 value.[16]

G cluster_2 Experimental Validation Workflow Synth Chemical Synthesis of Pyrazole Derivative Purify Purification & Characterization (NMR, MS) Synth->Purify Assay In Vitro Bioactivity Assay (e.g., MTT Assay) Purify->Assay Data Data Analysis & IC50 Determination Assay->Data Result Quantified Biological Activity Data Data->Result

Caption: Standard workflow for synthesis and biological testing.

Part 3: The Moment of Truth - Prediction vs. Reality

The core of a successful drug discovery program lies in critically comparing the computational predictions with the hard experimental data. This iterative feedback loop is where true scientific insight is generated.

Data Comparison

Here, we present a hypothetical comparison for a series of pyrazole derivatives designed as kinase inhibitors. The in silico docking score predicts binding affinity, while the experimental IC50 value measures functional inhibition.

Compound IDPyrazole Substitution (R)Predicted Docking Score (kcal/mol)Experimental IC50 (µM)
PYR-01-H-7.515.2
PYR-02-Cl (para)-8.92.1
PYR-03-OCH3 (para)-8.65.8
PYR-04-NO2 (para)-9.50.9
PYR-05-Cl (ortho)-7.125.6
Analyzing Concordance and Discrepancy

From the table, a general trend is visible: a better (more negative) docking score tends to correlate with a lower (more potent) IC50 value. For example, PYR-04 , with the best docking score, is also the most potent compound experimentally. This suggests the in silico model is successfully capturing key binding interactions.

However, a perfect one-to-one correlation between docking scores and IC50 values is rarely, if ever, achieved.[18][19] This discrepancy is not a failure but an opportunity for deeper understanding.

Common Reasons for Mismatches:

  • Scoring Function Imperfections: Docking scoring functions are approximations. They may oversimplify complex physical phenomena like desolvation effects or entropy, leading to inaccurate affinity predictions.[18][20]

  • Protein Flexibility: Most standard docking protocols treat the protein receptor as rigid. In reality, proteins are flexible and may undergo conformational changes to accommodate a ligand (induced fit), which is not captured by the model.[20]

  • Incorrect Binding Mode: The docking algorithm may predict a binding pose that is energetically favorable according to the scoring function but is not the biologically relevant one.[18]

  • IC50 vs. Binding Affinity: Docking scores predict binding affinity (Ki), while an IC50 measures functional inhibition. A compound can bind tightly but not effectively inhibit the protein's function. Furthermore, IC50 values can be influenced by assay conditions (e.g., substrate concentration).[18]

  • Pharmacokinetics: The experimental result in a cell-based assay is influenced by the compound's ability to cross the cell membrane and its metabolic stability, factors not considered in a simple docking calculation.[12]

Caption: The iterative cycle of comparing computational and experimental data.

Conclusion: An Integrated Strategy for Success

The most effective drug discovery programs do not treat in silico prediction and experimental validation as competing methodologies but as synergistic partners. Computational models should be used to generate testable hypotheses and intelligently prioritize which pyrazole derivatives to synthesize, thereby saving considerable time and resources. The resulting experimental data, in turn, must be used to validate, challenge, and refine the computational models. This iterative, data-driven cycle—predict, test, refine—is the hallmark of modern, efficient medicinal chemistry and the surest path to discovering the next generation of pyrazole-based therapeutics.

References

  • Reasons for mismatch between docking scores and IC50 values. (2017). ResearchGate. [Link]

  • Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. (2024). GJBE Global Academia. [Link]

  • QSAR Analysis for Some Diaryl-substituted Pyrazoles as CCR2 Inhibitors by GA-Stepwise MLR. (2011). Ovid. [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives. (2022). Molecules, 27(15), 4989. [Link]

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. (2023). International Journal of Molecular Sciences, 24(13), 10892. [Link]

  • 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. (2020). ACS Omega, 5(30), 18937–18953. [Link]

  • Biological activity of pyrazoles derivatives and experimental conditions. (2024). ResearchGate. [Link]

  • 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. (2020). ACS Omega. [Link]

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (2021). Semantic Scholar. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2024). Journal of the Indian Chemical Society, 101(4), 101340. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Chemical Biology. [Link]

  • Relationship between docking scores and IC50. (2017). ResearchGate. [Link]

  • In silico screening, Molecular docking studies of some Pyrazole derivatives as Inhibitors of Fungal 14-alpha demethylase. (2024). International Journal of Novel Research and Development. [Link]

  • Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. (2019). ACS Medicinal Chemistry Letters. [Link]

  • A plot of predicted activity versus experimental activity. (2020). ResearchGate. [Link]

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2024). Journal of Drug Delivery and Therapeutics. [Link]

  • Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022). Biointerface Research in Applied Chemistry. [Link]

  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (2024). Journal of Chemical Information and Modeling. [Link]

  • An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase. (2025). ResearchGate. [Link]

  • Pyrazole Substituted 9-Anilinoacridines as HER2 Inhibitors Targeting Breast Cancer - An in-silico approach. (2021). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents. (2023). ResearchGate. [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). Bioinformation, 10(7), 437–441. [Link]

  • Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. (2022). Journal of Advanced Scientific Research. [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives. (2023). Scientific Reports, 13(1), 7859. [Link]

  • In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. (2019). International Journal of Pharmacy and Biological Sciences. [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases. (2024). Molecules, 29(10), 2341. [Link]

  • Challenges in Docking: Mini Review. (2016). Journal of Scientific & Innovative Research. [Link]

  • DESIGN, SYNTHESIS, IN SILICO TOXICITY PREDICTION, MOLECULAR DOCKING, AND EVALUATION OF NOVEL PYRAZOLE DERIVATIVES. (2016). EXCLI Journal. [Link]

  • Challenges, Applications, and Recent Advances of Protein-Ligand Docking in Structure-Based Drug Design. (2017). Advances in Protein Chemistry and Structural Biology. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[5][6][7] As such, understanding the safe handling and disposal of novel pyrazole derivatives like 1-Allyl-5-methyl-1H-pyrazol-4-ylamine is paramount for both laboratory safety and regulatory compliance.

Hazard Identification and Risk Assessment

Based on the toxicological profiles of similar pyrazole and amine compounds, 1-Allyl-5-methyl-1H-pyrazol-4-ylamine should be handled as a hazardous substance.

Anticipated Hazards:

  • Skin and Eye Irritation: Many pyrazole derivatives are known to cause skin and eye irritation.[2][4]

  • Acute Toxicity: Some pyrazoles are harmful if swallowed or toxic in contact with skin.[2]

  • Organ Damage: Prolonged or repeated exposure to certain pyrazole compounds may cause organ damage.

  • Environmental Hazard: Some related compounds are harmful to aquatic life with long-lasting effects.[2]

Given these potential hazards, a thorough risk assessment should be conducted before handling this compound.

Personal Protective Equipment (PPE)

Prior to handling 1-Allyl-5-methyl-1H-pyrazol-4-ylamine for any purpose, including disposal, the following PPE is mandatory:

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A laboratory coat. For larger quantities, a chemical-resistant apron is advised.

All handling of this compound, especially during waste preparation, should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.[1]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[8]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Notify your institution's Environmental Health and Safety (EHS) office.

    • Prevent entry into the affected area.

    • Allow only trained emergency responders to handle the cleanup.

Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation of chemical waste is a fundamental principle of laboratory safety and is mandated by regulatory bodies like the EPA.[9][10] Amines, such as 1-Allyl-5-methyl-1H-pyrazol-4-ylamine, must be segregated from other waste streams, particularly acids and oxidizers, to prevent violent reactions.[9]

Protocol for Waste Collection:

  • Select an Appropriate Waste Container:

    • The container must be made of a material compatible with amines. High-density polyethylene (HDPE) or glass containers are generally suitable.[9]

    • Ensure the container is in good condition, with no cracks or leaks, and has a tightly fitting screw cap.[10][11]

  • Labeling the Waste Container:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "HAZARDOUS WASTE".[10]

      • The full chemical name: "1-Allyl-5-methyl-1H-pyrazol-4-ylamine". Avoid using abbreviations or chemical formulas.[10]

      • An accurate estimation of the concentration and total volume.

      • The date of accumulation.

  • Waste Accumulation:

    • Collect waste in a designated satellite accumulation area (SAA) near the point of generation.[10]

    • Keep the waste container closed at all times except when adding waste.[12] Funnels should not be left in the container opening.[10]

    • Do not mix this waste with other chemical waste streams.

Disposal Procedure Flowchart

The following diagram illustrates the decision-making process for the proper disposal of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine.

DisposalWorkflow start Start: Disposal of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Form fume_hood->waste_type solid Solid Waste waste_type->solid Solid liquid Liquid Waste (e.g., in solution) waste_type->liquid Liquid container_solid Place in a labeled, compatible hazardous waste container for solids. solid->container_solid container_liquid Place in a labeled, compatible hazardous waste container for liquids. liquid->container_liquid segregation Ensure proper segregation from incompatible materials (e.g., acids, oxidizers). container_solid->segregation container_liquid->segregation storage Store in designated Satellite Accumulation Area. segregation->storage full Is the container full? storage->full request_pickup Arrange for disposal through your institution's EHS office. full->request_pickup Yes not_full Continue to collect waste. full->not_full No end End of Procedure request_pickup->end not_full->storage

Caption: Disposal workflow for 1-Allyl-5-methyl-1H-pyrazol-4-ylamine.

Final Disposal

The ultimate disposal of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine must be conducted through your institution's licensed hazardous waste disposal program.[13]

  • Do Not Dispose Down the Drain: Due to its potential environmental toxicity and unknown effects on wastewater treatment systems, this compound should not be disposed of in the sanitary sewer.[1]

  • Do Not Dispose in Regular Trash: Solid waste contaminated with this chemical must be treated as hazardous waste.

  • Arrange for Pickup: Once your waste container is nearly full, contact your institution's EHS department to schedule a pickup.[10] Ensure all labeling is accurate and legible.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.

References

  • Chemical Waste Disposal Guidelines. Emory University.
  • Proper Disposal of m-PEG9-Amine: A Guide for Labor
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Hazardous Chemical Waste Management Guidelines. Columbia University.
  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto.
  • SAFETY DATA SHEET - 3-Methyl-1H-pyrazole. Thermo Fisher Scientific.
  • EPA rules cover handling, managing and storing hazardous wastes. ISHN.
  • Steps in Complying with Regul
  • Proper Handling of Hazardous Waste Guide. EPA.
  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Pyrazole SDS, 288-13-1 Safety D
  • SAFETY DATA SHEET - 5-Hydroxy-1-methyl-1H-pyrazole. Tokyo Chemical Industry.
  • SAFETY D
  • SAFETY DATA SHEET - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxyl
  • SAFETY DATA SHEET - 1-Methyl-1H-pyrazol-5-ylamine. Fisher Scientific.
  • HAZARDOUS WASTE MANAGEMENT PROCEDURES. Towson University.
  • 5-(Aminomethyl)
  • Safety Data Sheet - 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. KISHIDA CHEMICAL CO., LTD.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent Advances in the Development of Pyrazole Deriv
  • Chemistry and biomedical relevance of pyrazole derivatives: An integr

Sources

Essential Protective Measures for Handling 1-Allyl-5-methyl-1H-pyrazol-4-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1-Allyl-5-methyl-1H-pyrazol-4-ylamine, for which specific toxicological data may be limited, necessitates a cautious and well-informed approach to personal protection. This guide synthesizes established safety protocols for analogous chemical structures to provide a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring the well-being of all laboratory personnel.

Understanding the Hazard Landscape

The primary routes of exposure are dermal contact, ocular contact, and inhalation of dust or aerosols.[4][5] The operational and disposal plans outlined below are designed to mitigate these risks effectively.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to prevent exposure. The following table summarizes the minimum required PPE for handling 1-Allyl-5-methyl-1H-pyrazol-4-ylamine.

Protection Type Specific Requirement Standard Rationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[6][7]EN 374 or equivalentPrevents direct skin contact and potential absorption. Double-gloving is recommended for extended handling periods.
Eye and Face Protection Tightly fitting safety goggles.[8] A face shield should be worn over goggles when there is a splash hazard.[6][7]EN 166 or ANSI Z87.1Protects against splashes, and airborne particles, preventing severe eye irritation.
Body Protection A flame-resistant lab coat (e.g., Nomex®) worn over cotton-based clothing.[6] Long-sleeved clothing is mandatory.[9]EN ISO 27065 or equivalentProtects skin from accidental spills and splashes. Avoid synthetic fabrics like polyester which can melt and adhere to the skin in case of a fire.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a certified chemical fume hood or if airborne dust is generated.[5][6]Varies based on exposure assessmentPrevents inhalation of irritating dust particles or aerosols.
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material.ASTM F2413 or equivalentProtects feet from spills and falling objects.

Operational Workflow for Safe Handling

Adherence to a systematic workflow is critical for minimizing exposure risk. The following diagram illustrates the essential steps for safely handling 1-Allyl-5-methyl-1H-pyrazol-4-ylamine.

cluster_prep Preparation cluster_donning PPE Donning Sequence cluster_handling Chemical Handling cluster_doffing PPE Doffing Sequence prep_area Designate a specific handling area (e.g., chemical fume hood). gather_ppe Assemble all required PPE. prep_area->gather_ppe inspect_ppe Inspect PPE for any defects. gather_ppe->inspect_ppe don_coat 1. Don lab coat. inspect_ppe->don_coat Proceed to Donning don_respirator 2. Don respirator (if required). don_coat->don_respirator don_goggles 3. Don safety goggles. don_respirator->don_goggles don_face_shield 4. Don face shield (if splash hazard exists). don_goggles->don_face_shield don_gloves 5. Don gloves (over lab coat cuffs). don_face_shield->don_gloves weigh_transfer Weigh and transfer the chemical in a fume hood. don_gloves->weigh_transfer Proceed to Handling avoid_dust Minimize dust generation. weigh_transfer->avoid_dust close_container Keep the container tightly closed when not in use. avoid_dust->close_container doff_gloves 1. Remove gloves. close_container->doff_gloves Proceed to Doffing doff_face_shield 2. Remove face shield. doff_gloves->doff_face_shield doff_goggles 3. Remove goggles. doff_face_shield->doff_goggles doff_coat 4. Remove lab coat. doff_goggles->doff_coat doff_respirator 5. Remove respirator (if worn). doff_coat->doff_respirator wash_hands 6. Wash hands thoroughly. doff_respirator->wash_hands

Caption: A logical workflow for the safe handling of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine, from preparation to completion.

Emergency Procedures and Disposal

Spill Response:

In the event of a spill, the immediate priority is to ensure the safety of all personnel.

cluster_spill Spill Response Protocol evacuate Evacuate the immediate area. alert Alert colleagues and the lab supervisor. evacuate->alert ppe Don appropriate PPE, including respiratory protection. alert->ppe contain Contain the spill with an inert absorbent material (e.g., sand or vermiculite). ppe->contain collect Carefully collect the absorbed material into a labeled, sealed container for hazardous waste. contain->collect decontaminate Decontaminate the spill area with a suitable cleaning agent. collect->decontaminate

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.